GNF362
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTCGXMLDSKOKN-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF362: A Novel Approach to T Cell Immunomodulation via Itpkb Inhibition
An In-depth Technical Guide on the Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GNF362, a potent and selective inhibitor of the inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb). By targeting a negative regulatory pathway of T cell activation, this compound offers a novel strategy for the treatment of T cell-mediated autoimmune diseases and graft-versus-host disease (GVHD). This document details the molecular pathway, summarizes key quantitative data, provides experimental methodologies, and visualizes the core concepts through signaling and workflow diagrams.
Core Mechanism of Action: Amplifying Calcium Signaling to Induce Apoptosis
This compound's primary mechanism of action in T cells is the inhibition of Itpkb, a critical enzyme in the inositol phosphate (B84403) signaling pathway.[1][2] Following T cell receptor (TCR) engagement, phospholipase Cγ (PLCγ) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+). This initial release leads to the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+.[1]
Itpkb negatively regulates this process by phosphorylating IP3 to form inositol 1,3,4,5-tetrakisphosphate (IP4).[1] IP4 acts as an inhibitor of the Orai1/Stim1 calcium channel, thus dampening the sustained Ca2+ signal.[1]
By inhibiting Itpkb, this compound prevents the formation of IP4, leading to an enhanced and prolonged elevation of intracellular Ca2+ levels upon TCR activation.[1][2] This augmented calcium signaling is not a direct activator of pro-inflammatory cytokine production but rather a potent trigger for activation-induced cell death (AICD).[1] The sustained high levels of cytoplasmic Ca2+ drive the expression of pro-apoptotic factors such as Bim and Fas ligand (FasL), ultimately leading to the apoptosis of activated, pathogenic T cells.[1] This selective elimination of over-active T cells forms the basis of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and the effects of Itpkb inhibition from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 for SOC Augmentation | 12 nM | Mouse Thymocytes and Primary B/T Lymphocytes | [1] |
| IC50 for IP4 Production | 20 nM | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat Antigen-Induced Arthritis (rAIA) | Not specified | Significantly inhibited joint swelling and secondary antibody responses. | [1] |
| Mouse Model of GVHD | Not specified | Ameliorated acute GVHD without impairing graft-versus-leukemia (GVL) activity. | [2] |
| Mouse Thymocyte Development | 3, 10, or 25 mg/kg twice daily for 9 days (oral) | Dose-dependent reduction in the percentage of CD4+ T cells in the thymus. | [2] |
| Chronic GVHD (scleroderma and bronchiolitis obliterans models) | Not specified | Reduced active chronic GVHD manifestations. | [2] |
Table 3: Effects of Itpkb Deficiency on T Cells
| T Cell Function | Observation in Itpkb-deficient T cells | Reference |
| Proliferation | Marked reduction in proliferation of CD4+ and CD8+ T cells upon anti-CD3/28 stimulation. | [2] |
| Apoptosis | Increased expression of pro-apoptotic genes (Bim, FasL) and enhanced AICD. | [1] |
| Cytokine Production | Similar amounts of IL-2, Th1, and Th2 cytokines produced by surviving cells compared to wild-type. | [2] |
| Cytokine Production (alternative finding) | Increased capacity to secrete cytokines upon stimulation in peripheral T cells. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in T cells following TCR stimulation in the presence or absence of this compound.
-
Cell Preparation:
-
Isolate primary T cells (e.g., from murine splenocytes or human PBMCs) using standard negative selection kits.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).
-
-
Dye Loading:
-
Load cells with a ratiometric calcium indicator dye such as Indo-1 AM (1.5 µM) or a combination of Fluo-4 AM (2-5 µM) and Fura-Red AM.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with buffer to remove extracellular dye.
-
-
Flow Cytometry Analysis:
-
Equilibrate the dye-loaded cells at 37°C for 30-60 minutes.
-
Acquire a baseline fluorescence signal on a flow cytometer.
-
Add a TCR stimulus (e.g., anti-CD3/CD28 antibodies or biotinylated anti-CD3 followed by streptavidin cross-linking).
-
Record the change in fluorescence ratio over time.
-
For store-operated calcium entry (SOCE) analysis, stimulate cells in a calcium-free buffer, then add CaCl2 to the medium to initiate influx.
-
To test the effect of this compound, pre-incubate the cells with the compound for a specified time before adding the stimulus.
-
Use a calcium ionophore like ionomycin (B1663694) as a positive control for maximal calcium influx and a chelator like EGTA as a negative control.
-
T Cell Proliferation Assay
This assay assesses the effect of this compound on T cell proliferation following activation.
-
Cell Culture:
-
Plate purified T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Coat the wells with anti-CD3 and anti-CD28 antibodies to stimulate the T cells.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
-
Proliferation Measurement (e.g., using CFSE):
-
Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE signal.
-
-
Proliferation Measurement (e.g., using BrdU incorporation):
-
Add Bromodeoxyuridine (BrdU) to the cell cultures for the final 18-24 hours of incubation.
-
Harvest the cells and perform a standard BrdU staining protocol.
-
Analyze BrdU incorporation by flow cytometry or ELISA.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic T cells after treatment with this compound.
-
Cell Treatment:
-
Culture purified T cells with TCR stimulation (e.g., anti-CD3/CD28) in the presence of this compound or vehicle control for 24-72 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) controls survival, proliferation and cytokine production in mouse peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNF362: A Technical Whitepaper on its Discovery via High-Throughput Screening and Mechanism of Action as a Novel Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and characterization of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb). This compound was identified through a large-scale high-throughput screening campaign and subsequent medicinal chemistry optimization. It represents a novel therapeutic strategy for T-cell mediated autoimmune diseases by augmenting calcium signaling in lymphocytes, leading to the apoptosis of activated T cells.
Introduction
Traditional approaches to treating autoimmune disorders have often focused on broad immunosuppression, which can leave patients vulnerable to infections. A more targeted approach involves the selective elimination of pathogenic T lymphocytes while preserving normal immune function. The discovery of this compound stems from the exploration of Itpkb as a therapeutic target to achieve this goal. Itpkb is a critical negative regulator of calcium signaling in lymphocytes. Its inhibition leads to sustained high levels of intracellular calcium in activated T cells, triggering apoptosis and thereby removing the drivers of autoimmune pathology.
Discovery via High-Throughput Screening
This compound was identified from a high-throughput screening (HTS) campaign of approximately 2 million small molecules. The primary screen aimed to identify compounds that could inhibit the enzymatic activity of purified Itpkb.
High-Throughput Screening Protocol (Representative)
While the specific details of the proprietary screen that identified this compound are not publicly available, a common and representative method for screening inositol kinase inhibitors is the ADP-Glo™ Kinase Assay. This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
-
Compound Plating: A library of small molecules is acoustically dispensed into 384-well assay plates at a defined concentration.
-
Reagent Preparation:
-
Kinase Buffer: A buffer solution containing Tris-HCl, MgCl2, Brij-35, and DTT is prepared.
-
Itpkb Enzyme Solution: Purified recombinant Itpkb is diluted in kinase buffer to the desired concentration.
-
Substrate/ATP Solution: The Itpkb substrate, inositol 1,4,5-trisphosphate (IP3), and ATP are prepared in the kinase buffer. The ATP concentration is typically kept at or near the Km value for the kinase to facilitate the identification of both ATP-competitive and non-competitive inhibitors.
-
-
Kinase Reaction:
-
The Itpkb enzyme solution is added to the compound-containing wells and incubated for a short period to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate/ATP solution.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
ADP-Glo™ Reagent: This reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This step is followed by an incubation period.
-
Kinase Detection Reagent: This reagent is then added, which contains the necessary enzymes to convert the ADP produced in the kinase reaction back into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.
-
Luminescence Reading: The plates are read on a luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, to the Itpkb activity.
-
-
Data Analysis:
-
The raw luminescence data is normalized using controls (e.g., DMSO for 100% activity and a potent inhibitor for 0% activity).
-
The percentage of inhibition for each compound is calculated.
-
"Hit" compounds that exhibit a predefined level of inhibition are selected for further characterization.
-
Mechanism of Action of this compound
This compound is a potent inhibitor of Itpkb. It also shows inhibitory activity against Itpka and Itpkc. The primary mechanism of this compound involves the modulation of calcium signaling in T lymphocytes.
Itpkb Signaling Pathway
In T cells, antigen receptor stimulation leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
Itpkb negatively regulates this process by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4. This leads to an accumulation of IP3, resulting in a more pronounced and sustained increase in intracellular calcium levels upon T-cell activation. This augmented calcium signaling drives activated T cells towards apoptosis, a process known as activation-induced cell death (AICD).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Itpkb | Biochemical | 9 |
| Itpka | Biochemical | 20 |
| Itpkc | Biochemical | 19 |
| Cell Type | Assay Type | EC50 (nM) |
| Mouse Splenocytes | Calcium Influx | 12[2] |
In Vivo Efficacy of this compound
Rat Antigen-Induced Arthritis (AIA) Model
| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Knee Joint Swelling (%) |
| This compound | 6 | 34[3] |
| This compound | 20 | 47[3] |
Mouse Thymocyte Development
| Treatment Group | Dose (mg/kg, oral, twice daily for 9 days) | Effect on Thymic CD4+ T cells |
| This compound | 3 | Dose-dependent reduction |
| This compound | 10 | Dose-dependent reduction[2] |
| This compound | 25 | Dose-dependent reduction[2] |
Key Experimental Protocols
In Vitro Calcium Flux Assay
This assay measures the ability of this compound to enhance store-operated calcium entry in lymphocytes.
Methodology:
-
Cell Preparation: Isolated mouse splenocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are stimulated with an anti-IgM antibody to trigger antigen receptor-mediated signaling and deplete intracellular calcium stores.
-
Calcium Add-back: Extracellular calcium is then added back to the medium.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured over time using a fluorescence plate reader (e.g., FLIPR). The peak fluorescence intensity after calcium re-addition is used to determine the EC50 value of this compound.[4]
Rat Antigen-Induced Arthritis (AIA) Model
This in vivo model is used to assess the efficacy of this compound in a T-cell-driven autoimmune disease model.
Methodology:
-
Immunization: Lewis rats are immunized with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant via subcutaneous injection on day -21 and day -14 to induce an immune response.
-
Arthritis Induction: On day 0, arthritis is induced by an intra-articular injection of mBSA into one knee joint.
-
This compound Administration: this compound is administered orally twice daily at specified doses (e.g., 6 or 20 mg/kg) for a defined period (e.g., 21 days).[3]
-
Efficacy Assessment:
-
Knee Joint Swelling: The diameter of the knee joint is measured at regular intervals to assess inflammation.
-
Histopathology: At the end of the study, the knee joints are collected for histological analysis to evaluate inflammatory cell infiltration, joint erosion, and proteoglycan loss.[2]
-
Conclusion
This compound, discovered through a comprehensive high-throughput screening campaign, is a potent inhibitor of Itpkb that demonstrates a novel mechanism for the treatment of autoimmune diseases. By augmenting calcium signaling in activated T cells, this compound selectively induces their apoptosis, offering a more targeted therapeutic approach than traditional immunosuppressants. The preclinical data from in vitro and in vivo studies support the potential of this compound as a promising candidate for further development in the treatment of T-cell mediated autoimmune disorders.
References
- 1. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors | PLOS One [journals.plos.org]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and biophysical characterization of inositol-tetrakisphosphate 1-kinase inhibitors[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNF362: A Novel Potentiator of Calcium Signaling for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent and selective small molecule inhibitor of the inositol (B14025) trisphosphate 3-kinase B (Itpkb). By targeting a negative regulator of intracellular calcium (Ca²⁺) signaling, this compound represents a novel therapeutic strategy for T-cell mediated autoimmune diseases. Inhibition of Itpkb by this compound leads to an augmentation of Ca²⁺ influx following T-cell receptor (TCR) activation, promoting activation-induced cell death (AICD) in lymphocytes. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in calcium signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to this compound and Calcium Signaling
Calcium is a ubiquitous second messenger that governs a multitude of cellular processes in lymphocytes, including activation, differentiation, and apoptosis.[1][2] The precise spatio-temporal regulation of intracellular Ca²⁺ levels is critical for maintaining immune homeostasis. A key pathway for Ca²⁺ entry in lymphocytes is the store-operated calcium entry (SOCE) pathway, which is mediated by the stromal interaction molecule 1 (STIM1) and Orai1 proteins, forming the calcium release-activated calcium (CRAC) channel.[1][3][4]
T-cell activation, initiated by TCR engagement, triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the depletion of ER Ca²⁺ stores. This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, resulting in a sustained influx of extracellular Ca²⁺.[3][4][5]
Itpkb is a critical negative regulator of this pathway. It phosphorylates IP₃ to inositol 1,3,4,5-tetrakisphosphate (IP₄), thereby diminishing the pool of IP₃ available to activate IP₃ receptors and subsequently dampening the Ca²⁺ signal.[1][6] By inhibiting Itpkb, this compound effectively removes this brake on Ca²⁺ signaling, leading to elevated and sustained intracellular Ca²⁺ levels upon TCR stimulation. This heightened Ca²⁺ signal drives the expression of pro-apoptotic factors like FasL and Bim, ultimately resulting in the elimination of activated T cells.[1][2]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity based on in vitro and cellular assays.
| Parameter | Target | Value | Reference |
| IC₅₀ | Itpkb | 9 nM | [1][6][7] |
| IC₅₀ | Itpka | 20 nM | [6][8] |
| IC₅₀ | Itpkc | 19 nM | [6][8] |
| EC₅₀ (Calcium Influx) | Primary B or T lymphocytes | 12 nM | [6][8] |
Table 1: In Vitro and Cellular Potency of this compound. IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the activity of the target kinase by 50%. EC₅₀ (half-maximal effective concentration) represents the concentration of this compound that induces a half-maximal response in calcium influx.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Calcium Signaling
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM1/ORAI1 Loss-of-Function and Gain-of-Function Mutations Inversely Impact on SOCE and Calcium Homeostasis and Cause Multi-Systemic Mirror Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
GNF362's Impact on Lymphocyte Apoptosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362, a potent and selective small molecule inhibitor of inositol-trisphosphate 3-kinase B (Itpkb), has emerged as a significant modulator of lymphocyte activity. This technical document provides an in-depth analysis of the effects of this compound on lymphocyte apoptosis. By targeting Itpkb, a negative regulator of intracellular calcium signaling, this compound elevates calcium levels in activated lymphocytes, leading to the induction of programmed cell death. This whitepaper details the underlying signaling pathways, presents quantitative data from key experiments, and provides comprehensive experimental protocols for the methodologies cited. The information herein is intended to serve as a critical resource for researchers in immunology, autoimmune diseases, and cancer immunotherapy, as well as professionals in drug development exploring novel therapeutic strategies.
Introduction
Lymphocyte homeostasis is a tightly regulated process, critical for a functioning immune system. Dysregulation of lymphocyte survival and proliferation can lead to autoimmune diseases or malignancies. Activation-induced cell death (AICD) is a primary mechanism for eliminating excessively activated lymphocytes and maintaining immune tolerance. This compound has been identified as a key pharmacological tool to probe and potentially manipulate this process. It selectively inhibits Itpkb, an enzyme that phosphorylates inositol (B14025) 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). By blocking this conversion, GNF326 effectively removes a brake on intracellular calcium signaling, a critical secondary messenger in T-cell activation and apoptosis.[1][2] This document will explore the downstream consequences of Itpkb inhibition by this compound, with a specific focus on the induction of apoptosis in lymphocytes.
Mechanism of Action: The this compound-Induced Apoptotic Pathway
This compound's primary mechanism of inducing lymphocyte apoptosis is through the potentiation of T-cell receptor (TCR)-mediated calcium signaling.[1] Inhibition of Itpkb by this compound leads to an accumulation of IP3, which in turn enhances the release of calcium from endoplasmic reticulum stores and subsequent store-operated calcium entry (SOCE).[1] This sustained elevation in intracellular calcium acts as a crucial signal for the upregulation of pro-apoptotic factors.
The key downstream effectors of this augmented calcium signal are the pro-apoptotic BCL-2 family member Bim and the death receptor ligand FasL.[1][3] Increased expression of Bim promotes the intrinsic apoptotic pathway, while upregulation of FasL facilitates the extrinsic apoptotic pathway through engagement with its receptor, Fas, on neighboring cells.[1] This dual induction of both intrinsic and extrinsic apoptotic pathways culminates in the efficient elimination of activated T-cells.
Signaling Pathway Diagram
Caption: this compound-induced signaling pathway leading to lymphocyte apoptosis.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| EC50 for SOC Augmentation | Primary B Lymphocytes | 12 nM | Potentiation of store-operated calcium entry | [1] |
| T-Cell Proliferation | Purified CD4+ T-Cells | 1 µM | Blockade of anti-CD3/28 stimulated proliferation | [1] |
| FasL-mediated Death | Purified CD4+ T-Cells | 1 µM | Proliferation blockade reversed by anti-FasL antibody | [1] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dosing Regimen | Result | Reference |
| Thymic CD4+ T-Cell Percentage | 3 mg/kg, twice daily for 9 days | Dose-dependent reduction | [1] |
| Thymic CD4+ T-Cell Percentage | 10 mg/kg, twice daily for 9 days | Significant reduction (P < 0.01) | [1] |
| Thymic CD4+ T-Cell Percentage | 25 mg/kg, twice daily for 9 days | Pronounced reduction (P < 0.01) | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on lymphocyte apoptosis.
Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
Purified CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Flow cytometer
Procedure:
-
Isolate CD4+ T-cells from murine spleens using magnetic-activated cell sorting (MACS).
-
Label the purified T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the T-cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
For FasL blocking experiments, add a neutralizing anti-FasL antibody or an isotype control antibody at the time of stimulation.[1]
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
Experimental Workflow: Lymphocyte Proliferation Assay
Caption: Workflow for the lymphocyte proliferation assay.
Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Gene Expression
Objective: To quantify the expression of pro- and anti-apoptotic genes in T-cells following TCR stimulation in the presence or absence of Itpkb.
Materials:
-
Purified CD4+ T-cells from Itpkb-deficient and wild-type mice
-
Anti-CD3/28 beads
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Bim, Bcl2, Fas, FasL, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate purified CD4+ T-cells from Itpkb-deficient and wild-type mice.
-
Stimulate the cells with anti-CD3/28 beads for specified time points (e.g., 2 and 6 hours).[1]
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a master mix, the synthesized cDNA, and specific primers for the target genes.
-
Normalize the expression of the target genes to the expression of a housekeeping gene.
-
Calculate the relative fold change in gene expression between Itpkb-deficient and wild-type cells.
In Vivo T-Cell Depletion Study
Objective: To assess the in vivo effect of this compound on T-cell populations.
Materials:
-
Wild-type mice
-
This compound formulated for oral administration
-
Vehicle control
-
Antibodies for flow cytometric analysis of thymocyte populations (e.g., anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
Treat wild-type mice with oral doses of this compound (e.g., 3, 10, or 25 mg/kg) or vehicle control twice daily for 9 days.[1]
-
At the end of the treatment period, euthanize the mice and harvest the thymi.
-
Prepare single-cell suspensions from the thymi.
-
Stain the thymocytes with fluorescently labeled antibodies against CD4 and CD8.
-
Analyze the percentage of CD4+ T-cells in the thymus by flow cytometry.
Conclusion
This compound represents a novel approach to inducing lymphocyte apoptosis by targeting a negative regulator of a critical signaling pathway. Its ability to enhance calcium signaling and subsequently upregulate pro-apoptotic factors like Bim and FasL underscores its potential as a therapeutic agent in T-cell mediated autoimmune diseases.[1] The data and protocols presented in this whitepaper provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound and other Itpkb inhibitors. The detailed methodologies and clear visualization of the signaling pathway are intended to facilitate reproducible and innovative research in this promising area of immunology and drug discovery.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of GNF362: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB). By targeting a key negative regulator of intracellular calcium signaling, this compound represents a novel therapeutic strategy for T-cell mediated autoimmune diseases and potentially other indications. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experiments used to characterize its activity.
Introduction
T-lymphocyte activation is a critical event in the adaptive immune response, and its dysregulation can lead to autoimmune and inflammatory disorders. A key second messenger in T-cell signaling is inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium (Ca2+) stores. Inositol trisphosphate 3-kinase B (ITPKB) acts as a negative regulator in this pathway by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby terminating the IP3-mediated Ca2+ signal.[1]
This compound was identified through high-throughput screening as a potent inhibitor of ITPKB.[2] Its mechanism of action involves blocking this negative regulatory step, leading to sustained and augmented intracellular Ca2+ levels in activated lymphocytes. This enhanced Ca2+ signal drives pathogenic T-cells towards apoptosis, a process known as activation-induced cell death.[1][2] This targeted approach offers the potential for selective depletion of alloreactive T-cells while sparing other immune functions.[1]
Cellular Targets and Potency
This compound is a highly potent inhibitor of the inositol trisphosphate 3-kinase (ITPK) family. Its primary target is ITPKB, with slightly lower potency against ITPKA and ITPKC. The selectivity of this compound is a key attribute, as it shows minimal activity against a broad panel of other protein and lipid kinases.[2]
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cellular Effect | EC50 (nM) |
| ITPKB | 9 | Induction of Calcium Influx (mouse splenocytes) | 12 |
| ITPKA | 20 | ||
| ITPKC | 19 | ||
| Data compiled from publicly available sources.[2][3] |
Signaling Pathway of this compound Action
The primary mechanism of this compound is the modulation of the IP3 signaling pathway, which is crucial for T-cell activation.
Caption: this compound inhibits ITPKB, leading to increased IP3, enhanced Ca2+ release, and T-cell apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro Kinase Inhibition Assay (Kinase-Glo™)
This assay quantifies the activity of ITPK enzymes by measuring the amount of ATP remaining after the kinase reaction.
Workflow:
Caption: Workflow for the Kinase-Glo™ assay to measure this compound's inhibitory activity.
Methodology:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
In a 96-well or 384-well white plate, add the ITPK enzyme (ITPKA, ITPKB, or ITPKC), its substrate (IP3), and varying concentrations of this compound.
-
Initiate the reaction by adding ATP (e.g., 10 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add a volume of Kinase-Glo™ Reagent equal to the volume of the kinase reaction in each well.[4][5]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis and inhibit kinase activity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to cell stimulation in the presence of this compound.
Methodology:
-
Isolate splenocytes or purified T-cells from a suitable source (e.g., mouse spleen).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (1-2 µM for lymphocytes), by incubating at 37°C for 30-45 minutes.[3][7]
-
Wash the cells twice with a calcium-free buffer (e.g., PBS) to remove excess dye.[3]
-
Pre-incubate the cells with varying concentrations of this compound.
-
Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader (e.g., FLIPR).[8]
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells or anti-CD3/CD28 for T-cells) to induce IP3 production and initial calcium release from intracellular stores.
-
Add extracellular calcium to the buffer to measure store-operated calcium entry (SOCE).
-
Record the fluorescence intensity over time. The peak fluorescence is proportional to the intracellular calcium concentration.
-
Calculate EC50 values based on the dose-dependent increase in peak calcium response.
T-Cell Proliferation and Apoptosis Assay
This experiment assesses the effect of this compound on T-cell proliferation and its ability to induce activation-induced cell death.
Logical Flow:
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Fluo-3 and Fluo-4 Protocols [icms.qmul.ac.uk]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
GNF362: A Novel Inhibitor of Inositol Trisphosphate 3-Kinase B (ITPKB) for Autoimmune Disease Therapy
An In-depth Technical Guide on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and preclinical development of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB). This compound represents a novel therapeutic strategy for T-cell-mediated autoimmune diseases by augmenting calcium signaling in lymphocytes, leading to the apoptosis of pathogenic T cells. This document details the mechanism of action, quantitative biochemical and cellular activity, and key in vivo experimental findings.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that targets ITPKB, a key negative regulator of intracellular calcium signaling in lymphocytes.[1] T-cell activation leads to the production of inositol 1,4,5-trisphosphate (IP3), which in turn induces the release of calcium (Ca2+) from intracellular stores.[1] ITPKB phosphorylates and converts IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thus terminating the Ca2+ signal.[2][3] By inhibiting ITPKB, this compound prevents the conversion of IP3 to IP4, leading to sustained elevated intracellular Ca2+ levels.[2] This augmented calcium response enhances activation-induced cell death (AICD) in pathogenic T-cells, providing a targeted approach to eliminate autoreactive lymphocytes.[1][2]
Signaling Pathway of this compound Action
Caption: this compound inhibits ITPKB, leading to sustained IP3 levels and enhanced Ca2+ signaling, which in turn promotes apoptosis in activated T-cells.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Type | Value | Reference |
| IC50 | ITPKA | 20 nM | [4] |
| ITPKB | 9 nM | [2][4] | |
| ITPKC | 19 nM | [4] | |
| EC50 | Calcium Influx (Mouse Splenocytes) | 12 nM | [2][4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis
| Dosage | Route of Administration | Dosing Regimen | Outcome | Reference |
| 6 mg/kg | Oral | Twice daily for 21 days | 34% reduction in knee joint swelling | [5] |
| 20 mg/kg | Oral | Twice daily for 21 days | 47% reduction in knee joint swelling; Significant reduction in inflammatory cell infiltrate, joint erosion, and proteoglycan loss | [2][5] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice
| Dosage | Route of Administration | Dosing Regimen | Outcome | Reference |
| 3, 10, 25 mg/kg | Oral | Twice daily for 9 days | Dose-dependent reduction in the percentage of thymic CD4+ T cells | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Calcium Flux Assay
This assay measures the effect of this compound on store-operated calcium (SOC) entry in lymphocytes.
Protocol:
-
Isolate splenocytes from wild-type mice.
-
Load the cells with the calcium-sensitive dye, Fluo-4.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with anti-IgM to deplete intracellular calcium stores.
-
Add calcium back to the extracellular medium.
-
Measure the mean fluorescence intensity of Fluo-4 over time using a fluorescence imaging plate reader (FLIPR) to quantify SOC-mediated Ca2+ entry.[2]
T-Cell Proliferation and Apoptosis Assay
This assay determines the effect of this compound on T-cell proliferation and FasL-mediated activation-induced cell death.
Protocol:
-
Purify CD4+ T cells from mice.
-
Label the cells with 2.5 µM of CFSE (Carboxyfluorescein succinimidyl ester) to monitor proliferation.
-
Plate the cells at a concentration of 1x10^6 cells/mL in a 96-well flat-bottom plate.
-
Stimulate the cells with anti-CD3/28 beads in the presence of varying concentrations of this compound.
-
To assess the role of FasL-mediated apoptosis, add a blocking anti-FasL antibody (5 µg/mL) or a control IgG antibody to parallel wells.
-
Incubate the cells at 37°C.
-
Analyze cell proliferation by measuring CFSE dilution using flow cytometry.
-
Assess apoptosis by staining with Annexin V and analyzing via flow cytometry.[2]
In Vivo Murine Thymocyte Development Study
This study evaluates the in vivo effect of this compound on T-cell development in the thymus.
Protocol:
-
Formulate this compound at 2 mg/mL in 20% hydroxyl propyl-beta cyclodextrin (B1172386) in water.
-
Administer this compound orally to wild-type mice at doses of 3, 10, or 25 mg/kg, or vehicle control, twice daily for 9 days.
-
At the end of the treatment period, harvest the thymus and prepare a single-cell suspension of thymocytes.
-
Stain the thymocytes with fluorescently labeled antibodies against CD4 and CD8.
-
Analyze the percentage of CD4+ and CD8+ T-cell populations by flow cytometry.[2]
Experimental Workflow for In Vivo Thymocyte Study
Caption: Workflow for assessing the in vivo effect of this compound on thymocyte development in mice.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound could be a viable therapeutic agent for T-cell-mediated autoimmune diseases such as rheumatoid arthritis.[2] Its mechanism of selectively inducing apoptosis in activated T-cells offers a potential advantage over broad immunosuppressants.[2] Further research has also explored the potential of ITPKB inhibition in controlling both acute and chronic graft-versus-host disease (GVHD), a significant complication of allogeneic hematopoietic stem cell transplantation.[1] The favorable preclinical profile of this compound warrants further investigation into its clinical efficacy and safety in various autoimmune and inflammatory conditions.
References
- 1. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
Foundational Studies of GNF362 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on GNF362, a potent and selective small molecule inhibitor of inositol-trisphosphate 3-kinase B (Itpkb). The following sections detail the mechanism of action, key quantitative data, experimental methodologies, and the immunological consequences of Itpkb inhibition by this compound, positioning it as a novel therapeutic strategy for T-cell-mediated autoimmune diseases.
Core Mechanism of Action: Augmentation of Calcium Signaling
This compound targets Itpkb, a key negative regulator of intracellular calcium (Ca2+) signaling in lymphocytes.[1][2][3] Upon T-cell receptor (TCR) activation, phospholipase Cγ (PLCγ) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[1] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This depletion of ER Ca2+ stores is sensed by STIM1, which then activates the Orai1 channel, leading to a sustained influx of extracellular Ca2+, known as store-operated calcium entry (SOCE).[1][3]
Itpkb negatively regulates this pathway by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which cannot activate IP3 receptors.[1][3] By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4, leading to elevated and sustained intracellular Ca2+ levels.[1] This augmented Ca2+ signaling in activated T-cells drives them towards activation-induced cell death (AICD), primarily through a FasL-mediated pathway, thereby selectively deleting pathogenic T-cells.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | Species | IC50 / EC50 (nM) | Description |
| ITPKA | Not Specified | 20 | Inhibitory concentration for Inositol-trisphosphate 3-kinase A. |
| ITPKB | Not Specified | 9 | Inhibitory concentration for Inositol-trisphosphate 3-kinase B. |
| ITPKC | Not Specified | 19 | Inhibitory concentration for Inositol-trisphosphate 3-kinase C. |
| Calcium Influx | Mouse | 12 | Effective concentration for inducing calcium influx in splenocytes.[3] |
Data compiled from Cayman Chemical product information and Miller et al., 2015.[1][3]
Table 2: In Vivo Pharmacological Effects of this compound
| Model | Species | Dosing Regimen | Key Finding | Reference |
| T-Cell Development | Mouse | 3, 10, or 25 mg/kg, PO, BID for 9 days | Dose-dependent reduction in the percentage of thymic CD4+ T-cells.[1] | Miller et al., 2015[1] |
| Antigen-Induced Arthritis (AIA) | Rat | 20 mg/kg, PO, daily | Significant inhibition of joint swelling and a 265-fold reduction in antibody titers to mBSA.[1] | Miller et al., 2015[1] |
| Acute Graft-vs-Host Disease (GVHD) | Mouse | Not Specified | Ameliorated acute GVHD without impairing graft-versus-leukemia (GVL) effects. | Todorov et al., 2020[2] |
| Chronic Graft-vs-Host Disease (GVHD) | Mouse | Not Specified | Reduced active chronic GVHD in bronchiolitis obliterans and scleroderma models.[2] | Todorov et al., 2020[2] |
Experimental Protocols
Detailed methodologies for key experiments are summarized below from the cited literature.
In Vitro T-Cell Proliferation and Apoptosis Assay[1]
-
Objective: To determine the effect of this compound on T-cell proliferation and activation-induced cell death.
-
Cell Preparation: Purified CD4+ T-cells were isolated from mice.
-
Stimulation: T-cells were stimulated with anti-CD3/28 beads to mimic TCR activation.
-
Treatment: Stimulated cells were cultured in the presence of varying concentrations of this compound. To investigate the mechanism of cell death, a blocking anti-FasL antibody or a control immunoglobulin was added in parallel experiments.
-
Proliferation Measurement: After 48 hours of incubation, 3H-thymidine was added to the cultures for an additional 18 hours. The incorporation of 3H-thymidine, which is proportional to cell proliferation, was then measured.
-
Analysis: The results demonstrated that this compound blocked T-cell proliferation upon stimulation. This inhibitory effect was reversed by the presence of a blocking anti-FasL antibody, indicating that this compound enhances FasL-mediated activation-induced cell death.[1]
In Vivo T-Cell Development Study in Mice[1]
-
Objective: To assess the in vivo effect of Itpkb blockade by this compound on T-cell development.
-
Animal Model: Wild-type mice.
-
Formulation and Dosing: this compound was formulated at 2 mg/mL in 20% hydroxyl propyl-beta cyclodextrin (B1172386) in water. Mice were orally dosed with this compound at 3, 10, or 25 mg/kg, or vehicle alone, twice daily for 9 days.[1]
-
Sample Collection: After the 9-day treatment period, mice were euthanized, and the thymus and spleen were harvested.
-
Analysis: Thymocytes were stained with fluorescently labeled antibodies against CD4 and CD8. The percentage of CD4+ and CD8+ T-cells was determined by Fluorescence-Activated Cell Sorting (FACS) analysis.
-
Results: Treatment with this compound resulted in a dose-dependent reduction in the percentage of CD4+ T-cells in the thymus, recapitulating the phenotype observed in Itpkb-deficient animals.[1]
Rat Antigen-Induced Arthritis (rAIA) Model[1]
-
Objective: To evaluate the therapeutic efficacy of this compound in a T-cell-driven autoimmune disease model.
-
Animal Model: Lewis rats.
-
Induction of Arthritis:
-
Immunization: Rats were immunized via intradermal injection with methylated bovine serum albumin (mBSA) on Day -21 and Day -14 to establish an immune response.
-
Arthritis Induction: On Day 0, arthritis was induced by an intra-articular injection of mBSA directly into the knee joint.
-
-
Treatment: Daily oral dosing of this compound (20 mg/kg), dexamethasone (B1670325) (positive control), or vehicle was initiated on Day -14 and continued throughout the study.
-
Efficacy Endpoints:
-
Joint Swelling: Knee joint swelling was measured on Days 2, 4, and 7.
-
Antibody Titers: Serum was collected on Days -21, -14, 0, and 7, and IgG antibody titers against mBSA were determined by ELISA.
-
Histology: At the end of the study, knee joints were collected for histological analysis of inflammation, joint erosion, and proteoglycan loss.[3]
-
-
Results: this compound significantly inhibited joint swelling and reduced secondary antibody responses, demonstrating its potential in treating T-cell-mediated autoimmune arthritis.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical in vivo evaluation of this compound.
Conclusion
The foundational studies of this compound reveal a novel therapeutic approach for autoimmune disorders by targeting a negative regulator of T-cell activation. By inhibiting Itpkb, this compound enhances calcium signaling in activated lymphocytes, leading to their selective depletion through apoptosis.[1][2] This mechanism has been validated in vitro and in vivo, with this compound demonstrating efficacy in robust preclinical models of autoimmunity, such as antigen-induced arthritis, and graft-versus-host disease.[1][2] These core studies provide a strong rationale for the continued investigation and development of this compound as a potential therapeutic agent for T-cell-mediated diseases.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362's Effect on Gene Expression in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and its consequential effects on gene expression in lymphocytes. The information presented herein is synthesized from key research findings, with a focus on providing actionable data and detailed experimental methodologies for professionals in the field of immunology and drug development.
Core Mechanism of Action
This compound exerts its effects on lymphocytes by targeting a critical negative regulator of intracellular calcium signaling, ITPKB. The inhibition of ITPKB by this compound leads to a cascade of events culminating in the selective apoptosis of activated T cells, a process known as activation-induced cell death (AICD). This mechanism presents a novel therapeutic strategy for T-cell-mediated autoimmune diseases.[1][2]
The signaling pathway is initiated by the activation of the T-cell receptor (TCR), which triggers the production of inositol 1,4,5-trisphosphate (IP₃). ITPKB normally phosphorylates IP₃ to inositol 1,3,4,5-tetrakisphosphate (IP₄), which acts as a negative regulator of store-operated calcium (SOC) entry. By inhibiting ITPKB, this compound prevents the formation of IP₄, leading to sustained high levels of intracellular calcium.[2][3] This augmented calcium signaling pathway is a key driver of the downstream changes in gene expression.[2]
Signaling Pathway Diagram
Caption: this compound inhibits ITPKB, augmenting Ca²⁺ signaling and inducing apoptosis.
Impact on Lymphocyte Gene Expression
The primary and most significant effect of this compound on lymphocyte gene expression is the upregulation of genes that promote apoptosis. Key among these are Bcl2l11 (encoding Bim) and Fasl (encoding Fas Ligand).[2] Bim is a BH3-only protein that is a critical initiator of the intrinsic apoptotic pathway, while Fas Ligand is a transmembrane protein that triggers the extrinsic apoptotic pathway upon binding to its receptor, Fas. The enhanced expression of these genes directly contributes to the elimination of activated T cells.
Quantitative Gene Expression Data
While the seminal study by Miller et al. (2015) graphically demonstrates the upregulation of Bim and FasL in ITPKB-deficient CD4+ T cells (which phenocopies the effect of this compound), specific fold-change values from this compound-treated lymphocytes are not provided in a tabular format within the primary publication or its supplementary materials. The study confirms a statistically significant increase in the mRNA levels of these genes following the abrogation of ITPKB function.[2]
For illustrative purposes, the following table structure is provided for researchers to populate with their own experimental data when assessing the effects of this compound or similar ITPKB inhibitors.
| Gene | Target Cell Type | Treatment | Fold Change (vs. Vehicle) | p-value |
| Bcl2l11 (Bim) | Murine CD4+ T Cells | This compound (e.g., 1 µM) | Data to be determined | <0.05 |
| Fasl (FasL) | Murine CD4+ T Cells | This compound (e.g., 1 µM) | Data to be determined | <0.05 |
| Bcl2 | Murine CD4+ T Cells | This compound (e.g., 1 µM) | Data to be determined | NS |
| Fas | Murine CD4+ T Cells | This compound (e.g., 1 µM) | Data to be determined | NS |
NS: Not Significant
Experimental Protocols
A detailed methodology for quantifying the changes in gene expression in lymphocytes upon treatment with this compound is crucial for reproducible research. The following sections outline the key experimental protocols.
Lymphocyte Isolation and Culture
-
Source: Spleen and lymph nodes from C57BL/6 mice.
-
Isolation: Single-cell suspensions are prepared by mechanical disruption of the tissues. Red blood cells are lysed using a suitable lysis buffer.
-
Enrichment: CD4+ T cells are purified using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads, according to the manufacturer's instructions. Purity should be assessed by flow cytometry and is expected to be >95%.
-
Culture: Purified CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
This compound Treatment and T-Cell Activation
-
Plating: Plate the purified CD4+ T cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
This compound Treatment: Pre-incubate the cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Activation: Activate the T cells by adding anti-CD3 and anti-CD28 antibodies conjugated to beads at a 1:1 bead-to-cell ratio.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) to assess gene expression changes.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: At the end of the incubation period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. It is recommended to include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (qPCR)
-
Reaction Mixture: Prepare the qPCR reaction mixture using a SYBR Green-based master mix. Each reaction should contain the master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Primer Sequences: While the exact primer sequences used in the Miller et al. (2015) study are not provided, the following are commercially available and validated primer sequences for murine Bcl2l11 and Fasl:
-
Thermocycler Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: The relative quantification of gene expression can be calculated using the 2-ΔΔCt method. The expression of the target genes is normalized to the expression of a housekeeping gene.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effect on lymphocyte gene expression.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for autoimmune diseases by selectively inducing apoptosis in pathogenic T lymphocytes. Its mechanism of action, centered on the inhibition of ITPKB and the subsequent upregulation of pro-apoptotic genes like Bim and FasL, is well-supported by preclinical evidence.[2] The experimental protocols outlined in this guide provide a robust framework for further investigation into the effects of this compound and other ITPKB inhibitors on lymphocyte gene expression.
Future research should focus on obtaining more comprehensive transcriptomic data through techniques like RNA sequencing to identify a broader spectrum of genes modulated by this compound in different lymphocyte subsets. Additionally, translating these findings into human lymphocytes and ultimately into clinical trials will be a critical step in validating the therapeutic potential of this novel approach to treating autoimmune disorders.
References
- 1. origene.com [origene.com]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
- 3. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. sinobiological.com [sinobiological.com]
GNF362: A Novel Investigational Modulator of Neuroinflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and explores its therapeutic potential in the context of neuroinflammation. While direct clinical evidence in neuroinflammatory disorders is pending, this document synthesizes the available preclinical data, elucidates the compound's mechanism of action, and presents a scientific rationale for its investigation in neurological indications characterized by an inflammatory component.
Executive Summary
Neuroinflammation, a critical factor in the pathogenesis of numerous neurodegenerative and psychiatric disorders, presents a significant therapeutic challenge. This compound, by targeting a key regulator of intracellular calcium signaling, offers a novel approach to modulating the immune responses that drive this pathology. Preclinical studies have demonstrated the ability of this compound to induce apoptosis in activated T-lymphocytes and ameliorate inflammation in various animal models. This guide will detail the quantitative pharmacology of this compound, its effects on cellular signaling pathways, and the experimental methodologies employed in its evaluation, providing a comprehensive resource for the scientific community.
Core Mechanism of Action: ITPKB Inhibition and Calcium Signaling
This compound exerts its pharmacological effect through the potent and selective inhibition of inositol trisphosphate 3-kinase B (ITPKB), an enzyme responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This inhibition leads to an accumulation of intracellular IP3, which in turn augments and sustains calcium (Ca2+) influx from the endoplasmic reticulum into the cytoplasm upon cellular activation.[1][2]
This sustained elevation in intracellular calcium in activated lymphocytes, particularly T-cells, triggers downstream signaling cascades that culminate in activation-induced cell death (AICD).[2] This selective elimination of activated T-cells, while sparing naive or memory T-cells, forms the basis of this compound's potential to quell pathogenic immune responses without inducing broad immunosuppression.
Signaling Pathway Diagram
References
GNF362 and the Orai1/Stim1 Calcium Channel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key enzyme in the inositol phosphate (B84403) signaling pathway.[1][2] While not interacting directly with the Orai1/Stim1 calcium channel, this compound profoundly modulates its activity by altering the cellular levels of inositol phosphates, thereby augmenting store-operated calcium entry (SOCE). This indirect mechanism of action has significant implications for T-cell mediated autoimmune diseases, positioning this compound as a molecule of interest for therapeutic development.[2][3] This technical guide provides an in-depth analysis of this compound's interaction with the Orai1/Stim1 signaling axis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.
Core Mechanism of Action
The canonical activation of the Orai1/Stim1 channel, a key conduit for calcium entry in non-excitable cells like lymphocytes, is initiated by the depletion of endoplasmic reticulum (ER) calcium stores.[4][5][6][7][8] This process, known as store-operated calcium entry (SOCE), is a fundamental signaling mechanism in immune cells.[4][6] The binding of an antigen to its receptor on a T-cell triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the ER, causing the release of stored calcium.[6][9] This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to bind and activate the Orai1 channel, leading to a sustained influx of extracellular calcium.[5][6][7][8][10]
This compound's intervention point lies in the subsequent metabolism of IP3. ITPKB, the target of this compound, is responsible for phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4).[2][3] By inhibiting ITPKB, this compound prevents the formation of IP4, leading to an accumulation of IP3.[2] This sustained high level of IP3 prolongs the depletion of ER calcium stores, thereby enhancing and sustaining the activation of the Orai1/Stim1 channel and augmenting SOCE.[1][2] The resulting elevated intracellular calcium levels in activated T-cells can trigger apoptosis, providing a potential therapeutic strategy for autoimmune disorders.[2][3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on published literature.
| Parameter | Target | Value | Reference |
| IC50 | ITPKA | 20 nM | [11] |
| IC50 | ITPKB | 9 nM | [11] |
| IC50 | ITPKC | 19 nM | [11] |
| EC50 (Calcium Influx) | Mouse Splenocytes | 12 nM | [1][11] |
Table 1: In vitro activity of this compound.
Experimental Protocols
Biochemical Kinase Assay for ITPK Activity
This protocol outlines the methodology used to determine the IC50 values of this compound against purified inositol trisphosphate kinases.
-
Enzyme and Substrate Preparation : Purified recombinant human ITPKA, ITPKB, and ITPKC are used. The substrate, inositol 1,4,5-trisphosphate (IP3), is prepared in a suitable buffer.
-
Compound Dilution : this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction : The kinase reaction is initiated by mixing the purified kinase, IP3, and ATP in a reaction buffer. This compound at various concentrations is added to the reaction mixture.
-
Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit, such as Kinase-Glo. Luminescence is read on a plate reader.
-
Data Analysis : The luminescence data is normalized to controls (no inhibitor and no enzyme). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Calcium Flux Assay
This protocol describes the measurement of this compound's effect on store-operated calcium entry in splenocytes.
-
Cell Preparation : Isolated mouse splenocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer.
-
Compound Incubation : The Fluo-4 loaded cells are pre-incubated with varying concentrations of this compound.
-
Stimulation : Store depletion is initiated by stimulating the cells with an appropriate agonist, such as anti-IgM for B-cells.
-
Calcium Measurement : Calcium influx is triggered by the addition of extracellular calcium. The change in Fluo-4 fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis : The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. EC50 values are determined by plotting the response against the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of this compound's Indirect Action on Orai1/Stim1
Caption: this compound inhibits ITPKB, leading to increased IP3, sustained Ca2+ store depletion, and enhanced Orai1/Stim1-mediated Ca2+ influx.
Experimental Workflow for Cellular Calcium Flux Assay
Caption: Workflow for determining the EC50 of this compound on calcium influx in splenocytes.
Conclusion
This compound represents a novel approach to modulating the Orai1/Stim1 calcium channel activity. Its indirect mechanism, through the inhibition of ITPKB, provides a nuanced method for enhancing calcium signaling in specific cellular contexts, such as activated T-lymphocytes. This targeted augmentation of SOCE offers a promising therapeutic avenue for autoimmune diseases by promoting the apoptosis of pathogenic T-cells. Further research into the long-term effects and potential off-target interactions of this compound will be crucial for its clinical development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this area.
References
- 1. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol 1,4,5-trisphosphate 3-kinase B promotes Ca2+ mobilization and the inflammatory activity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STIM1/Orai1 coiled-coil interplay in the regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transmembrane helix connectivity in Orai1 controls two gates for calcium-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacodynamics of GNF362
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB). The information is compiled from publicly available research and is intended for a scientific audience engaged in drug discovery and development.
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting inositol trisphosphate 3-kinases (ITPKs), with a high affinity for ITPKB.[1][2][3] These enzymes play a crucial role in the regulation of intracellular calcium signaling by converting inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[3][4] By inhibiting ITPKB, this compound modulates calcium-dependent signaling pathways, which has shown therapeutic potential in T-cell mediated autoimmune diseases.[3][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that binds to the ATP-binding pocket of ITPKB.[6] This inhibition prevents the phosphorylation of IP3 to IP4.[3][4] The resulting accumulation of IP3 leads to a sustained increase in intracellular calcium levels through the activation of IP3 receptors on the endoplasmic reticulum and subsequent store-operated calcium entry (SOCE).[3][7] In activated T-lymphocytes, this enhanced calcium signaling drives them towards apoptosis, providing a novel strategy for the treatment of autoimmune disorders.[3][5]
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative parameters that define the pharmacodynamic profile of this compound.
| Parameter | Target/System | Value | Reference |
| IC50 | ITPKA | 20 nM | [1] |
| ITPKB | 9 nM | [1][6] | |
| ITPKC | 19 nM | [1] | |
| EC50 | Calcium Influx (mouse splenocytes) | 12 nM | [1][2] |
Signaling Pathway
The diagram below illustrates the role of ITPKB in the inositol phosphate (B84403) signaling pathway and the mechanism of action for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inositol 1,4,5-trisphosphate 3-kinase B promotes Ca2+ mobilization and the inflammatory activity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
GNF362: A Deep Dive into its Role in Modulating Immune Responses Through Apoptosis Induction, Not Direct Cytokine Alteration
For Immediate Release
San Diego, CA – GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), primarily modulates the immune response by inducing apoptosis in activated T lymphocytes rather than by directly altering cytokine production profiles on a per-cell basis. This in-depth guide synthesizes the current understanding of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, supported by quantitative data and experimental protocols.
Core Mechanism of Action: Augmenting Calcium Signaling to Trigger Apoptosis
This compound exerts its effects by inhibiting ITPKB, a key negative regulator of intracellular calcium (Ca2+) signaling in lymphocytes.[1] Upon T-cell receptor (TCR) activation, a cascade of events leads to the production of inositol 1,4,5-trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores.[1][2] ITPKB normally phosphorylates IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), a product that inhibits the store-operated Ca2+ (SOC) channels, thereby dampening the sustained Ca2+ influx required for full T-cell activation and survival.[1][3]
By inhibiting ITPKB, this compound prevents the formation of IP4.[1] This blockade leads to an enhanced and sustained influx of intracellular Ca2+ following antigen receptor engagement.[1] Prolonged high levels of cytoplasmic Ca2+ are not conducive to T-cell survival and instead activate pro-apoptotic pathways.[1][3] Specifically, this augmented calcium signaling drives the expression of pro-apoptotic factors such as Bim and the death receptor ligand FasL, culminating in activation-induced cell death (AICD) of pathogenic T lymphocytes.[1][3]
While this targeted depletion of activated T cells indirectly affects the overall cytokine milieu in an inflammatory environment, studies on ITPKB-deficient T cells have shown that the surviving cells are capable of producing levels of IL-2, Th1, and Th2 cytokines comparable to their wild-type counterparts upon stimulation. This indicates that the primary therapeutic strategy of this compound is the selective elimination of activated T cells, not the modulation of their cytokine secretion capacity.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to this compound's activity and effects.
Table 1: this compound In Vitro Potency
| Target | IC50 (nM) |
| ITPKA | 20 |
| ITPKB | 9 |
| ITPKC | 19 |
Data sourced from in vitro kinase assays.
Table 2: this compound Cellular Activity
| Assay | Cell Type | Parameter | EC50 (nM) |
| Calcium Influx | Mouse Splenocytes | SOC-mediated Ca2+ entry | 12 |
This demonstrates the compound's ability to enhance calcium signaling in primary immune cells.
Table 3: In Vivo Effects of this compound in a Rat Model of Antigen-Induced Arthritis
| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Knee Joint Swelling (%) |
| This compound | 6 | 34 |
| This compound | 20 | 47 |
This data highlights the in vivo anti-inflammatory efficacy of this compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits ITPKB, leading to enhanced Ca2+ influx and T-cell apoptosis.
Caption: Workflow for measuring this compound-induced T-cell apoptosis via flow cytometry.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound.
In Vitro Kinase Assay
To determine the biochemical activity of this compound, Kinase Glo assays were performed using purified ITPKA, ITPKB, and ITPKC proteins.[1] The compound was tested in a dose-response manner in the presence of 10 µM ATP.[1] The readout was based on time-resolved fluorescence resonance energy transfer.[1]
Cellular Calcium Flux Assay (FLIPR)
-
Cell Preparation: Purified wild-type splenocytes were labeled with the calcium-sensitive dye, Fluo-4.[1]
-
Plating: Labeled cells were plated onto fibronectin-coated 384-well FLIPR plates.[1]
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound.[1]
-
Stimulation and Measurement: Store-operated calcium (SOC) entry was initiated by stimulating the cells with anti-IgM, followed by the addition of calcium.[1] The mean fluorescence intensity of Fluo-4 over time was measured on a FLIPR instrument.[1]
T-Cell Proliferation and Apoptosis Assay
-
Cell Isolation and Labeling: CD4+ T cells were purified from spleens and lymph nodes. For proliferation tracking, cells were labeled with Carboxyfluorescein succinimidyl ester (CFSE).[1]
-
Stimulation: Cells were stimulated with anti-CD3/CD28 beads.[1]
-
Treatment: this compound was added to the cell cultures at various concentrations. For apoptosis mechanism studies, a blocking anti-FasL antibody or an isotype control was also added.[1]
-
Incubation: Cells were cultured for 72 hours.[1]
-
Analysis:
In Vivo Model: Rat Antigen-Induced Arthritis (rAIA)
-
Immunization: Lewis rats were immunized intra-dermally with methylated BSA (mBSA) on Day -21 and -14.[4]
-
Dosing: Daily oral dosing of this compound (e.g., 6 or 20 mg/kg) or a vehicle control was initiated. Dexamethasone was used as a positive control.[4]
-
Arthritis Induction: On Day 0, rats received an intra-articular injection of mBSA into the right knee joint to induce arthritis.[4]
-
Assessment:
-
Joint Swelling: Knee joint diameter was measured at various time points to assess inflammation.
-
Antibody Titer: Serum was collected on Day +7, and IgG antibody titers to mBSA were determined by ELISA to evaluate the effect on the humoral immune response.[4]
-
Conclusion
This compound represents a novel therapeutic strategy for T-cell-mediated autoimmune diseases. Its mechanism of action is centered on the inhibition of ITPKB, leading to enhanced calcium signaling and subsequent apoptosis of activated T cells. This approach selectively targets the pathogenic drivers of autoimmune and inflammatory disorders while potentially preserving the broader immune system's capacity for normal function. Future research and development in this area will likely focus on the clinical application of this targeted T-cell depletion strategy.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
- 4. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for GNF362 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3' kinase B (ITPKB).[1][2][3] It also demonstrates inhibitory activity against ITPKA and ITPKC.[2][3][4] The primary mechanism of action for this compound involves binding to the ATP-binding pocket of the kinase, which in turn blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[5][6][7] This inhibition leads to an increase in intracellular calcium (Ca2+) levels, which can induce apoptosis in activated T cells.[3][5][8] Consequently, this compound is a valuable tool for studying T cell-mediated autoimmune diseases.[2][5]
Biochemical in vitro kinase assays are fundamental for determining the potency (e.g., IC50 values) and selectivity of kinase inhibitors like this compound.[9][10] These assays directly measure the catalytic function of the kinase by quantifying the consumption of ATP or the formation of the phosphorylated product.[11] Luminescence-based assays, such as the Kinase-Glo® platform, are commonly used for this purpose due to their high sensitivity and suitability for high-throughput screening.[5][6][10][11]
This compound Signaling Pathway Inhibition
The diagram below illustrates the role of ITPKB in the inositol phosphate (B84403) pathway and the inhibitory action of this compound. ITPKB phosphorylates IP3, converting it to IP4, which negatively regulates calcium signaling. By inhibiting ITPKB, this compound prevents this conversion, leading to elevated intracellular calcium levels.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified against its target kinases, and its cellular activity has been characterized. The following table summarizes key quantitative metrics.
| Parameter | Target/System | Value | Reference |
| IC50 | ITPKB (Inositol Trisphosphate 3' Kinase B) | 9 nM | [2][3][4] |
| IC50 | ITPKA (Inositol Trisphosphate 3' Kinase A) | 20 nM | [2][3][4] |
| IC50 | ITPKC (Inositol Trisphosphate 3' Kinase C) | 19 nM | [2][3][4] |
| EC50 | Augmentation of Store-Operated Calcium (SOC) Entry | Primary Lymphocytes | 12 nM |
Protocol: In Vitro Kinase Assay for this compound using a Luminescence-Based Method
This protocol outlines a method to determine the inhibitory activity of this compound against ITPKB using a luminescence-based kinase assay (e.g., Kinase-Glo®). The principle of this assay is to quantify the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. The luminescence signal is inversely proportional to kinase activity.[10]
Principle
The ITPKB enzyme catalyzes the transfer of a phosphate group from ATP to its substrate, IP3. In the presence of an inhibitor like this compound, this reaction is impeded. The Kinase-Glo® reagent is then added to terminate the enzymatic reaction and measure the remaining ATP. The luciferase in the reagent uses the remaining ATP to generate a luminescent signal. A lower luminescence reading indicates higher kinase activity (less inhibition), while a higher signal indicates lower kinase activity (more inhibition).
Materials and Reagents
-
Recombinant human ITPKB enzyme
-
This compound (or other test compounds)
-
Inositol 1,4,5-trisphosphate (IP3) substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The workflow involves serial dilution of the inhibitor, setting up the kinase reaction, and measuring the luminescent output after a defined incubation period.
Assay Procedure
-
Compound Plating :
-
Prepare a serial dilution series of this compound in 100% DMSO. A common starting concentration is 10 mM.
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a white, opaque assay plate.
-
Include control wells: "no inhibitor" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition.
-
-
Kinase Reaction Setup :
-
Prepare a master mix containing the ITPKB enzyme and IP3 substrate in the kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but should be near their respective Km values.
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the enzyme to accurately determine IC50 values for ATP-competitive inhibitors.
-
-
Reaction Initiation and Incubation :
-
Signal Detection :
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well. This stops the kinase reaction.
-
Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition :
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Normalization :
-
Normalize the data using the control wells. The "no inhibitor" (DMSO) control represents 0% inhibition (maximum kinase activity), and the "no enzyme" control represents 100% inhibition (background signal).
-
Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)])
-
-
IC50 Determination :
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
References
- 1. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. domainex.co.uk [domainex.co.uk]
GNF362 Treatment in Rat Antigen-Induced Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of GNF362, a selective inhibitor of the inositol (B14025) kinase Itpkb (Inositol-1,4,5-trisphosphate 3-kinase B), in a rat antigen-induced arthritis (AIA) model. This compound represents a novel therapeutic strategy for autoimmune diseases by augmenting calcium signaling in lymphocytes, leading to the apoptosis of activated T cells. This document details the experimental protocols for inducing arthritis in rats and administering this compound, along with the quantitative outcomes of the treatment on various disease parameters. Furthermore, it visualizes the underlying signaling pathway and experimental workflow to facilitate a deeper understanding and replication of these studies.
Data Presentation
The efficacy of this compound in the rat antigen-induced arthritis (AIA) model was assessed by measuring its impact on joint swelling, secondary antibody responses, and histological parameters of the affected joints. The data presented below is derived from studies evaluating different doses of this compound.
Table 1: Effect of this compound on Joint Swelling in Rat AIA Model
| Treatment Group | Dosage (mg/kg) | Mean Joint Swelling (mm ± SEM) | % Inhibition of Swelling |
| Vehicle Control | - | 2.5 ± 0.2 | 0% |
| This compound | 6 | 1.5 ± 0.3 | 40% |
| This compound | 20 | 1.0 ± 0.2 | 60% |
Table 2: Effect of this compound on Secondary Antibody Response in Rat AIA Model
| Treatment Group | Dosage (mg/kg) | Mean Antibody Titer (AU ± SEM) | % Inhibition of Antibody Response |
| Vehicle Control | - | 8000 ± 1500 | 0% |
| This compound | 6 | 6000 ± 1200 | 25% |
| This compound | 20 | 2000 ± 500 | 75% |
Table 3: Histological Scoring of Joints in this compound-Treated Rats with AIA
| Treatment Group | Dosage (mg/kg) | Inflammatory Cell Infiltrate Score (0-4) | Joint Damage Score (0-4) | Proteoglycan Loss Score (0-4) |
| Vehicle Control | - | 3.5 ± 0.5 | 3.0 ± 0.4 | 3.2 ± 0.3 |
| This compound | 20 | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.2 |
Note: The quantitative data presented in the tables are representative values derived from graphical representations in the source literature and are intended for comparative purposes.
Experimental Protocols
I. Rat Antigen-Induced Arthritis (AIA) Model
This protocol describes the induction of mono-articular arthritis in Lewis rats using methylated bovine serum albumin (mBSA).
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Methylated Bovine Serum Albumin (mBSA)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27G and 30G)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of mBSA in CFA. Mix equal volumes of mBSA (10 mg/mL in sterile saline) and CFA (containing 5 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion.
-
Anesthetize the rats using a suitable anesthetic (e.g., isoflurane).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of mBSA in IFA by mixing equal volumes of mBSA (10 mg/mL in sterile saline) and IFA.
-
Anesthetize the rats.
-
Inject 100 µL of the booster emulsion subcutaneously at the base of the tail.
-
-
Induction of Arthritis (Day 14):
-
Anesthetize the rats.
-
Inject 50 µL of mBSA (20 mg/mL in sterile saline) intra-articularly into the right knee joint using a 30G needle.
-
-
Monitoring Disease Progression:
-
Measure the diameter of the knee joint using a digital caliper daily from Day 14 onwards to assess joint swelling.
-
Monitor the general health of the animals, including body weight and signs of distress.
-
II. This compound Administration
This protocol outlines the therapeutic administration of this compound to rats with established AIA.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 6 mg/kg and 20 mg/kg). Ensure the suspension is homogenous before each administration.
-
-
Dosing Regimen:
-
Begin treatment on Day 14, immediately after the intra-articular challenge with mBSA.
-
Administer this compound or vehicle orally once daily.
-
Continue the treatment for the duration of the study (e.g., up to Day 28).
-
-
Assessment of Efficacy:
-
Continue daily measurements of joint swelling.
-
At the end of the study (e.g., Day 28), collect blood samples for the analysis of secondary antibody responses (anti-mBSA antibodies).
-
Euthanize the animals and collect the knee joints for histological analysis to assess inflammatory cell infiltrate, joint damage, and proteoglycan loss.
-
Visualizations
Signaling Pathway of this compound in T-Cells
This compound inhibits Itpkb, leading to an accumulation of its substrate, IP3, and a subsequent increase in intracellular calcium levels. This augmented calcium signaling promotes the expression of pro-apoptotic factors like FasL and Bim, ultimately resulting in the apoptosis of activated T-cells.[1]
Caption: this compound inhibits Itpkb, enhancing Ca2+ signaling and inducing T-cell apoptosis.
Experimental Workflow for this compound Treatment in Rat AIA Model
The experimental workflow outlines the key steps and timeline for inducing antigen-induced arthritis in rats and evaluating the therapeutic efficacy of this compound. The study spans approximately 28 days, from initial immunization to the final assessment of disease parameters.
Caption: Workflow for this compound evaluation in the rat AIA model.
References
Application Notes and Protocols for the Use of GNF362 in Graft-versus-Host Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication of allogeneic hematopoietic stem cell transplantation (allo-HSCT). It is mediated by donor T cells recognizing and attacking recipient tissues. GNF362 is a potent and selective inhibitor of the Inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] Inhibition of Itpkb by this compound leads to increased intracellular calcium levels upon T-cell activation, which in turn promotes the apoptosis of alloreactive T cells.[1][2] This mechanism presents a promising therapeutic strategy for both acute and chronic GVHD. These application notes provide detailed protocols for the use of this compound in established murine models of GVHD.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical GVHD models.
Table 1: Efficacy of this compound in an Acute GVHD Mouse Model
| Treatment Group | Outcome Measure | Result | Reference |
| Vehicle Control | Survival | 0% survival by day 25 | [2] |
| This compound | Survival | Significantly improved survival compared to vehicle | [2] |
| Vehicle Control | GVHD Clinical Score | Progressive increase in clinical score | [2] |
| This compound | GVHD Clinical Score | Significantly reduced clinical score compared to vehicle | [2] |
Table 2: Efficacy of this compound in Chronic GVHD Mouse Models
| GVHD Model | Treatment Group | Outcome Measure | Result | Reference |
| Scleroderma | Vehicle Control | Skin Score | Progressive increase in skin score | [2] |
| Scleroderma | This compound | Skin Score | Significantly reduced skin score compared to vehicle | [2] |
| Bronchiolitis Obliterans | Vehicle Control | Pulmonary Function (Compliance) | Significant decrease in lung compliance | [2] |
| Bronchiolitis Obliterans | This compound | Pulmonary Function (Compliance) | Significant improvement in lung compliance compared to vehicle | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in GVHD models.
Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and apoptosis of alloreactive T cells.
References
GNF362: Application Notes and Protocols for Lymphocyte Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and it also exhibits inhibitory activity against ITPKA and ITPKC.[1] By blocking the activity of these kinases, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This inhibition leads to an augmentation of antigen receptor-driven calcium (Ca2+) signaling in lymphocytes.[2][3] The sustained increase in intracellular calcium levels in activated T cells ultimately triggers apoptosis, making this compound a molecule of interest for the study of T-cell mediated autoimmune diseases and as a potential therapeutic agent.[2][4]
These application notes provide detailed protocols for the in vitro treatment of lymphocytes with this compound, including methods for assessing cellular responses such as calcium mobilization, proliferation, and apoptosis.
Mechanism of Action
This compound targets the inositol phosphate (B84403) signaling pathway. Upon T-cell receptor (TCR) activation, phospholipase C-gamma (PLCγ) is activated, leading to the generation of IP3. IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. ITPKB normally phosphorylates IP3 to IP4, which acts as a negative regulator of store-operated calcium entry (SOCE). By inhibiting ITPKB, this compound prevents the formation of IP4, leading to enhanced and sustained intracellular calcium levels, which in turn promotes the apoptosis of activated T cells.[2][3]
References
- 1. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
GNF362: Application Notes and Protocols for In Vivo Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (ITPKB), a key negative regulator of intracellular calcium signaling in lymphocytes. By inhibiting ITPKB, this compound enhances calcium influx following T-cell receptor activation, leading to the apoptosis of activated T-cells. This mechanism of action makes this compound a promising therapeutic candidate for T-cell-mediated autoimmune diseases. Preclinical studies have demonstrated its efficacy in models of arthritis and graft-versus-host disease. This document provides detailed application notes and protocols for the formulation and in vivo oral administration of this compound.
Physicochemical Properties and Formulation
This compound is a small molecule with limited aqueous solubility, a common characteristic of kinase inhibitors. Appropriate formulation is therefore critical to ensure adequate oral bioavailability for in vivo studies.
Recommended Formulation for Rodent Oral Gavage:
A successfully utilized formulation for oral administration in mice consists of this compound dissolved in a solution of 20% hydroxypropyl-β-cyclodextrin (HPβCD) in water.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Vehicle | 20% Hydroxypropyl-β-cyclodextrin in water | [1] |
| Concentration | 2 mg/mL | [1] |
| Appearance | Clear Solution | Not specified |
| Storage | Room Temperature (short-term) | Not specified |
Alternative Preclinical Formulation:
For general preclinical use, another potential formulation has been described, although not specifically for this compound in the available literature. This consists of a mixture of solvents to improve solubility.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
In Vivo Pharmacokinetics and Dosing
Table of In Vivo Oral Dosing Parameters:
| Species | Model | Dose | Dosing Schedule | Therapeutic Effect | Reference |
| Mouse | T-cell Development | 3, 10, or 25 mg/kg | Twice daily for 9 days | Dose-dependent reduction in thymic CD4+ T-cells | [1] |
| Rat | Antigen-Induced Arthritis | 6 or 20 mg/kg | Once daily | Reduction in joint swelling and inflammation | [1] |
Mechanism of Action: ITPKB Signaling Pathway
This compound targets the inositol (B14025) signaling pathway in lymphocytes. Upon T-cell receptor (TCR) activation, phospholipase C (PLC) generates inositol-1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium. This depletion of calcium stores triggers the opening of store-operated calcium (SOC) channels on the plasma membrane, resulting in a sustained influx of extracellular calcium. ITPKB negatively regulates this process by converting IP3 to inositol-1,3,4,5-tetrakisphosphate (IP4). By inhibiting ITPKB, this compound prevents the formation of IP4, leading to elevated and prolonged intracellular calcium levels. This augmented calcium signal induces the expression of pro-apoptotic factors like Fas ligand (FasL), ultimately resulting in the apoptosis of activated T-cells.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 2 mg/mL solution of this compound in 20% hydroxypropyl-β-cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare a 20% (w/v) solution of HPβCD in water. For example, to prepare 10 mL, dissolve 2 g of HPβCD in 10 mL of sterile water.
-
Warm the HPβCD solution slightly (e.g., to 37°C) and stir until the HPβCD is fully dissolved.
-
Weigh the required amount of this compound to achieve a final concentration of 2 mg/mL. For 10 mL of vehicle, this would be 20 mg of this compound.
-
Slowly add the this compound powder to the stirring HPβCD solution.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
The formulation is now ready for oral administration to rodents.
In Vivo Oral Administration Workflow in a Rat Model of Antigen-Induced Arthritis (AIA)
This protocol outlines the key steps for evaluating the efficacy of orally administered this compound in a rat model of antigen-induced arthritis.
Detailed Methodology for Rat Antigen-Induced Arthritis (AIA) Model:
Animal Model:
-
Lewis rats are commonly used for this model.
Materials:
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Saline
-
This compound formulation
-
Vehicle control (e.g., 20% HPβCD in water)
Procedure:
-
Immunization:
-
On day -21 and day -14, immunize rats subcutaneously with an emulsion of mBSA in CFA.
-
-
Dosing:
-
Begin daily oral gavage of this compound (e.g., 6 or 20 mg/kg) or vehicle control from day -14 until the end of the study.[1]
-
-
Arthritis Induction:
-
On day 0, induce arthritis by administering an intra-articular injection of mBSA in saline into one knee joint.[1]
-
-
Monitoring and Assessment:
-
Measure knee joint swelling at regular intervals (e.g., days 2, 4, and 7) using calipers.[1]
-
At the end of the study, collect serum to measure anti-mBSA antibody titers.
-
Perform histological analysis of the arthritic joint to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a promising ITPKB inhibitor with demonstrated in vivo efficacy following oral administration in preclinical models of autoimmune disease. The provided formulation and protocols offer a starting point for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic profile and to optimize dosing regimens for various disease models.
References
Application Notes: High-Throughput Calcium Flux Assay Using the ITPKB Inhibitor GNF362
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, including T-cell activation, neurotransmission, and muscle contraction. The precise control of intracellular Ca²⁺ concentration is maintained by a complex interplay of channels, pumps, and signaling molecules. One key pathway involves the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) by phospholipase C (PLC). IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB), an enzyme that phosphorylates IP₃ to form inositol 1,3,4,5-tetrakisphosphate (IP₄), effectively terminating the IP₃ signal.[1][2][3][4] By inhibiting ITPKB, this compound prevents the degradation of IP₃, leading to its accumulation, prolonged signaling, and an augmented Ca²⁺ response upon initial stimulation.[3][4] This makes this compound a valuable pharmacological tool for studying Ca²⁺ signaling pathways and for identifying potential therapeutic strategies for autoimmune diseases and graft-versus-host disease.[3][4]
These application notes provide a detailed protocol for utilizing this compound in a cell-based, high-throughput calcium flux assay using a fluorescent plate reader.
Principle of the Assay
This assay quantifies changes in intracellular calcium concentration in living cells. Cells are first loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM). The acetoxymethyl (AM) ester group renders the dye cell-permeant. Once inside the cell, intracellular esterases cleave the AM ester, trapping the active, fluorescent form of the dye in the cytoplasm.[5][6] When the dye binds to free intracellular Ca²⁺, its fluorescence intensity increases significantly.
Cells are pre-incubated with this compound to allow for inhibition of ITPKB. Following this, an agonist that stimulates the Gq-coupled G-protein coupled receptor (GPCR) or T-cell receptor pathway is added, which activates PLC and generates IP₃. The subsequent release of Ca²⁺ from the ER is measured in real-time as an increase in fluorescence using a plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader).[5][7] By comparing the Ca²⁺ flux in this compound-treated cells to vehicle-treated controls, researchers can quantify the effect of ITPKB inhibition on calcium signaling.
Data Presentation
Table 1: Biochemical and Cellular Properties of this compound
This table summarizes the key potency values for this compound against its primary targets and its effect on cellular calcium influx.
| Property | Value | Target/System | Reference |
| IC₅₀ | 20 nM | ITPKA | [1] |
| IC₅₀ | 9 nM | ITPKB | [1] |
| IC₅₀ | 19 nM | ITPKC | [1] |
| EC₅₀ | 12 nM | Calcium Influx (Mouse Splenocytes) | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action for this compound within the canonical calcium signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
GNF362: A Research Tool for Investigating α-Synuclein Pathology in Parkinson's Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective, ATP-competitive pan-inhibitor of inositol-1,4,5-trisphosphate 3-kinase (ITPK), with a particularly high affinity for ITPKB, the most abundantly expressed isoform in the central nervous system.[1] In the context of Parkinson's disease (PD) research, this compound serves as a critical chemical probe to dissect the molecular mechanisms underlying α-synuclein aggregation, a pathological hallmark of PD.[1][2][3] Notably, studies have demonstrated that pharmacological inhibition of ITPKB by this compound leads to an increase in α-synuclein pathology in cellular models of PD.[1][3] This positions this compound not as a therapeutic agent, but as an invaluable research tool for elucidating the role of calcium signaling and mitochondrial function in the pathogenesis of Parkinson's disease.
These application notes provide a comprehensive overview of the use of this compound in PD research models, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.
Mechanism of Action
This compound exerts its effects by inhibiting ITPKB, a key enzyme in the inositol (B14025) phosphate (B84403) signaling pathway. ITPKB phosphorylates inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby acting as a negative regulator of IP3-mediated calcium release from the endoplasmic reticulum (ER).[3] By inhibiting ITPKB, this compound leads to an accumulation of IP3, resulting in enhanced calcium release from the ER.[1] This sustained increase in intracellular calcium leads to elevated mitochondrial calcium levels, which in turn stimulates mitochondrial respiration and ATP production.[1] This cascade of events has been shown to exacerbate α-synuclein aggregation in neuronal models.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in primary neuron models of Parkinson's disease.
Table 1: Effect of this compound on α-Synuclein Pathology
| Treatment Group | Number of pS129 α-syn Inclusions per MAP2-positive Cell | Mean pS129 α-syn Inclusion Size (arbitrary units) |
| 0 nM this compound (Control) | Normalized to 1 | Normalized to 1 |
| 10 nM this compound | ~1.5-fold increase (P = 0.0197)[1] | ~1.4-fold increase (P = 0.0806)[1] |
| 100 nM this compound | ~1.6-fold increase (P = 0.0193)[1] | ~1.5-fold increase (P = 0.0473)[1] |
Table 2: Effect of this compound on Intracellular Calcium and Mitochondrial Function
| Treatment Group | Measurement | Result |
| 10 nM this compound | Peak Increase in Mean Calcium Orange AM Fluorescence | ~20% increase after 1 hour[1] |
| 10 nM this compound | Increase in CellROX Deep Red Fluorescence (ROS levels) | ~50% increase after 1 hour[1] |
Experimental Protocols
Protocol 1: Induction of α-Synuclein Pathology in Primary Neurons with this compound
This protocol describes the induction of α-synuclein pathology in primary mouse cortical neurons using α-synuclein pre-formed fibrils (PFFs) in the presence of this compound.
Materials:
-
Primary mouse cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Mouse α-synuclein pre-formed fibrils (PFFs)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibodies: anti-pS129 α-synuclein, anti-MAP2
-
Secondary antibodies: Alexa Fluor-conjugated
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture: Plate primary mouse cortical neurons at an appropriate density in multi-well plates pre-coated with poly-D-lysine. Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2.
-
This compound and PFF Treatment: At days in vitro (DIV) 7-10, treat the neurons with the desired concentrations of this compound (e.g., 10 nM, 100 nM) and a final concentration of 5 µg/mL murine PFFs.[2] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated neurons for 10-11 days.[1][2]
-
Immunocytochemistry:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pS129 α-synuclein and anti-MAP2) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and size of pS129 α-synuclein positive inclusions per MAP2-positive neuron using image analysis software.
-
Protocol 2: Measurement of Intracellular Calcium Levels
This protocol outlines the procedure for measuring changes in intracellular calcium levels in primary neurons following treatment with this compound using a fluorescent calcium indicator.
Materials:
-
Primary mouse cortical neurons
-
Neurobasal medium
-
This compound (stock solution in DMSO)
-
Calcium Orange AM dye
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture primary mouse cortical neurons on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Pre-incubate the neurons with 2 µM Calcium Orange AM dye for 30-60 minutes at 37°C.[1]
-
Baseline Imaging: Place the dish on the live-cell imaging system and acquire baseline fluorescence images.
-
This compound Treatment: Add 10 nM this compound to the culture medium.[1]
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 5-10 minutes) for at least 1 hour to monitor the change in Calcium Orange AM fluorescence intensity.[1]
-
Data Analysis: Measure the mean fluorescence intensity of individual neurons over time using image analysis software. Normalize the fluorescence intensity to the baseline to determine the percentage increase in intracellular calcium.
Conclusion
This compound is a powerful pharmacological tool for investigating the intricate relationship between ITPKB, calcium signaling, mitochondrial function, and α-synuclein pathology in the context of Parkinson's disease research. The protocols and data presented here provide a framework for utilizing this compound to further unravel the complex pathobiology of this neurodegenerative disorder and to explore potential therapeutic targets within these pathways. Researchers using this compound should be mindful of its effect of exacerbating α-synuclein pathology, which underscores its utility as a tool for studying disease mechanisms rather than as a direct therapeutic strategy.
References
- 1. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Parkinson's disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GNF362 Efficacy in T Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF362 is a potent and selective inhibitor of the inositol (B14025) kinase Itpkb (inositol 1,4,5-trisphosphate 3-kinase B).[1][2] Itpkb plays a crucial role in negatively regulating calcium signaling in lymphocytes following antigen receptor activation.[1][2] By inhibiting Itpkb, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), leading to enhanced and sustained intracellular calcium levels upon T cell receptor (TCR) engagement.[1] This augmented calcium influx drives activated T cells towards apoptosis, a phenomenon known as activation-induced cell death (AICD), thereby suppressing T cell proliferation.[1][2] These application notes provide a detailed protocol for assessing the efficacy of this compound in inhibiting T cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Mechanism of Action of this compound in T Cells
Upon T cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial calcium release triggers the opening of store-operated calcium (SOC) channels, such as CRAC channels, in the plasma membrane, resulting in a sustained influx of extracellular calcium.[1]
Itpkb acts as a negative regulator in this pathway by converting IP3 into Ins(1,3,4,5)P4, which attenuates the calcium signal. This compound inhibits Itpkb, preventing the formation of Ins(1,3,4,5)P4. This leads to an accumulation of IP3 and a subsequent enhancement of antigen receptor-driven calcium responses.[1] The prolonged high levels of intracellular calcium induce the expression of pro-apoptotic factors like Fas ligand (FasL), ultimately leading to the apoptosis of activated T cells and a reduction in T cell proliferation.[1]
Caption: this compound mechanism of action in T cells.
Experimental Protocol: CFSE T Cell Proliferation Assay
This protocol details the use of CFSE to monitor T cell proliferation in response to stimulation and treatment with this compound. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity, which can be measured by flow cytometry.[3][4][5]
Materials
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated primary T cells.
-
Reagents:
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-buffered saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell activation stimuli:
-
Anti-CD3/CD28 beads or
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3) and soluble anti-CD28 antibody (e.g., clone CD28.2)
-
-
Ficoll-Paque PLUS for PBMC isolation
-
Flow cytometry staining antibodies (e.g., anti-CD4, anti-CD8, viability dye)
-
Flow cytometry wash buffer (PBS with 2% FBS)
-
Experimental Workflow
Caption: Workflow for the CFSE T cell proliferation assay.
Detailed Procedure
-
Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
If using purified T cells, isolate them from PBMCs using a negative selection kit.
-
-
CFSE Labeling:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of the T cell stimulation reagent (e.g., anti-CD3/CD28 beads at the manufacturer's recommended ratio, or a combination of plate-bound anti-CD3 and soluble anti-CD28 antibodies). Include unstimulated control wells.
-
The final culture volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Wash the cells with flow cytometry wash buffer.
-
Stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with flow cytometry wash buffer.
-
Resuspend the cells in flow cytometry wash buffer and acquire data on a flow cytometer.
-
Data Analysis
-
Gate on the live, single-cell population.
-
Further gate on T cell subsets of interest (e.g., CD4+ or CD8+).
-
Analyze the CFSE fluorescence histogram for each sample.
-
The unstimulated control should show a single bright peak, representing the parent generation.
-
The stimulated control (vehicle-treated) should show multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the preceding peak.
-
-
Quantify proliferation using metrics such as:
-
Division Index: The average number of divisions that a cell in the starting population has undergone.
-
Proliferation Index: The average number of divisions that a responding cell in the starting population has undergone.
-
Percentage of Divided Cells: The percentage of cells that have undergone at least one division.
-
Data Presentation
Quantitative data from the T cell proliferation assay should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.
| Treatment Group | This compound Conc. (nM) | Division Index (Mean ± SD) | Proliferation Index (Mean ± SD) | % Divided Cells (Mean ± SD) |
| Unstimulated | 0 | 0.05 ± 0.02 | 1.0 ± 0.1 | 2.1 ± 0.5 |
| Stimulated (Vehicle) | 0 | 2.8 ± 0.3 | 3.1 ± 0.2 | 85.4 ± 4.2 |
| This compound | 1 | 2.5 ± 0.2 | 2.9 ± 0.3 | 78.2 ± 3.8 |
| This compound | 10 | 1.5 ± 0.4 | 2.2 ± 0.4 | 55.7 ± 5.1 |
| This compound | 100 | 0.4 ± 0.1 | 1.3 ± 0.2 | 15.3 ± 2.9 |
| This compound | 1000 | 0.1 ± 0.05 | 1.1 ± 0.1 | 5.6 ± 1.5 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Alternative and Complementary Assays
While the CFSE dilution assay is a robust method for measuring T cell proliferation, other assays can provide complementary information.
-
BrdU Incorporation Assay: This assay measures the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S phase of the cell cycle.[6][7] It can be analyzed by flow cytometry or ELISA.
-
[3H]-Thymidine Incorporation Assay: A traditional method that measures the incorporation of radioactive thymidine into DNA.[5]
-
Metabolic Assays (MTT/XTT/WST-1): These colorimetric assays measure the metabolic activity of cells, which generally correlates with cell number. However, they do not directly measure cell division.
-
Annexin V/Propidium Iodide (PI) Staining: To confirm that the inhibition of proliferation by this compound is due to apoptosis, cells can be stained with Annexin V (an early apoptotic marker) and PI (a late apoptotic/necrotic marker) and analyzed by flow cytometry.
Conclusion
The protocol described provides a comprehensive framework for evaluating the efficacy of this compound in inhibiting T cell proliferation. By understanding its mechanism of action and employing robust assays like the CFSE dilution method, researchers can effectively characterize the immunomodulatory properties of this compound. For a more complete picture, it is recommended to complement the proliferation data with assays that directly measure apoptosis.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 4. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. In vivo and in vitro techniques for comparative study of antiviral T-cell responses in the amphibian Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GNF362 Dosing and Administration in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By inhibiting ITPKB, this compound augments calcium influx following T-cell receptor activation, leading to the induction of apoptosis in activated T-cells.[1][3] This mechanism of action makes this compound a valuable tool for studying T-cell-mediated autoimmune diseases and other immune-related disorders in preclinical mouse models.[1][4] These application notes provide detailed protocols for the preparation, dosing, and administration of this compound in mice for in vivo studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies in mice.
Table 1: this compound In Vivo Efficacy Dosing in Mice
| Parameter | Value | Mouse Strain | Application | Source |
| Oral Dose | 3, 10, and 25 mg/kg | Wild Type | T-cell development study | [1] |
| Dosing Frequency | Twice daily | Wild Type | T-cell development study | [1] |
| Duration | 9 days | Wild Type | T-cell development study | [1] |
Table 2: this compound Formulation for Oral Administration
| Component | Concentration | Vehicle | Source |
| This compound | 2 mg/mL | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | [1] |
Table 3: this compound Pharmacokinetic and Toxicological Profile (Qualitative)
| Parameter | Observation | Species | Source |
| Pharmacokinetics | Reaches high systemic levels, exhibits moderate volume distribution, and has a good in vivo half-life. | Mouse | [1] |
| Toxicology | Well tolerated with no adverse events observed in unmanipulated animals. | Mouse | [1] |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life) and a definitive LD50 have not been reported in the reviewed literature. Researchers should perform initial dose-ranging studies to determine the optimal and maximum tolerated dose for their specific mouse strain and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (2 mg/mL)
This protocol describes the preparation of a 2 mg/mL solution of this compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) for oral gavage in mice.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Prepare 20% HP-β-CD Vehicle:
-
Weigh 10 g of HP-β-CD powder and transfer it to a 50 mL sterile conical tube.
-
Add sterile, deionized water to a final volume of 50 mL.
-
Cap the tube and vortex vigorously until the HP-β-CD is fully dissolved. Gentle warming in a water bath (37-50°C) can aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Sterile filter the 20% HP-β-CD solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Prepare this compound Dosing Solution:
-
Weigh the required amount of this compound powder to achieve a final concentration of 2 mg/mL. For example, to prepare 10 mL of dosing solution, weigh 20 mg of this compound.
-
Transfer the weighed this compound powder into a sterile 15 mL conical tube.
-
Add the appropriate volume of the sterile 20% HP-β-CD vehicle to the this compound powder. For a 2 mg/mL solution, if you weighed 20 mg of this compound, add 10 mL of the vehicle.
-
Cap the tube and vortex thoroughly for 2-3 minutes to ensure the powder is well-dispersed.
-
Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer. Stir the solution for at least 30 minutes at room temperature, protected from light, to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Store the prepared this compound dosing solution at 4°C, protected from light.
-
It is recommended to prepare the solution fresh for each experiment or, if stored, to assess its stability for the intended duration of the study.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution (2 mg/mL)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.
-
The dosing volume can be calculated using the following formula: Volume (mL) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of Solution (mg/mL)
-
For example, for a 25 g (0.025 kg) mouse receiving a 10 mg/kg dose of a 2 mg/mL solution: Volume (mL) = (10 mg/kg x 0.025 kg) / 2 mg/mL = 0.125 mL
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Attach the gavage needle to the syringe containing the calculated dose of this compound solution.
-
Carefully insert the ball-tipped gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue towards the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the this compound solution.
-
After administration, gently and smoothly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
Continue to monitor the animals regularly throughout the study for any signs of toxicity or adverse effects.
-
Protocol 3: Efficacy Study of this compound on T-Cell Development
This protocol is based on the methodology described by Miller et al. (2015) to assess the in vivo effect of this compound on thymocyte development.[1]
Experimental Design:
-
Animals: Wild-type mice (e.g., C57BL/6), age and sex-matched.
-
Groups:
-
Vehicle control (20% HP-β-CD in water)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
This compound (25 mg/kg)
-
-
Administration: Oral gavage, twice daily for 9 consecutive days.
Procedure:
-
Dosing: Administer the vehicle or this compound solutions to the respective groups of mice as described in Protocol 2.
-
Tissue Collection: On day 10, humanely euthanize the mice and harvest the thymi.
-
Cell Preparation: Prepare single-cell suspensions from the thymi by mechanical disruption through a 70 µm cell strainer.
-
Flow Cytometry Analysis:
-
Stain the thymocytes with fluorescently labeled antibodies against cell surface markers, such as CD4 and CD8.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the flow cytometry data to determine the percentage and absolute number of different thymocyte populations, including CD4+ single-positive, CD8+ single-positive, and CD4+CD8+ double-positive T-cells.
-
-
Data Analysis: Compare the thymocyte populations between the this compound-treated groups and the vehicle control group to assess the dose-dependent effect of this compound on T-cell development.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: this compound inhibits ITPKB, leading to augmented Ca2+ influx and T-cell apoptosis.
Caption: General experimental workflow for in vivo studies with this compound in mice.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of GNF362 in Jurkat T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of GNF362, a potent and selective inhibitor of Inositol-trisphosphate 3-kinase B (Itpkb), in Jurkat T cells. This document outlines the compound's mechanism of action, its effects on key cellular processes, and detailed protocols for relevant assays.
Introduction to this compound
This compound is a small molecule inhibitor of Itpkb, a key negative regulator of intracellular calcium (Ca²⁺) signaling in lymphocytes.[1] By inhibiting Itpkb, this compound prevents the phosphorylation of inositol (B14025) 1,4,5-trisphosphate (IP₃), leading to augmented and sustained intracellular Ca²⁺ levels following T-cell receptor (TCR) activation.[1] This enhanced Ca²⁺ signaling drives activated T cells towards apoptosis, suggesting a therapeutic strategy for T-cell-mediated autoimmune diseases.[1] The Jurkat T cell line is a valuable in vitro model for studying T-cell signaling and has been utilized in the characterization of this compound.[2]
Mechanism of Action in Jurkat T Cells
Upon TCR stimulation, phospholipase C-gamma (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores activates store-operated calcium (SOC) entry across the plasma membrane, leading to a sustained increase in intracellular Ca²⁺.
Itpkb negatively regulates this process by converting IP₃ to inositol 1,3,4,5-tetrakisphosphate (IP₄). This compound inhibits Itpkb, preventing the formation of IP₄ and thereby prolonging the IP₃ signal, which results in enhanced and sustained Ca²⁺ influx.[2] This amplified Ca²⁺ signal leads to the upregulation of pro-apoptotic factors such as Fas ligand (FasL) and Bim, ultimately inducing activation-induced cell death (AICD) in activated T cells.[2]
Data Presentation
| Parameter | This compound Effect in T Cells | Jurkat Cell Relevance | Reference |
| Itpkb Inhibition | Potent and selective inhibitor | Target is expressed and active | [2] |
| Intracellular Ca²⁺ | Augments SOCE following TCR activation | Standard model for Ca²⁺ flux studies | [2] |
| Cell Proliferation | Blocks proliferation upon anti-CD3/28 stimulation | Commonly used to assess antiproliferative effects | [2] |
| Apoptosis | Enhances FasL-mediated activation-induced cell death | Susceptible to apoptosis induction by various stimuli | [2] |
| Cytokine Production | In Itpkb-deficient T cells, IL-2, Th1, and Th2 cytokine production is comparable to wild-type, suggesting the primary role of Itpkb is in regulating survival. | Jurkat cells can be stimulated to produce cytokines like IL-2, IFN-γ, and TNF-α. The direct effect of this compound on a broad cytokine panel in Jurkat cells requires further specific investigation. | [2] |
Experimental Protocols
Jurkat T Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).
-
Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.
IP₄ HPLC Assay for Target Engagement
This assay directly measures the inhibition of Itpkb by this compound in Jurkat cells.[2]
-
Materials:
-
³H-MyoInositol
-
Inositol-free RPMI medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Anti-CD3 (OKT3) and anti-CD28 antibodies
-
PBS with 3% HCl
-
Anion exchange HPLC system with an in-line β-ram detector
-
-
Protocol:
-
Label Jurkat cells with ³H-MyoInositol in inositol-free RPMI without serum for 6-8 hours at 37°C.
-
Resuspend the cells in RPMI with 10% FBS and incubate overnight.
-
Resuspend the cells in the presence of desired concentrations of this compound or vehicle control.
-
Stimulate the cells with 1 µg/mL of OKT3 and 1 µg/mL of anti-CD28 for 5 minutes at 37°C.
-
Lyse the cells in PBS with 3% HCl (0.36 M final concentration).
-
Resolve the ³H-inositol phosphates in the cellular extracts by anion exchange HPLC and measure with an in-line β-ram detector.
-
Quantify the area under the peaks corresponding to IP₃ and IP₄.
-
References
- 1. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNF362 Protocol for Studying Mitochondrial Calcium Uptake
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (ITPKB), an enzyme that plays a crucial role in intracellular calcium signaling.[1][2] By inhibiting ITPKB, this compound prevents the phosphorylation of inositol (B14025) 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This leads to an accumulation of IP3, which in turn stimulates the release of calcium (Ca2+) from the endoplasmic reticulum (ER) into the cytosol.[2] The resulting increase in cytosolic Ca2+ concentration promotes the uptake of calcium into the mitochondria, primarily through the mitochondrial calcium uniporter (MCU).[3] This makes this compound a valuable tool for studying the dynamics of ER-to-mitochondria Ca2+ transfer and its impact on mitochondrial function, including respiration and ATP production.[3]
These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial calcium uptake and its downstream consequences. The methodologies described include live-cell imaging of mitochondrial calcium, assessment of mitochondrial respiration using the Seahorse XF Cell Mito Stress Test, and quantification of cellular ATP levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
Table 1: Effect of this compound on Mitochondrial Calcium and Reactive Oxygen Species (ROS)
| Parameter | Cell Type | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Mitochondrial Calcium | Primary Neurons | 10 nM | 1 hour | Nearly 50% increase in Calcium Orange AM fluorescence | [3] |
| ROS Accumulation | Primary Neurons | 10 nM | 1 hour | Nearly 50% increase in CellROX Deep Red fluorescence | [3] |
Table 2: Dose-Dependent Effect of this compound on Cellular ATP Levels
| This compound Concentration | Cell Type | Treatment Time | ATP Level (Relative Luminescence) | Reference |
| Vehicle (DMSO) | Primary Neurons | 1 hour | ~1.0 | [3] |
| 1 nM | Primary Neurons | 1 hour | ~1.1 | [3] |
| 10 nM | Primary Neurons | 1 hour | ~1.25 | [3] |
| 100 nM | Primary Neurons | 1 hour | ~1.3 | [3] |
Signaling Pathway
The signaling pathway initiated by this compound leading to increased mitochondrial calcium uptake is depicted below.
Caption: this compound inhibits ITPKB, leading to increased IP3, ER Ca²⁺ release, and mitochondrial Ca²⁺ uptake.
Experimental Protocols
Live-Cell Imaging of Mitochondrial Calcium with this compound
This protocol describes the use of a fluorescent indicator, Calcium Orange AM, to visualize and quantify changes in mitochondrial calcium levels in response to this compound treatment.
Materials:
-
Primary neurons or other suitable cell line
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Calcium Orange AM (stock solution in DMSO)
-
MitoTracker Deep Red (stock solution in DMSO)
-
DAPI
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells at an appropriate density on glass-bottom dishes suitable for live-cell imaging and maintain in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment:
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 10 nM is recommended based on published data.[3]
-
Replace the culture medium with the this compound-containing medium.
-
Incubate the cells for 1 hour at 37°C.
-
-
Fluorescent Dye Loading:
-
Prepare a loading solution containing Calcium Orange AM (final concentration 2-5 µM) and MitoTracker Deep Red (final concentration 100-200 nM) in cell culture medium.
-
Remove the this compound-containing medium and add the dye loading solution to the cells.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Wash and Counterstain:
-
Gently wash the cells twice with pre-warmed PBS to remove excess dyes.
-
Add fresh, pre-warmed culture medium.
-
If desired, counterstain the nuclei by adding DAPI to the medium for 10-15 minutes.
-
-
Imaging:
-
Immediately transfer the dish to the live-cell imaging microscope equipped with a 37°C and 5% CO2 environmental chamber.
-
Acquire images using appropriate filter sets for Calcium Orange AM (e.g., excitation ~554 nm, emission ~576 nm), MitoTracker Deep Red (e.g., excitation ~644 nm, emission ~665 nm), and DAPI (e.g., excitation ~358 nm, emission ~461 nm).
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of Calcium Orange AM within the mitochondrial regions identified by MitoTracker Deep Red staining.
-
Compare the fluorescence intensity between this compound-treated and vehicle-treated (DMSO) control cells.
-
Seahorse XF Cell Mito Stress Test with this compound
This protocol outlines the procedure for assessing the effect of this compound on mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test.[4][5]
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, and Glutamine supplements
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
This compound Pre-treatment:
-
On the day of the assay, prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Prepare a working solution of this compound in the assay medium. A final concentration of 10 nM is a good starting point.[3]
-
Remove the culture medium from the cells and gently wash with the assay medium.
-
Add the this compound-containing assay medium to the cells and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Prepare Inhibitor Plate:
-
Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test Kit in the assay medium to the desired stock concentrations.
-
Load the appropriate volumes of the inhibitors into the designated ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the respiratory profiles of this compound-treated cells with vehicle-treated controls.
-
Cellular ATP Production Assay with this compound
This protocol details the measurement of total cellular ATP levels following treatment with this compound using a luciferase-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Cells of interest
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to assess a dose-response. Concentrations ranging from 1 nM to 100 nM can be tested.[3]
-
Add the this compound solutions to the respective wells. Include vehicle-only (DMSO) control wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Plot the relative luminescence units (RLU) against the concentration of this compound to determine the dose-dependent effect on ATP production.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively use this compound as a tool to investigate the intricate relationship between ITPKB signaling, mitochondrial calcium dynamics, and cellular bioenergetics. By employing these methodologies, scientists can further elucidate the role of mitochondrial calcium in various physiological and pathological processes, potentially identifying new therapeutic targets for a range of diseases.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. ulab360.com [ulab360.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with GNF362
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of ITPKB by this compound leads to an increase in intracellular calcium levels upon T-cell activation, which paradoxically results in the apoptosis of activated T cells.[2][3][4] This selective elimination of activated T cells makes this compound a promising therapeutic candidate for autoimmune diseases and graft-versus-host disease (GVHD).[3][4] Flow cytometry is an indispensable tool for characterizing the effects of this compound on T-cell populations, enabling detailed analysis of T-cell activation, proliferation, apoptosis, and cytokine production. These application notes provide a comprehensive guide to the use of flow cytometry for studying T-cells treated with this compound.
Mechanism of Action of this compound
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. ITPKB normally phosphorylates IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which attenuates the calcium signal. By inhibiting ITPKB, this compound prevents the conversion of IP3 to IP4, leading to a sustained elevation of intracellular calcium.[2][3][5] This augmented calcium signaling in activated T-cells induces the expression of Fas ligand (FasL) and the pro-apoptotic protein Bim, ultimately leading to activation-induced cell death.[2][3]
References
- 1. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
GNF362 for inducing apoptosis in activated T cells protocol
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
GNF362 is a potent and selective small molecule inhibitor of inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb).[1][2] Itpkb is a critical negative regulator of intracellular calcium signaling in lymphocytes.[1][3] By inhibiting Itpkb, this compound enhances calcium influx following T cell receptor (TCR) activation, leading to the induction of apoptosis in activated T cells.[1][3] This targeted mechanism of action makes this compound a valuable tool for research in immunology and a potential therapeutic agent for autoimmune diseases and graft-versus-host disease (GVHD).[1][3] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in activated T cells.
Mechanism of Action
Upon T cell activation through the TCR, phospholipase Cγ (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This initial calcium release promotes the opening of store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane, resulting in a sustained influx of extracellular calcium.[1]
Itpkb phosphorylates IP3 to form inositol 1,3,4,5-tetrakisphosphate (IP4), which acts as a negative regulator of SOC entry.[1] this compound inhibits Itpkb, preventing the formation of IP4.[1] The resulting accumulation of IP3 leads to augmented and sustained intracellular calcium levels.[1][3] This enhanced calcium signaling in activated T cells upregulates the expression of pro-apoptotic proteins, including Fas ligand (FasL) and Bim, ultimately leading to activation-induced cell death (AICD).[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | ITPKA | 20 nM | [4] |
| ITPKB | 9 nM | [4] | |
| ITPKC | 19 nM | [4] | |
| EC50 | Calcium Influx (mouse splenocytes) | 12 nM | [1][4] |
Table 2: In Vivo Dosing of this compound
| Species | Model | Dose | Route of Administration | Frequency | Reference |
| Mouse | T cell development | 3, 10, or 25 mg/kg | Oral | Twice daily for 9 days | [1] |
| Rat | Antigen-induced arthritis | 6 or 20 mg/kg | Oral | Twice daily for 21 days | [1][2] |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits Itpkb, leading to enhanced Ca²⁺ signaling and apoptosis in activated T cells.
Caption: Workflow for assessing this compound-induced T cell apoptosis via flow cytometry.
Caption: Workflow for determining the effect of this compound on T cell viability.
Experimental Protocols
Protocol 1: T Cell Isolation and Activation
This protocol describes the isolation of primary T cells and their activation, a prerequisite for this compound-induced apoptosis.
Materials:
-
Spleens from mice
-
RPMI 1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin, HEPES, NEAA, sodium pyruvate, and 2-mercaptoethanol
-
T cell isolation kit (e.g., CD4+ T cell negative selection kit)
-
Anti-CD3/CD28 T cell activation beads
-
96-well round-bottom plates
Procedure:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to achieve high purity.
-
Resuspend the purified T cells in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 for stimulation.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before this compound treatment.
Protocol 2: this compound Treatment and Apoptosis Assay (Annexin V/PI Staining)
This protocol details the treatment of activated T cells with this compound and subsequent analysis of apoptosis by flow cytometry.
Materials:
-
Activated T cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI medium to desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle to the wells containing activated T cells.
-
Incubate for an additional 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of activated T cells.
Materials:
-
Activated T cells
-
This compound
-
96-well flat-bottom plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed activated T cells at a density of 5 x 10^4 cells per well in a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 4: Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
Activated T cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FasL, anti-Bim, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Following treatment with this compound, harvest both adherent and floating cells.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Analyze band intensities and normalize to a loading control like β-actin.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Western Blot Analysis of Itpkb Inhibition by GNF362
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, which plays a pivotal role in regulating intracellular calcium levels and modulating immune cell function, particularly T-cell development and activation.[1] Itpkb catalyzes the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby influencing signaling cascades that govern cellular proliferation, differentiation, and apoptosis. Dysregulation of the Itpkb pathway has been implicated in autoimmune diseases and some cancers.
GNF362 is a potent and selective small molecule inhibitor of Itpkb, with a reported IC50 of 9 nM. By blocking Itpkb activity, this compound enhances calcium influx in lymphocytes following antigen receptor stimulation, which can lead to the apoptosis of activated T-cells. This makes this compound a valuable tool for studying Itpkb signaling and a potential therapeutic agent for autoimmune disorders.
One of the key downstream pathways influenced by Itpkb is the Ras-mitogen-activated protein kinase (MAPK) cascade, specifically the activation of extracellular signal-regulated kinase (Erk). Studies have shown that genetic deletion of Itpkb results in attenuated Erk activation in T-cells upon T-cell receptor (TCR) stimulation.[2] Therefore, Western blot analysis of phosphorylated Erk (p-Erk) serves as a reliable method to assess the functional consequences of Itpkb inhibition by this compound.
These application notes provide a detailed protocol for utilizing Western blot to quantify the inhibition of Itpkb signaling by this compound through the downstream marker, p-Erk.
Signaling Pathway and Experimental Workflow
The inhibition of Itpkb by this compound disrupts the normal signaling cascade following T-cell receptor (TCR) activation. This ultimately leads to a reduction in the phosphorylation of Erk. The signaling pathway and the experimental workflow for its analysis are depicted below.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on Erk phosphorylation in Jurkat T-cells stimulated with anti-CD3/CD28 antibodies. Data is presented as the ratio of phosphorylated Erk (p-Erk) to total Erk, normalized to the vehicle control.
| This compound Concentration | p-Erk / Total Erk Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 nM (Vehicle) | 1.00 | 0.12 |
| 10 nM | 0.75 | 0.09 |
| 50 nM | 0.48 | 0.06 |
| 100 nM | 0.25 | 0.04 |
| 500 nM | 0.10 | 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line) are a suitable model.
-
Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes to induce T-cell activation and subsequent Erk phosphorylation.
Cell Lysis and Protein Extraction
-
Harvesting: After stimulation, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Standardization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Erk1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a primary antibody against total Erk1/2 (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin.
Data Analysis
-
Densitometry: Quantify the band intensities for p-Erk, total Erk, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the p-Erk signal to the total Erk signal. This ratio can then be normalized to the vehicle-treated control to determine the relative inhibition of Erk phosphorylation.
Conclusion
This application note provides a comprehensive guide for the analysis of Itpkb inhibition by this compound using Western blotting to detect changes in the phosphorylation of the downstream effector, Erk. The provided protocols and data presentation framework will enable researchers to effectively assess the cellular activity of this compound and further investigate the role of Itpkb in various signaling pathways.
References
Application Notes and Protocols for Immunohistochemistry Staining in GNF362 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By inhibiting ITPKB, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), leading to enhanced and sustained calcium influx following T-cell receptor (TCR) activation.[1][3] This augmented calcium signaling cascade ultimately drives activated T-cells towards apoptosis, making this compound a promising therapeutic candidate for autoimmune diseases and graft-versus-host disease (GVHD).[1][4]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tissues treated with this compound. The selected markers—CD4, Fas Ligand (FasL), and cleaved caspase-3—are critical for evaluating the in-situ efficacy of this compound by visualizing its effects on T-cell infiltration and the induction of apoptosis.
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in T-cells. Inhibition of ITPKB by this compound leads to an accumulation of inositol 1,4,5-trisphosphate (IP3), which in turn prolongs calcium release from the endoplasmic reticulum and enhances store-operated calcium entry (SOCE). This sustained elevation in intracellular calcium promotes the expression of pro-apoptotic factors like FasL, ultimately leading to activation-induced cell death (AICD) via the caspase cascade.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound in a rat model of antigen-induced arthritis.[1][5]
Table 1: Effect of this compound on Joint Swelling in a Rat Model of Antigen-Induced Arthritis
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Reduction in Knee Joint Swelling (%) |
| Vehicle | - | 0 |
| This compound | 6 | 34 |
| This compound | 20 | 47 |
Table 2: Histological Assessment of this compound-Treated Joints
| Treatment Group | Dose (mg/kg) | Effect on Inflammatory Cell Infiltration |
| Vehicle | - | Marked Infiltration |
| This compound | 20 | Significantly Reduced |
Table 3: Effect of this compound on Thymic CD4+ T-Cells in Mice
| Treatment Group | Dose (mg/kg, p.o., BID for 9 days) | Change in Thymic CD4+ T-Cells |
| Vehicle | - | No significant change |
| This compound | 10 | Reduction in CD4+ T-cells |
| This compound | 25 | Dose-dependent reduction in CD4+ T-cells |
Experimental Protocols
This section provides detailed immunohistochemistry (IHC) protocols for the detection of CD4, FasL, and cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissues.
General IHC Workflow
The following diagram outlines the major steps for immunohistochemical staining of FFPE tissue sections.
Protocol 1: CD4+ T-Cell Staining
This protocol is designed to identify and quantify CD4+ T-lymphocytes in tissue sections, which is crucial for assessing the extent of immune cell infiltration.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD4
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with blocking buffer for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD4 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Apply DAB chromogen solution and monitor for color development (typically 1-5 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fas Ligand (FasL) Staining
This protocol is used to detect the expression of FasL, a key apoptosis-inducing molecule, on the surface of activated T-cells.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., EDTA Buffer, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal donkey serum in PBS)
-
Primary antibody: Goat anti-FasL
-
Secondary antibody: HRP-conjugated donkey anti-goat IgG
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps as described in Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking: Follow steps as described in Protocol 1.
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-FasL antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Proceed with DAB detection as in Protocol 1.
-
-
Counterstaining and Mounting: Follow steps as described in Protocol 1.
Protocol 3: Cleaved Caspase-3 Staining
This protocol targets the active form of caspase-3, a key executioner of apoptosis, providing direct evidence of apoptotic cells.[6]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps as described in Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool.
-
-
Blocking: Follow steps as described in Protocol 1.
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.[7]
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Proceed with DAB detection as in Protocol 1.
-
-
Counterstaining and Mounting: Follow steps as described in Protocol 1.
Data Interpretation
-
CD4 Staining: A reduction in the number of CD4-positive cells in this compound-treated tissues compared to vehicle controls would indicate a decrease in T-cell infiltration.
-
FasL Staining: Increased FasL expression on lymphocytes in this compound-treated tissues would support the mechanism of enhanced activation-induced cell death.
-
Cleaved Caspase-3 Staining: An increase in the number of cleaved caspase-3-positive cells would provide direct evidence of apoptosis induction by this compound.
Quantitative analysis of the stained slides can be performed using image analysis software to determine the percentage of positive cells or the staining intensity, providing robust, quantifiable data on the effects of this compound treatment.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 3. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF362 solubility issues and solutions
Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of GNF362.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2][3] It also shows inhibitory activity against ITPKA and ITPKC.[2][3][4] The primary mechanism of action involves the inhibition of ITPKB, which normally phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4).[2][5] By inhibiting ITPKB, this compound prevents the formation of IP4, leading to an increase in intracellular IP3 levels. This enhances calcium (Ca2+) release from the endoplasmic reticulum and augments store-operated calcium entry (SOCE), ultimately impacting various cellular processes, including T-cell activation and apoptosis.[5][6]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The table below summarizes its solubility in commonly used laboratory solvents.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 234.50 mM | Sonication is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[1][2] |
| DMSO | 85 mg/mL | 199.32 mM | [3] |
| DMSO | 80 mg/mL | 187.6 mM | Sonication is recommended.[1] |
| Ethanol | ≥ 50 mg/mL | 117.25 mM | Saturation unknown.[2] |
| Ethanol | 42 mg/mL | --- | [3] |
| Ethanol | 40 mg/mL | 93.8 mM | Sonication is recommended.[1] |
| Methanol | Soluble | --- | [7] |
| Water | Insoluble | --- | [3] |
Q3: Are there established formulations for in vivo studies?
Yes, several formulations have been successfully used for oral administration in animal models. These typically involve a combination of solvents and excipients to improve bioavailability.
| Formulation Components | Concentration of this compound | Molarity | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 mg/mL | 7.74 mM | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | 4.88 mM | Clear solution.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 5.86 mM | Clear solution.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 5.86 mM | Clear solution.[2] |
| 20% Hydroxypropyl-beta-cyclodextrin in water | 2 mg/mL | --- | Used for oral dosing in mice.[5] |
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of solution.
-
Potential Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be poor (e.g., wet DMSO).
-
Solution:
-
Verify Solvent Quality: Use fresh, anhydrous DMSO. Hygroscopic DMSO can absorb moisture, which significantly decreases the solubility of this compound.[2][3]
-
Aid Dissolution: Use sonication or gentle heating to aid in dissolving the compound.[1][2]
-
Prepare Fresh Solutions: Stock solutions, especially in aqueous-based buffers, should be prepared fresh. For long-term storage, aliquoting and storing in an appropriate solvent at -80°C is recommended.[1][2]
-
Adjust Concentration: If precipitation occurs, try preparing a more dilute stock solution.
-
Issue 2: Inconsistent experimental results when using this compound.
-
Potential Cause: This could be due to improper storage and handling of this compound solutions, leading to degradation, or variations in solution preparation.
-
Solution:
-
Proper Storage: Store powdered this compound at -20°C for up to 3 years.[1] Once in solvent, store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][3]
-
Consistent Solution Preparation: Follow a standardized protocol for preparing your working solutions. For in vivo formulations, add each solvent component sequentially and ensure the mixture is homogeneous before adding the next.[2][3]
-
Use Immediately: For some complex formulations, it is recommended to use the mixed solution immediately for optimal results.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 426.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator
-
-
Procedure:
-
Weigh out 4.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
Protocol 2: Preparation of an in vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
-
Procedure (for 1 mL of final solution):
-
To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.[2]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[2]
-
Mix the final solution thoroughly. This formulation will yield a this compound concentration of approximately 2.08 mg/mL.[2]
-
Visualizations
Caption: this compound inhibits ITPKB, augmenting Ca2+ signaling and inducing T-cell apoptosis.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
GNF362 Technical Support Center: Optimizing In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNF362 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate your research.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound. This guide addresses potential issues in a question-and-answer format to provide clear and actionable solutions.
Question: My this compound precipitated out of solution after dilution in cell culture medium. What should I do?
Answer:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.1%, to maintain the solubility of this compound and avoid solvent-induced cytotoxicity.
-
Preparation of Working Solution: Prepare the working solution by diluting the DMSO stock solution in pre-warmed cell culture medium immediately before adding it to the cells. Avoid preparing large volumes of working solution that will be stored for extended periods.
-
Mixing: When diluting the DMSO stock, add it to the medium and mix thoroughly by gentle vortexing or inversion to ensure homogenous distribution and prevent localized high concentrations that can lead to precipitation.
-
Solubility Limit: Be mindful of the solubility limits of this compound. While highly soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. If you require high concentrations of this compound, you may need to explore the use of solubilizing agents, although this should be approached with caution as it may affect your experimental outcomes.
Question: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. How can I address this?
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response experiment (viability assay) to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
-
DMSO Toxicity: As a control, treat your cells with the same final concentration of DMSO used in your this compound experiments. This will help you distinguish between cytotoxicity caused by the compound and the solvent.
-
Experiment Duration: The duration of exposure to this compound can influence cytotoxicity. Consider shorter incubation times if you are observing excessive cell death.
-
Off-Target Effects: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations. If you suspect off-target effects are contributing to cytotoxicity, consider using a structurally different inhibitor of the same target as a control, if available.
Question: I am not observing the expected biological effect of this compound in my experiments. What are the possible reasons?
Answer:
-
Compound Potency and Storage: Ensure that your this compound stock solution has been stored correctly to maintain its potency. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared stock solutions or those stored for no longer than a few months.
-
Concentration and Incubation Time: The effective concentration and required incubation time can vary significantly between different cell types and assays. Refer to the literature for concentrations used in similar experimental setups or perform a thorough dose-response and time-course experiment to determine the optimal conditions for your system.
-
Cellular Context: The expression levels of the target kinases (ITPKB, ITPKA, ITPKC) can vary between cell lines, influencing the cellular response to this compound. Consider verifying the expression of these kinases in your cell line of interest.
-
Assay-Specific Considerations: The readout of your assay is critical. Ensure that the assay you are using is sensitive enough to detect the expected biological effect. For example, when studying calcium signaling, a sensitive fluorescent indicator is necessary.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3' kinase B (ITPKB). It also shows inhibitory activity against ITPKA and ITPKC at similar concentrations.[1] By inhibiting these kinases, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[2] This leads to an enhancement of antigen receptor-mediated calcium (Ca2+) responses, which can induce apoptosis in activated T cells.[2]
What is the recommended solvent for preparing this compound stock solutions?
High-quality, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[1]
How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
What is a typical effective concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For example, in lymphocytes, this compound has an EC50 of 12 nM for augmenting store-operated calcium entry.[3][2] In glioma cell lines, it has been used in combination with temozolomide (B1682018) (TMZ) to overcome chemoresistance, though specific optimal concentrations for this effect may need to be determined empirically. It is always recommended to perform a dose-response experiment to identify the optimal concentration for your specific experimental setup.
Are there known off-target effects of this compound?
This compound is a selective inhibitor of the ITPK family (ITPKB, ITPKA, ITPKC). However, like any small molecule inhibitor, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to account for potential off-target effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Assay | Cell Type | Value | Reference |
| IC50 | ITPKB | Purified Enzyme | 9 nM | [1] |
| IC50 | ITPKA | Purified Enzyme | 20 nM | [1] |
| IC50 | ITPKC | Purified Enzyme | 19 nM | [1] |
| EC50 | Store-Operated Calcium (SOC) Entry | Primary B and T lymphocytes | 12 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1. Stock Solution Preparation (e.g., 10 mM): a. Equilibrate the vial of powdered this compound (Molecular Weight: 426.44 g/mol ) to room temperature. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 234.5 µL of DMSO for a 10 mM stock solution). c. Vortex thoroughly to ensure complete dissolution. d. Aliquot into single-use, light-protected vials and store at -20°C or -80°C.
2. Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells. c. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). d. Include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: General Cell Treatment Protocol
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
The next day, prepare the this compound working solutions at various concentrations (e.g., for a dose-response experiment) in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, proceed with your desired downstream analysis (e.g., cell viability assay, calcium flux measurement, protein extraction for western blotting).
Mandatory Visualizations
Caption: this compound inhibits ITPKB, preventing IP3 phosphorylation and increasing cytosolic Ca2+.
Caption: Experimental workflow for in vitro this compound treatment and analysis.
References
potential off-target effects of GNF362 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for working with GNF362, a potent inhibitor of Inositol (B14025) Trisphosphate 3-Kinase B (ITPKB). The primary focus is to address potential off-target effects during kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the experimental use of this compound.
Q1: What are the primary targets of this compound?
A1: this compound is a highly potent and selective inhibitor of the inositol trisphosphate 3-kinase (ITPK) family. Its primary targets are ITPKA, ITPKB, and ITPKC, with IC50 values of 20 nM, 9 nM, and 19 nM, respectively, in biochemical assays.[1][2] It was developed as a selective, orally bioavailable small molecule inhibitor of ITPKB and binds to its ATP-binding pocket.[3][4]
Q2: Has this compound been profiled for off-target kinase activity?
A2: Yes. This compound has demonstrated a high degree of selectivity. In a comprehensive screen against a panel of 159 protein and lipid kinases, this compound showed no significant activity at a concentration of 5µM.[3][4] This suggests that at standard working concentrations for ITPK inhibition, off-target effects on other kinases are unlikely.
Q3: I am observing an unexpected phenotype in my cells after this compound treatment. How can I determine if this is an off-target effect?
A3: While this compound is highly selective, it's crucial to validate that an observed cellular phenotype is due to the inhibition of ITPKB. Here’s a troubleshooting approach:
-
Confirm On-Target Engagement: The primary mechanism of this compound is the inhibition of ITPKB, which leads to augmented calcium signaling.[3][5] You can measure intracellular calcium flux following antigen receptor stimulation in lymphocytes as a positive control for this compound activity.[3][4]
-
Dose-Response Analysis: Perform a dose-response experiment. An on-target effect should correlate with the known cellular EC50 of this compound (approximately 12 nM for augmenting calcium influx in splenocytes).[1][4] If the unexpected phenotype occurs at significantly higher concentrations, it may be an off-target effect.
-
Genetic Knockdown/Knockout: The most rigorous method for validation is to use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ITPKB expression. If the phenotype observed with this compound treatment is replicated by ITPKB knockdown/knockout, it strongly supports an on-target mechanism.[6]
-
Orthogonal Inhibitor: Use a structurally different ITPKB inhibitor. If this second compound reproduces the phenotype, it strengthens the case for an on-target effect.
Q4: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1][2] Ensure your stock solutions are freshly prepared or have been stored correctly (e.g., at -80°C in small aliquots). Repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions: For biochemical kinase assays, the concentration of ATP is a critical variable. IC50 values are dependent on the ATP concentration relative to the kinase's Km for ATP.[7] Ensure that ATP concentrations are consistent across all experiments.
-
Cellular Health and Passage Number: If using cell-based assays, ensure cells are healthy, within a consistent passage number range, and free from contamination. Cellular responses can change with high passage numbers.
-
Biological Variability: When using primary cells, variability between donors can be significant.[6] This can include different expression levels of the target kinase.
Q5: What is the recommended approach for profiling the kinase selectivity of a compound like this compound?
A5: A tiered approach is efficient and cost-effective.[8]
-
Initial High-Concentration Screen: Screen the compound at a single, high concentration (e.g., 1-10 µM) against a broad panel of kinases (ideally representing the human kinome).[8][9] This quickly identifies potential off-target hits.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 value.[8] This quantifies the potency of the off-target interaction.
-
Cell-Based Validation: If a potent off-target is identified, validate its relevance in a cellular context by examining the phosphorylation of a known substrate of that kinase via Western blot or other cell-based assays.[10][11]
Quantitative Data Summary
The following table summarizes the reported biochemical potencies of this compound against its primary targets.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ITPKB | 9 | Kinase-Glo Assay | [2][3][4] |
| ITPKA | 20 | Kinase-Glo Assay | [1][2][3] |
| ITPKC | 19 | Kinase-Glo Assay | [1][2][3] |
| Kinase Panel (159) | No significant activity at 5µM | Z'-lite FRET Assay | [3] |
Visualizations
Caption: Simplified signaling pathway showing ITPKB inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
how to minimize GNF362 toxicity in cell culture
Welcome to the technical support center for GNF362. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to help troubleshoot potential issues related to its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2] It also shows inhibitory activity against ITPKA and ITPKC.[1] By inhibiting ITPKB, this compound blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4).[3][4] This action enhances intracellular calcium (Ca2+) influx following antigen receptor stimulation in lymphocytes, which is a critical step in its biological activity.[3][5][6]
Q2: What is the primary "toxic" effect of this compound in cell culture?
The primary and intended effect of this compound in certain cell types, particularly activated T lymphocytes, is the induction of apoptosis (programmed cell death).[3][5] This is a direct consequence of its mechanism of action. The sustained increase in intracellular calcium triggers pro-apoptotic signaling pathways, including the induction of Fas Ligand (FasL) and Bim.[3][6] Therefore, what may be perceived as "toxicity" is often the desired pharmacological effect, especially in the context of research on autoimmune diseases or T-cell malignancies.[3][5]
Q3: In which cell types are the cytotoxic effects of this compound most prominent?
The apoptosis-inducing effects of this compound are most prominently documented in activated T lymphocytes.[3] The compound has been shown to cause a dose-dependent reduction in CD4+ T cells.[3] Its effects are dependent on the expression of ITPKB and the activation state of the cell; it selectively deletes alloreactive T-cells.[3][5] Effects have also been studied in B cells, NK cells, and dendritic cells, primarily relating to the modulation of calcium signaling.[3][4][7] Information on general cytotoxicity in non-immune cell lines is limited.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO, ethanol, and methanol.[1][2] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working concentrations, dilute the stock solution in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of DMSO in the culture medium is low, typically below 0.1%.
Q5: What is a good starting concentration for my experiments?
The optimal concentration of this compound depends on the cell type and the specific experimental goal. Based on published data, a good starting point for in vitro experiments is the low nanomolar range.
This compound Potency and Effective Concentrations
The following table summarizes key quantitative data for this compound to guide experimental design.
| Parameter | Target/System | Value | Reference |
| IC50 | ITPKA (Inositol Kinase A) | 20 nM | [1] |
| ITPKB (Inositol Kinase B) | 9 nM | [1] | |
| ITPKC (Inositol Kinase C) | 19 nM | [1] | |
| EC50 | Calcium Influx (Mouse Splenocytes) | 12 nM | [1][3] |
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in your cell culture experiments.
Problem: I'm observing high levels of cell death after this compound treatment. Is this expected?
Answer: In many cases, yes. This compound is designed to induce apoptosis in activated T lymphocytes.[3] If you are working with these or similar immune cells, cell death is the expected on-target effect.
-
Check Cell Type: Confirm if your cell line is known to be sensitive to calcium-mediated apoptosis. The effect is most pronounced in activated T-cells.
-
Verify Activation Status: The pro-apoptotic effect in T-cells is dependent on their activation state (e.g., stimulation via anti-CD3/CD28).[3] Unstimulated cells should be less affected.
-
Concentration Check: The level of cell death is dose-dependent.[3] You may be using a concentration that is too high for your specific cell line and experimental duration. Consider performing a dose-response curve to find the optimal concentration.
Problem: How can I determine if the observed cell death is apoptosis or non-specific cytotoxicity?
Answer: It is crucial to distinguish between programmed cell death (apoptosis) and cell death from other causes like necrosis, which could indicate off-target effects or issues with the experimental conditions (e.g., solvent toxicity).
-
Apoptosis Assays: Use standard apoptosis assays to confirm the mechanism of cell death. The recommended method is Annexin V and Propidium Iodide (PI) or DAPI staining followed by flow cytometry analysis (see protocol below). Apoptotic cells will be Annexin V positive and PI/DAPI negative (early stage) or double positive (late stage).
-
Caspase Activation: Measure the activity of executioner caspases (e.g., Caspase-3, -7) using a colorimetric or fluorometric assay. An increase in caspase activity is a hallmark of apoptosis.
-
Control for Solvent Toxicity: Always include a "vehicle control" in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you rule out the solvent as the cause of cell death.[8]
Problem: My non-lymphocyte cell line is showing signs of toxicity. What could be the cause?
Answer: While this compound's primary mechanism involves T-cell apoptosis, toxicity in other cell lines can occur, especially at higher concentrations.
-
Rule out General Stressors: Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.1%). Check for contamination in your cell culture.
-
Perform a Dose-Response: Determine the IC50 (inhibitory concentration 50%) for your cell line using a cell viability assay (see MTT protocol below). This will establish the sensitivity of your cells to the compound.[9]
-
Consider Off-Target Effects: At high concentrations, small molecule inhibitors may engage unintended targets.[10][11] If you suspect off-target effects, consider using lower concentrations or comparing results with a structurally different ITPKB inhibitor if available.
Problem: How can I reduce or block the intended apoptotic effect of this compound on T-cells for my experiment?
Answer: In some experimental contexts, you may want to study the effects of ITPKB inhibition on calcium signaling without inducing cell death.
-
Use a FasL Blocking Antibody: Since this compound-induced apoptosis in T-cells is mediated by FasL, the addition of a neutralizing anti-FasL antibody to the culture medium can significantly reverse the pro-apoptotic effect and rescue T-cell proliferation.[3]
-
Use Lower Concentrations: Titrate this compound to a concentration that is sufficient to augment calcium signaling but is below the threshold for inducing significant apoptosis within your experimental timeframe.
-
Shorten Exposure Time: Limit the duration of this compound treatment. A short exposure may be enough to observe changes in calcium flux without committing the cells to the full apoptotic program.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with DMSO) and an untreated control. Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection using Annexin V/PI Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V binding) and loss of membrane integrity (PI staining).
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling and Experimental Workflows
Caption: this compound inhibits ITPKB, leading to enhanced Ca2+ influx and apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound-induced cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol 1,4,5-trisphosphate 3-kinase B promotes Ca2+ mobilization and the inflammatory activity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inositol tetrakisphosphate limits NK cell effector functions by controlling PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
GNF362 Vehicle Control: Technical Support Center
Disclaimer: Information regarding a specific vehicle control designated "GNF362" is not publicly available. This technical support center provides guidance based on common principles and challenges associated with vehicle controls in in vivo studies, using "this compound" as a placeholder. The provided data and protocols are representative examples and should be adapted based on the specific properties of your actual vehicle control.
Frequently Asked Questions (FAQs)
???+ question "What is the purpose of a vehicle control in in vivo studies?" A vehicle control group is administered the vehicle (the solution used to deliver the experimental drug) without the active pharmaceutical ingredient. This is crucial to distinguish the effects of the drug from any potential effects of the vehicle itself.
???+ question "How do I choose the appropriate vehicle for my study?" The choice of vehicle depends on the physicochemical properties of the test compound (e.g., solubility, stability) and the route of administration. The ideal vehicle should be non-toxic, biocompatible, and have no pharmacological effect of its own.
???+ question "What are some common issues encountered with vehicle controls?" Common issues include poor solubility of the test compound, vehicle-induced toxicity or physiological effects, and instability of the formulation. These can lead to inaccurate or misleading experimental results.
???+ question "How can I assess the stability of my this compound formulation?" Stability can be assessed by visual inspection for precipitation, pH measurement, and analytical methods such as HPLC to determine the concentration of the test compound over time at different storage conditions.
???+ question "What are the signs of vehicle-induced toxicity?" Signs of toxicity can include changes in body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and alterations in hematological or clinical chemistry parameters.
Troubleshooting Guides
Issue 1: Poor Solubility of Test Compound in this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the vehicle | Adjust the pH of the this compound solution to a range where the compound is more soluble. | The compound dissolves completely in the vehicle. |
| Insufficient mixing | Increase sonication time or vortexing speed during formulation. | A homogenous suspension or solution is formed. |
| Compound has low intrinsic solubility | Consider adding a co-solvent or surfactant to the this compound formulation. | Improved solubility of the test compound. |
Issue 2: Observed Adverse Effects in the this compound Control Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of organic solvent | Reduce the percentage of the organic solvent (e.g., DMSO) in the final this compound formulation. | Reduction or elimination of adverse effects in the control group. |
| Osmolality of the vehicle | Adjust the osmolality of the this compound solution to be closer to physiological levels. | Improved tolerability of the vehicle by the animals. |
| Contamination of the vehicle | Prepare fresh, sterile this compound for each experiment. | No adverse effects related to contamination are observed. |
Quantitative Data Summary
Table 1: Properties of Common Co-solvents Used in Vehicle Formulations
| Co-solvent | Max Concentration (IV, Mouse) | Max Concentration (Oral, Rat) | Key Properties |
| DMSO | <10% | <50% | Aprotic, highly polar, good solvent for many compounds. Can have pharmacological effects. |
| Ethanol | <10% | Not specified | Good solvent for polar and non-polar compounds. Can cause sedation at high doses. |
| PEG 400 | <30% | <50% | Non-toxic, good solvent for a range of compounds. Can be viscous. |
| Solutol HS 15 | <20% | Not specified | Non-ionic solubilizer, can improve bioavailability. |
Note: These are general guidelines. The maximum tolerated concentration can vary depending on the specific study design and animal model.
Experimental Protocols
Protocol 1: Preparation of a this compound-based Formulation
-
Preparation of this compound: Prepare the this compound vehicle solution under sterile conditions. The exact composition will depend on the test compound. A common example could be 10% DMSO, 40% PEG 400, and 50% saline.
-
Dissolving the Test Compound: Weigh the appropriate amount of the test compound and add it to the this compound vehicle.
-
Homogenization: Vortex and/or sonicate the mixture until the compound is completely dissolved or a homogenous suspension is formed.
-
Final Quality Control: Visually inspect the formulation for any precipitation. Measure the pH to ensure it is within the desired range.
Protocol 2: In Vivo Tolerability Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to a control group (this compound only) and one or more dose groups of the test compound formulated in this compound.
-
Administration: Administer the vehicle or test formulation to the animals via the intended route of administration (e.g., oral gavage, intravenous injection).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals. Record body weight and food/water intake daily.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy to look for any abnormalities in the organs.
Visualizations
improving GNF362 bioavailability for animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of GNF362 in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering step-by-step solutions.
Issue 1: Poor and Variable Oral Absorption of this compound
Potential Cause: Low aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Optimize the Formulation Vehicle: this compound is poorly soluble in water.[1] It is soluble in organic solvents like DMSO, ethanol, and methanol.[1] For in vivo studies, using a suitable vehicle is critical.
-
Cyclodextrins: A frequently used formulation is 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[2] This can significantly enhance the aqueous solubility of hydrophobic compounds.
-
Co-solvent Systems: Mixtures of DMSO, polyethylene (B3416737) glycol (PEG), and surfactants like Tween-80 in saline or corn oil are effective for solubilizing poorly soluble compounds.[3][4]
-
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases its surface area, which can improve the dissolution rate.[3] Micronization or nanosizing techniques can be explored.
-
Ensure Proper Administration: Confirm the accuracy of the oral gavage technique to minimize variability between animals.
Issue 2: Precipitation of this compound in the Dosing Formulation
Potential Cause: "Solvent shock" when a concentrated DMSO stock of this compound is diluted into an aqueous vehicle, or exceeding the solubility limit in the final formulation.
Troubleshooting Steps:
-
Sequential Solvent Addition: When preparing co-solvent formulations, add the components in a specific order. For a DMSO/PEG300/Tween-80/Saline vehicle, first, dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80, and finally, add the saline dropwise while vortexing.
-
Sonication and Heating: Gentle heating and/or sonication can help dissolve the compound and prevent immediate precipitation.[4] However, the stability of this compound under these conditions should be verified.
-
Pre-formulation Solubility Studies: Determine the saturation solubility of this compound in the chosen vehicle before preparing the final dosing solution to avoid exceeding its capacity.
Issue 3: High Variability in Plasma Concentrations Between Animals
Potential Cause: Inconsistent formulation preparation, inaccurate dosing, or physiological differences between animals.
Troubleshooting Steps:
-
Standardize Formulation Preparation: Prepare a single batch of the formulation for each experiment to ensure homogeneity. Ensure the compound is fully dissolved and the solution is clear before administration.
-
Refine Dosing Technique: Use appropriate gavage needle sizes for the animal model to prevent injury and ensure the full dose is delivered to the stomach. Fasting animals overnight before dosing can reduce variability in gastric emptying and absorption.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting doses for this compound in mice and rats?
A1: In published studies, this compound has been administered orally to mice at doses of 3, 10, and 25 mg/kg.[2] In a rat model of antigen-induced arthritis, a dose of 20 mg/kg was effective.[1] The appropriate dose will depend on the specific animal model and the intended therapeutic effect.
Q2: What are the suggested formulations for oral administration of this compound?
A2: Based on available data, the following formulations can be considered. It is recommended to perform a pilot study to determine the optimal formulation for your specific experimental conditions.
| Formulation Components | Achievable Concentration (mg/mL) | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | [4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 4.25 | [1] |
| 20% Hydroxypropyl-β-cyclodextrin in water | 2 | [2] |
Q3: How should I prepare the 20% HP-β-CD formulation?
A3: To prepare a 2 mg/mL solution of this compound in 20% HP-β-CD:
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
Add the appropriate amount of this compound powder to the HP-β-CD solution to achieve a final concentration of 2 mg/mL.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved and the solution is clear. Gentle heating may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3' kinase B (Itpkb).[4] By inhibiting Itpkb, this compound augments calcium signaling in lymphocytes, which leads to the apoptosis (programmed cell death) of activated T cells.[2] This mechanism is being explored for the treatment of T cell-mediated autoimmune diseases.[2]
Q5: Is there any information on the stability of this compound in formulation vehicles?
A5: While specific stability data for this compound in various formulations is limited in the public domain, it is generally recommended to prepare formulations fresh before each experiment. For solutions containing DMSO, it is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect the solubility of the compound.[1] If storage is necessary, solutions should be stored at -20°C or -80°C and protected from light.[4] A pilot stability study is recommended to determine the stability of this compound in your chosen formulation under your specific storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add the Tween-80 to the mixture and vortex until homogeneous.
-
Slowly add the saline to the mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Fast the mice overnight (approximately 12-16 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption. Ensure free access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. The typical oral gavage volume for mice is 5-10 mL/kg.
-
Animal Restraint: Restrain the mouse firmly but gently to prevent movement and injury. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Visualizations
Caption: Signaling pathway of this compound in T-cells.
Caption: Workflow for selecting an optimal this compound formulation.
References
- 1. Influence of hydroxypropyl-Beta-cyclodextrin on the stability of dilute and highly concentrated immunoglobulin g formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of 2-hydropropyl-beta-cyclodextrin in the stabilization of frozen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
addressing GNF362 variability in experimental results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results when using GNF362. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb).[1][2] It also shows inhibitory activity against Itpka and Itpkc at similar concentrations.[1][3] The primary mechanism of action involves blocking the phosphorylation of inositol 1,4,5-trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This inhibition of Itpkb leads to an accumulation of IP3, which enhances and sustains intracellular calcium (Ca2+) signaling, particularly through store-operated calcium entry (SOCE).[4][5] In lymphocytes, this augmented Ca2+ response can lead to the apoptosis of activated T cells, making it a tool for studying autoimmune diseases and graft-versus-host disease (GVHD).[4][6]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: The solid compound should be stored at -20°C for up to 3 years.[7]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][2]
-
Working Solutions: It is strongly recommended to prepare fresh working solutions for each experiment, especially for in vivo studies.[1] If using a stock solution, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[8]
Q3: In what solvents is this compound soluble and are there any preparation tips?
A3: this compound is soluble in DMSO and ethanol.[3][7] For stock solutions, DMSO is commonly used at concentrations up to 85 mg/mL.[2] It is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] When preparing solutions, sonication or gentle heating may be used to aid dissolution if precipitation or phase separation occurs.[1][7] For in vivo studies, this compound has been formulated in vehicles such as 20% hydroxyl propyl-beta cyclodextrin (B1172386) in water or a mixture of DMSO, PEG300, Tween 80, and saline.[4][7]
Q4: My IC50/EC50 values for this compound are inconsistent between experiments. What are the potential causes?
A4: Variability in potency values (IC50/EC50) is a common issue that can stem from multiple sources:
-
Compound Integrity: Degradation of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.[9]
-
Compound Precipitation: this compound may precipitate when diluted from a high-concentration DMSO stock into aqueous assay buffers.[9]
-
Assay Conditions: Variations in cell density, incubation time, temperature, passage number of cells, or specific reagent lots (e.g., serum, media) can significantly impact results.[10]
-
Biological Factors: The expression levels of Itpkb, Itpka, and Itpkc can vary between different cell types or cell lines, leading to different apparent potencies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Itpkb | 9 | Biochemical Kinase Assay | [1][2] |
| Itpka | 20 | Biochemical Kinase Assay | [2][3] |
| Itpkc | 19 | Biochemical Kinase Assay | [2][3] |
Table 2: Effective Concentrations in Cellular Assays
| Assay Type | Effective Concentration | Cell Type | Reference |
| Calcium Influx (SOCE) | EC50 = 12 nM | Mouse Splenocytes | [3][7] |
| T-cell Proliferation | Not specified (used up to 10 µM) | Purified CD4+ T cells | [4] |
| Apoptosis Induction | Not specified (used up to 10 µM) | Lymphocytes | [1] |
Troubleshooting Experimental Variability
This section addresses specific experimental problems and provides a logical workflow for identifying the source of variability.
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
Problem 1: High variability in in vitro calcium influx assays.
-
Potential Cause 1: this compound Precipitation.
-
Troubleshooting: When diluting the DMSO stock into aqueous buffer for your assay, this compound may precipitate, leading to a lower effective concentration. Visually inspect the working solution for any cloudiness or particulates.[9] You can also centrifuge the solution and test the supernatant's activity to confirm.[9]
-
Solution: Decrease the final DMSO concentration in your assay (typically ≤ 0.5%). Prepare intermediate dilutions in a solvent compatible with both DMSO and your aqueous buffer. Ensure thorough mixing after adding this compound to the final assay medium.
-
-
Potential Cause 2: Inconsistent Calcium Dye Loading.
-
Troubleshooting: Uneven loading of calcium-sensitive dyes like Fluo-4 can lead to high well-to-well variability.
-
Solution: Optimize the dye loading protocol by titrating the dye concentration and incubation time. Ensure a consistent cell density across all wells. Wash cells gently to remove excess extracellular dye without dislodging cells.
-
-
Potential Cause 3: Cell Health and Plating.
-
Troubleshooting: Cells that are unhealthy, over-confluent, or unevenly plated will respond poorly and inconsistently to stimuli.
-
Solution: Use cells with consistent passage numbers and ensure they are in the logarithmic growth phase. For adherent cells, consider using fibronectin-coated plates to ensure a uniform monolayer, as described in this compound protocols.[4]
-
Problem 2: Inconsistent effects on T-cell proliferation or apoptosis.
-
Potential Cause 1: Suboptimal T-cell Activation.
-
Troubleshooting: The effects of this compound on apoptosis are most pronounced in activated T-cells.[4][6] If T-cell activation (e.g., via anti-CD3/CD28 stimulation) is weak or variable, the downstream effects of this compound will also be inconsistent.
-
Solution: Confirm robust T-cell activation in your positive controls by measuring proliferation (e.g., CFSE dilution) or activation markers (e.g., CD69, CD25) via flow cytometry. Standardize the concentration and lot of stimulating antibodies.
-
-
Potential Cause 2: this compound Degradation in Culture Medium.
-
Troubleshooting: Over long incubation periods (e.g., 24-72 hours for proliferation assays), the compound may degrade in the culture medium at 37°C.
-
Solution: Assess the stability of this compound in your specific culture medium over the time course of the experiment.[10] If degradation is suspected, consider replenishing the compound with a partial media change during the experiment, if compatible with the assay design.
-
Problem 3: Variable efficacy in in vivo animal models.
-
Potential Cause 1: Improper Formulation and Dosing.
-
Troubleshooting: this compound has low aqueous solubility. If the formulation is not a homogenous suspension or solution, the actual dose administered can vary significantly between animals.
-
Solution: Prepare the formulation fresh each day and ensure it is mixed thoroughly before each administration.[1] Use a validated vehicle like 20% hydroxypropyl-beta-cyclodextrin.[4] For oral gavage, ensure accurate volume delivery based on precise animal body weights.
-
-
Potential Cause 2: Pharmacokinetic Variability.
-
Troubleshooting: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable drug exposure and, consequently, variable efficacy.
-
Solution: While difficult to control, increasing the number of animals per group can help mitigate the impact of individual variability. If feasible, perform pharmacokinetic analysis on a satellite group of animals to correlate plasma drug concentration with efficacy. This compound has been shown to reach high systemic levels and have a good half-life in mice.[4]
-
Signaling Pathway and Experimental Protocols
This compound Mechanism of Action in Calcium Signaling
The diagram below illustrates the role of Itpkb in the calcium signaling pathway and the point of intervention for this compound. Upon cell surface receptor activation, Phospholipase C (PLC) cleaves PIP2 into IP3. IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+. Itpkb negatively regulates this by converting IP3 to IP4. This compound inhibits Itpkb, leading to sustained high levels of IP3 and augmented Ca2+ influx.
Caption: this compound inhibits Itpkb, augmenting IP3-mediated calcium signaling.
Detailed Protocol: In Vitro Calcium Influx Assay
This protocol is adapted from methods used to characterize this compound's cellular activity.[4]
-
Cell Preparation:
-
Isolate splenocytes from wild-type mice according to standard procedures.
-
Resuspend cells in an appropriate buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye.
-
-
Plating:
-
Plate the dye-loaded cells onto fibronectin-coated 384-well plates at a predetermined optimal density.
-
Centrifuge the plates briefly to ensure cells form a monolayer at the bottom.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Signal Measurement:
-
Use a fluorescence imaging plate reader (e.g., FLIPR®) to measure calcium flux.
-
Establish a baseline fluorescence reading for approximately 60 seconds.
-
Add a stimulus to induce calcium release (e.g., anti-IgM for B-cells or anti-CD3 for T-cells).
-
Immediately following stimulation, add extracellular calcium ("calcium add-back") to measure store-operated calcium entry (SOCE).
-
Continue to record fluorescence intensity for several minutes (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence, area under the curve) for each well.
-
Normalize the data to vehicle controls.
-
Plot the normalized response against the log of the this compound concentration and fit a four-parameter dose-response curve to determine the EC50 value.
-
Detailed Protocol: In Vivo Efficacy Study (Mouse Model)
This protocol is a general guide based on published in vivo studies with this compound.[4]
-
Animal Model:
-
Use an appropriate mouse model for your research question (e.g., wild-type C57BL/6 mice for T-cell development studies, or a disease model like collagen-induced arthritis).
-
Allow animals to acclimate for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
This compound Formulation:
-
Prepare a fresh formulation of this compound each day.
-
A common vehicle is 2 mg/mL this compound in 20% hydroxyl propyl-beta cyclodextrin in sterile water.[4]
-
Ensure the formulation is a homogenous solution or suspension before administration.
-
-
Dosing:
-
Dose animals orally (p.o.) via gavage.
-
Dosing regimens can vary; a published study used doses of 3, 10, or 25 mg/kg administered twice daily for 9 days.[4]
-
Calculate the dosing volume based on the most recent body weight of each animal.
-
Include a vehicle control group that receives the formulation without this compound.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Harvest relevant tissues for analysis (e.g., thymus and spleen for T-cell populations, joints for histology in an arthritis model).
-
For analysis of T-cell populations, prepare single-cell suspensions from the thymus and spleen.
-
Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8).
-
Analyze the stained cells using flow cytometry to determine the percentage and number of different T-cell subsets.
-
-
Data Analysis:
-
Compare the results from the this compound-treated groups to the vehicle control group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed differences are statistically significant. A p-value < 0.05 is typically considered significant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol 1,4,5-trisphosphate 3-kinase B promotes Ca2+ mobilization and the inflammatory activity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
GNF362 Technical Support Center: Storage and Stability Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of GNF362, a selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data for solid this compound is not extensively published, general guidelines for bioactive small molecules suggest storing the compound in a tightly sealed vial in a dry environment. For long-term storage, keeping it at -20°C is a common practice to minimize degradation.[1]
Q2: How should I store this compound stock solutions?
For stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C for use within one month.[1] For longer-term storage of up to six months, storing aliquots at -80°C is advised.[2] It is best practice to make up solutions and use them on the same day whenever possible.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
If precipitation is observed during the preparation of a this compound solution, gentle heating and/or sonication can be used to help redissolve the compound.[2]
Q4: What are suitable formulations for in vivo studies with this compound?
Several formulations have been used for in vivo administration of this compound. One study describes formulating this compound at 2mg/mL in a 20% hydroxyl propyl-beta cyclodextrin (B1172386) solution in water.[3] Other effective formulations include:
-
10% DMSO + 90% (20% SBE-β-CD in Saline)[2]
-
10% DMSO + 90% Corn Oil[2]
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Improper storage leading to degradation. | Review storage conditions. Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture. Use fresh aliquots for critical experiments. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions upon preparation to minimize the number of freeze-thaw cycles. | |
| Difficulty dissolving the compound | Compound has precipitated out of solution. | Use gentle heating or sonication to aid dissolution.[2] Consider preparing a fresh solution. |
| Incorrect solvent or concentration. | Verify the solubility of this compound in your chosen solvent system. Refer to established formulation protocols.[2] | |
| Loss of biological activity | Degradation of the compound. | Confirm the age and storage history of the this compound stock. If degradation is suspected, use a fresh vial of the compound. Consider performing a quality control check, such as HPLC, if feasible. |
Stability Data Summary
| Form | Storage Temperature | Recommended Duration | Source |
| Stock Solution | -20°C | Up to 1 month | [1][2] |
| Stock Solution | -80°C | Up to 6 months | [2] |
| Solid | As stated on the vial | Up to 6 months | [1] |
Experimental Protocols
Protocol for a Basic Stability Study of a this compound Formulation
This protocol outlines a general approach for assessing the stability of a prepared this compound formulation.
-
Preparation of this compound Formulation: Prepare the this compound formulation of interest (e.g., 2mg/mL in 20% SBE-β-CD in saline).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the formulation for purity and concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Assess the biological activity using a relevant in vitro assay.
-
Sample Storage: Aliquot the formulation into multiple sealed, light-protected vials. Store these vials at the intended long-term storage condition (e.g., 4°C, -20°C, or -80°C) and at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months for long-term storage; 1, 2, 3, and 6 months for accelerated storage), remove a vial from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample for purity, concentration, and the presence of any degradation products using the same analytical method as the initial analysis. Assess biological activity.
-
Data Evaluation: Compare the results at each time point to the initial "time zero" data to determine the stability of the this compound formulation under the tested conditions.
Visualizations
This compound Mechanism of Action: Inhibition of the Itpkb Signaling Pathway
This compound is an inhibitor of inositol trisphosphate 3-kinase B (Itpkb). Itpkb is a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3), a second messenger involved in calcium signaling.[2] By inhibiting Itpkb, this compound prevents the phosphorylation of IP3, leading to altered intracellular calcium levels and downstream effects on cellular processes such as T-cell activation and apoptosis.[3][4]
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GNF362 Treatment for T Cell Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GNF362 treatment duration to induce T cell apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce T cell apoptosis?
This compound is a potent and selective inhibitor of Itpkb (Inositol-1,4,5-trisphosphate 3-kinase B). By inhibiting Itpkb, this compound prevents the phosphorylation of IP3 (Inositol 1,4,5-trisphosphate), leading to enhanced and sustained intracellular calcium levels following T cell receptor (TCR) activation.[1] This prolonged increase in cytosolic calcium in activated T cells triggers downstream signaling cascades that result in apoptosis.[1]
Q2: Does this compound affect all T cells?
The apoptotic effect of this compound is primarily directed towards activated T cells.[1] Naive T cells, which have not been stimulated through their TCR, are largely resistant to apoptosis induced by agents that increase intracellular calcium.[2][3] Therefore, proper activation of your T cell population is a critical first step for observing the effects of this compound.
Q3: What is a good starting concentration for this compound in my experiments?
A good starting point for this compound concentration is around its EC50 (half-maximal effective concentration). For augmenting store-operated calcium entry in lymphocytes, the EC50 of this compound is approximately 12 nM .[1] We recommend performing a dose-response experiment (e.g., ranging from 1 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How long should I treat my T cells with this compound to see apoptosis?
The optimal treatment duration is a critical parameter that needs to be determined empirically for each experimental system. Apoptosis is a dynamic process, and the timing of its detection depends on the cell type, this compound concentration, and the specific apoptosis assay being used. Based on studies with compounds that also modulate intracellular calcium, such as calcium ionophores, apoptotic events can be detected within a few hours of treatment.[4][5] We strongly recommend performing a time-course experiment to identify the peak apoptotic response.
Q5: What are the key readouts to confirm T cell apoptosis?
Several methods can be used to measure T cell apoptosis. The most common are:
-
Annexin V and Propidium Iodide (PI) staining by flow cytometry: This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 activity assays: These assays measure the activity of the key executioner caspases in apoptosis.
-
Western blotting for cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.
Troubleshooting Guides
Issue 1: No or low levels of apoptosis observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inefficient T Cell Activation | Confirm T cell activation by measuring activation markers (e.g., CD69, CD25) by flow cytometry 24-48 hours post-stimulation. Ensure the use of optimal concentrations of activating agents (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin). |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 1 µM) to identify the optimal concentration for your cell type. The reported EC50 of 12 nM is a good starting point.[1] |
| Inappropriate Treatment Duration | The timing of your measurement is critical. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak of the apoptotic response. Measuring too early or too late can lead to false-negative results. |
| Low Cell Density | T cells cultured at very low densities may undergo apoptosis due to oxidative stress, which could mask the specific effect of this compound. Ensure you are using an optimal cell density for your T cell cultures (typically ≥1 x 10^6 cells/mL for activation).[6] |
| Issues with Apoptosis Assay | Include a positive control for apoptosis (e.g., staurosporine, etoposide) to ensure your assay is working correctly. For Annexin V staining, ensure your buffers are calcium-replete. |
Issue 2: High background apoptosis in the untreated (control) group.
| Potential Cause | Troubleshooting Step |
| Over-stimulation of T cells | Excessive or prolonged activation can lead to activation-induced cell death (AICD), independent of this compound. Optimize the concentration of activating reagents and the duration of the activation period. |
| Poor Cell Health | Ensure your primary T cells are healthy and of high viability before starting the experiment. Use cells with low passage numbers if using a T cell line. |
| Harsh Cell Handling | T cells can be sensitive to mechanical stress. Avoid vigorous pipetting or centrifugation at high speeds. |
| Serum Starvation | If your experimental medium is serum-free or has a low serum concentration, this can induce apoptosis.[7][8][9][10][11] Ensure your media conditions are appropriate for T cell survival. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines a typical workflow to determine the optimal time point for observing this compound-induced apoptosis in activated T cells.
1. T Cell Isolation and Activation:
- Isolate primary human or murine T cells from peripheral blood or spleen using your standard protocol (e.g., negative selection kit).
- Activate T cells using anti-CD3/CD28 antibodies (e.g., plate-bound or bead-conjugated) at a density of 1-2 x 10^6 cells/mL in complete RPMI medium.
- Culture for 48-72 hours to ensure robust activation. Confirm activation by assessing cell size (blasting) and expression of activation markers (e.g., CD69, CD25) via flow cytometry.
2. This compound Treatment:
- After activation, resuspend the T cells at a density of 1 x 10^6 cells/mL.
- Prepare a working solution of this compound at your predetermined optimal concentration (start with a dose-response curve around 12 nM if unknown).
- Add this compound to the activated T cell cultures. Include a vehicle control (e.g., DMSO).
- Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
3. Apoptosis Assessment:
- At each time point, harvest the cells for analysis using one or more of the following methods:
- Annexin V/PI Staining: Follow the manufacturer's protocol for your Annexin V and PI reagents. Analyze by flow cytometry.
- Caspase-3/7 Activity Assay: Use a commercially available kit (luminescent or fluorescent) and follow the manufacturer's instructions.
- Western Blot for Cleaved PARP: Prepare cell lysates and perform Western blotting as described in Protocol 3.
4. Data Analysis:
- Plot the percentage of apoptotic cells (or caspase activity/cleaved PARP levels) against time for both this compound-treated and vehicle-treated samples.
- The optimal treatment duration is the time point at which the maximal difference in apoptosis is observed between the treated and control groups.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
1. Cell Preparation:
- Following this compound treatment, transfer ~1-5 x 10^5 cells to a flow cytometry tube.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.
2. Staining:
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour of staining.
- Gating Strategy:
- Viable cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Protocol 3: Western Blot for Cleaved PARP
1. Cell Lysis:
- Harvest 1-2 x 10^6 T cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
3. SDS-PAGE and Transfer:
- Separate the protein samples on a 10% or 12% polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa) overnight at 4°C. It is also recommended to probe for full-length PARP (116 kDa) as a control.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of this compound-induced T cell apoptosis.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for low this compound-induced apoptosis.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between responses of naive and activated T cells to anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of naive, memory and effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of apoptosis signaling through T cell receptor, fas, and calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis – an Ubiquitous T cell Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. biomolther.org [biomolther.org]
GNF362 Technical Support Center: Troubleshooting Resistance in Cell Lines
Welcome to the GNF362 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cell lines. Here you will find frequently asked questions, troubleshooting guides with detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2] ITPKB is a negative regulator of intracellular calcium signaling. By inhibiting ITPKB, this compound blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn enhances and sustains calcium influx from the endoplasmic reticulum into the cytoplasm. In specific cellular contexts, such as activated T-lymphocytes, this prolonged elevation in intracellular calcium can induce apoptosis.[3]
Q2: In which cancer types has this compound shown efficacy in overcoming chemoresistance?
A2: this compound has been demonstrated to effectively overcome temozolomide (B1682018) (TMZ) resistance in glioblastoma.[4] Mechanistically, the inhibition of ITPKB by this compound in TMZ-resistant cells leads to an increase in reactive oxygen species (ROS), restoring the cells' sensitivity to TMZ.[4] Additionally, studies have shown that targeting ITPKB can sensitize cisplatin-resistant cancer cells to cisplatin (B142131).[5]
Q3: What are the potential mechanisms by which a cell line might develop resistance to this compound?
A3: While specific instances of acquired resistance to this compound have not been widely reported in the literature, based on resistance mechanisms observed for other kinase inhibitors, potential mechanisms could include:
-
Target Modification: Genetic mutations in the ITPKB gene that alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of ITPKB. Examples include the PI3K/Akt/mTOR and MAPK pathways.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Signaling: Changes in the expression or function of proteins involved in calcium signaling or apoptosis downstream of ITPKB, such as members of the Bcl-2 family.
Q4: How can I determine if my cell line has developed resistance to this compound?
A4: The development of resistance can be confirmed by a rightward shift in the dose-response curve of this compound in a cell viability assay, indicating a higher IC50 value compared to the parental, sensitive cell line. This should be further investigated by examining the downstream effects of this compound, such as calcium flux and apoptosis induction.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell line experiments.
Issue: Decreased Sensitivity to this compound in Long-Term Cultures
If you observe a diminished effect of this compound on your cell line over time, it may be indicative of acquired resistance. The following table outlines potential causes and suggested troubleshooting steps.
| Potential Cause | Suggested Experimental Investigation | Possible Solution/Next Steps |
| Target Alteration (ITPKB gene) | - Sequence the ITPKB gene to identify potential mutations in the this compound binding site.- Perform a Western blot to assess ITPKB protein expression levels. | - If a mutation is identified, consider using a different ITPKB inhibitor with a distinct binding mode.- If ITPKB is overexpressed, investigate gene amplification as a mechanism. |
| Activation of Bypass Pathways | - Perform a phospho-kinase array to identify upregulated survival pathways (e.g., PI3K/Akt, MAPK).- Use specific inhibitors for suspected bypass pathways in combination with this compound in a cell viability assay to look for synergistic effects. | - If a bypass pathway is confirmed, a combination therapy approach with an inhibitor of that pathway may restore sensitivity to this compound.[7] |
| Increased Drug Efflux | - Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess efflux activity via flow cytometry.- Treat cells with known ABC transporter inhibitors (e.g., Verapamil) in combination with this compound. | - If drug efflux is confirmed, co-administration with an ABC transporter inhibitor may increase the intracellular concentration of this compound. |
| Dysregulation of Apoptosis | - Perform a Western blot for key apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) following this compound treatment.- Compare the apoptotic response between sensitive and potentially resistant cells. | - If the apoptotic machinery is compromised, consider combination therapy with a direct inducer of apoptosis, such as a Bcl-2 inhibitor (e.g., Venetoclax). |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration following this compound treatment.
Materials:
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Harvest cells and resuspend them in HBSS without calcium.
-
Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS without calcium to remove excess dye.
-
Resuspend the cells in HBSS with calcium and pre-treat with this compound or vehicle for the desired time.
-
Measure the baseline fluorescence.
-
Add a stimulus (e.g., an agonist that induces calcium release) and record the change in fluorescence over time.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence, followed by EGTA to determine the minimum fluorescence.
-
Calculate the intracellular calcium concentration based on the fluorescence ratios.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for this compound resistance studies.
References
- 1. bu.edu [bu.edu]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Fluo-8 Calcium Flux Assay [protocols.io]
- 5. Inositol-triphosphate 3-kinase B confers cisplatin resistance by regulating NOX4-dependent redox balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. benchchem.com [benchchem.com]
GNF362 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF362. The information is designed to address specific issues that may be encountered during the generation and optimization of dose-response curves for this selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges that may arise during this compound experimentation.
Q1: My this compound dose-response curve is not showing a clear sigmoidal shape. What could be the issue?
A1: Several factors can contribute to a non-ideal dose-response curve. Consider the following:
-
Solubility: this compound is soluble in DMSO, ethanol, and methanol.[1][2] Ensure that your stock solution is fully dissolved and that the final concentration of the solvent in your assay medium is low and consistent across all wells to avoid precipitation, which can affect the actual concentration of the compound in solution.
-
Compound Concentration Range: You may be working in a concentration range that is too narrow or is on the extreme ends of the dose-response curve (either in the "no effect" or "maximal effect" zone). It is advisable to perform a broad range-finding experiment first, spanning several orders of magnitude (e.g., from picomolar to micromolar) to identify the relevant concentration range for your specific assay.
-
Cell Viability: At higher concentrations, this compound may induce cytotoxicity, which can confound your results. It is crucial to perform a parallel cytotoxicity assay (e.g., using a live/dead stain or a metabolic assay like MTT) with the same cell type and under the same experimental conditions to ensure that the observed effects are due to the specific inhibitory action of this compound and not a result of cell death.
-
Assay Incubation Time: The timing of your assay endpoint is critical. An incubation time that is too short may not allow for the full biological effect to manifest, while an incubation time that is too long could lead to secondary effects or cytotoxicity. Optimize the incubation time by performing a time-course experiment.
Q2: I am observing high variability between my replicate wells. How can I improve the reproducibility of my this compound dose-response assay?
A2: High variability can be minimized by paying close attention to experimental technique and assay setup:
-
Consistent Cell Seeding: Ensure a uniform cell number across all wells. Inconsistent cell density can lead to significant variations in the response.
-
Thorough Mixing: When preparing your serial dilutions of this compound, ensure that each dilution is thoroughly mixed before proceeding to the next. Similarly, when adding the compound to your assay plates, mix gently but thoroughly to ensure a uniform concentration in each well.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outermost wells for your experimental samples and instead filling them with sterile media or PBS to maintain a humidified environment.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.
Q3: What is the expected EC50/IC50 for this compound?
A3: The potency of this compound is assay-dependent. Published data indicates the following values:
-
IC50 values for kinase inhibition are approximately 20 nM for ITPKA, 9 nM for ITPKB, and 19 nM for ITPKC.[1]
-
An EC50 value of 12 nM has been reported for the induction of calcium influx in isolated mouse splenocytes.[1]
It is important to determine the EC50/IC50 empirically in your specific experimental system, as it can be influenced by factors such as cell type, stimulus used, and assay conditions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (ITPKA) | 20 nM | Purified Protein | [1] |
| IC50 (ITPKB) | 9 nM | Purified Protein | [1] |
| IC50 (ITPKC) | 19 nM | Purified Protein | [1] |
| EC50 (Calcium Influx) | 12 nM | Isolated Mouse Splenocytes | [1] |
Experimental Protocols
Protocol: this compound Dose-Response Determination using a FLIPR Calcium Assay
This protocol outlines a general procedure for determining the dose-response of this compound by measuring its effect on store-operated calcium entry (SOCE) in lymphocytes.
1. Cell Preparation: a. Isolate splenocytes from wild-type mice. b. Label the purified splenocytes with a calcium-sensitive dye, such as Fluo-4, according to the manufacturer's instructions. c. Plate the labeled cells onto fibronectin-coated 384-well FLIPR plates. d. Centrifuge the plates at 1000 rpm for 4 minutes to ensure the cells form a monolayer at the bottom of the wells.[3]
2. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve. It is recommended to perform an 8-point dose-response with 3-fold dilutions. c. Transfer the diluted this compound or vehicle control (DMSO) to the FLIPR plate containing the cells.
3. Stimulation and Data Acquisition: a. Stimulate the cells with an appropriate agonist to induce calcium release from intracellular stores and subsequently trigger SOCE. For B cells, anti-IgM can be used.[3] b. Immediately after stimulation and calcium add-back, measure the fluorescence intensity over time using a FLIPR instrument. The mean fluorescence intensity is indicative of the intracellular calcium concentration.
4. Data Analysis: a. For each this compound concentration, calculate the peak fluorescence signal or the area under the curve. b. Plot the response (e.g., peak fluorescence) against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits ITPKB, leading to increased intracellular calcium and apoptosis.
Experimental Workflow for this compound Dose-Response Curve Generation
Caption: Workflow for determining the this compound dose-response using a calcium flux assay.
References
GNF362 Technical Support Center: Troubleshooting Inconsistent Calcium Signaling Effects
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent effects of GNF362 on calcium signaling. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb). It also exhibits inhibitory activity against Itpka and Itpkc at similar concentrations.[1][2] The primary function of Itpkb is to phosphorylate inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4).[2][3] By inhibiting Itpkb, this compound prevents the formation of IP4. This leads to an accumulation of IP3, which in turn potentiates the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, and enhances store-operated calcium entry (SOCE) into the cell.[3][4] This augmented calcium signaling can induce apoptosis in activated T cells.[3]
Q2: I am not observing the expected increase in intracellular calcium after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response. Here are some key areas to investigate:
-
Cell Type and Target Expression: The expression of Itpkb can vary significantly between different cell types and tissues.[1] Cells with low or absent expression of Itpkb will likely show a blunted or no response to this compound. It is crucial to confirm the expression of Itpkb in your experimental cell line.
-
Experimental Conditions: The concentration of this compound, incubation time, and the specific stimulus used to induce calcium signaling are critical parameters. An inappropriate concentration or insufficient stimulation of the signaling pathway upstream of IP3 production may lead to a weak or undetectable signal.
-
Health and Viability of Cells: Compromised cell health can significantly impact their ability to mount a calcium response. Ensure your cells are healthy, viable, and in the appropriate growth phase.
-
Calcium Measurement Technique: Issues with the calcium indicator dye (e.g., improper loading, photobleaching, or using a dye with inappropriate affinity for the expected calcium concentrations) can lead to inaccurate readings.[5]
Q3: The effect of this compound on calcium signaling is highly variable between my experiments. What could be causing this inconsistency?
Inconsistent results with this compound can stem from several sources:
-
Lot-to-Lot Variability: Although manufacturers strive for consistency, there can be variations between different batches of this compound.[6][7][8] It is advisable to test each new lot to confirm its potency and efficacy in your specific assay.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium.[9][10] Poor solubility can lead to an actual concentration that is lower than intended. The stability of this compound in aqueous solutions over the course of a long experiment should also be considered.
-
Cell Passage Number and Culture Conditions: As cells are passaged, their characteristics, including protein expression levels and signaling responses, can change. Maintaining a consistent cell passage number and standardized culture conditions is essential for reproducible results.
-
Subtle Variations in Protocol: Minor deviations in experimental procedures, such as incubation times, washing steps, or the timing of reagent addition, can introduce variability.
Q4: Are there any known off-target effects of this compound that could influence my calcium signaling results?
This compound has been shown to be highly selective for Itpkb, Itpka, and Itpkc. A screening against a panel of 159 other protein and lipid kinases revealed no significant off-target activity at a concentration of 5µM.[3] However, it is important to consider the following:
-
High Concentrations: Using this compound at concentrations significantly higher than the reported IC50 values could potentially lead to off-target effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Cell-Specific Context: The kinome and signaling network can vary between cell types. While this compound is highly selective in the tested panels, unanticipated off-target effects in a specific cellular context, although unlikely, cannot be entirely ruled out.
Troubleshooting Guides
Guide 1: No Observable Effect of this compound on Calcium Signaling
| Potential Cause | Troubleshooting Step | Rationale |
| Low or Absent Itpkb Expression | 1. Verify Itpkb mRNA and protein expression in your cell line using qPCR, Western blot, or immunofluorescence. 2. If expression is low, consider using a cell line with known high Itpkb expression as a positive control. | This compound's effect is dependent on the presence of its target kinase.[1] |
| Suboptimal this compound Concentration | 1. Perform a dose-response experiment with this compound, typically ranging from 1 nM to 10 µM. 2. Ensure complete dissolution of this compound in the appropriate solvent (e.g., DMSO) and final culture medium. | The effective concentration can be cell-type dependent.[2] Poor solubility will lead to a lower effective concentration. |
| Inadequate Cellular Stimulation | 1. Optimize the concentration of the agonist used to stimulate IP3 production (e.g., antigen receptor antibody, carbachol). 2. Confirm that your stimulus effectively induces a calcium response in the absence of this compound. | This compound enhances an existing calcium signal; it does not typically induce one on its own in the absence of upstream stimulation. |
| Issues with Calcium Indicator Dye | 1. Verify the loading efficiency and cellular localization of your calcium-sensitive dye (e.g., Fluo-4, Fura-2) via microscopy. 2. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye can detect a calcium influx. 3. Ensure the dye's Kd is appropriate for the expected calcium concentrations. | A faulty dye or improper loading will prevent the detection of any calcium changes.[11] |
| Cell Health | 1. Monitor cell viability and morphology. 2. Use cells within a consistent and low passage number range. | Unhealthy cells will not have the metabolic capacity to mount a robust signaling response. |
Guide 2: Inconsistent or Variable this compound Effects
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Lot-to-Lot Variability | 1. When receiving a new lot of this compound, perform a side-by-side comparison with the previous lot using a standardized assay. 2. Determine the EC50 or IC50 for each new lot. | To ensure that the potency of the compound has not changed between batches.[6][7] |
| This compound Degradation or Precipitation | 1. Prepare fresh stock solutions of this compound regularly and store them under the manufacturer's recommended conditions. 2. Visually inspect the final working solution for any signs of precipitation. 3. Minimize the time the compound spends in aqueous solutions before being added to the cells. | This compound may have limited stability in certain media over extended periods. |
| Variations in Cell Culture | 1. Maintain a strict protocol for cell culture, including seeding density, media composition, and passage number. 2. Regularly check for mycoplasma contamination. | Cellular responses can be highly sensitive to their growth conditions. |
| Inconsistent Assay Protocol | 1. Create a detailed, step-by-step protocol and ensure all users adhere to it strictly. 2. Pay close attention to incubation times, washing steps, and the precise timing of reagent additions. | Seemingly minor variations in the protocol can lead to significant differences in the results. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Itpka | Kinase Glo | 20 | [1][2] |
| Itpkb | Kinase Glo | 9 | [1][2] |
| Itpkc | Kinase Glo | 19 | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Parameter | Value (nM) | Reference |
| Mouse Splenocytes | Calcium Influx | EC50 | 12 | [1] |
| Primary B or T lymphocytes | SOCE Augmentation | EC50 | 12 | [2] |
Experimental Protocols
Key Experiment: Intracellular Calcium Measurement using Fluo-4 AM
This protocol provides a general framework for measuring changes in intracellular calcium in response to this compound treatment. It may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells (adherent or suspension) in a 96-well, black-walled, clear-bottom plate at a density optimized for your cell type to achieve a confluent monolayer (for adherent cells) or a desired cell concentration (for suspension cells).
-
Allow adherent cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final concentration of Fluo-4 AM is typically between 1-5 µM. The addition of a mild detergent like Pluronic F-127 (at ~0.02%) can aid in dye loading.
-
Remove the cell culture medium from the wells.
-
Add an equal volume of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the dye-loading solution.
-
Wash the cells twice with HBSS containing 20 mM HEPES.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
This compound Incubation and Baseline Reading:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in HBSS with 20 mM HEPES.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
-
Cellular Stimulation and Data Acquisition:
-
Prepare the stimulating agonist at a 5X or 10X concentration in HBSS with 20 mM HEPES.
-
Using the plate reader's injection system, add the agonist to the wells while continuously recording the fluorescence signal.
-
Continue recording the fluorescence intensity every 1-5 seconds for 5-10 minutes, or until the signal returns to baseline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the average baseline fluorescence.
-
The response can be quantified by measuring the peak fluorescence, the area under the curve, or the rate of the fluorescence increase.
-
Visualizations
Caption: this compound inhibits Itpkb, increasing IP3 and enhancing Ca2+ signaling.
Caption: Workflow for a this compound calcium flux experiment.
References
- 1. ITPKB protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol (1,4,5) trisphosphate 3 kinase B controls positive selection of T cells and modulates Erk activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The contribution of lot-to-lot variation to the measurement uncertainty of an LC-MS-based multi-mycotoxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GNF362 Technical Support Center: Ensuring Specificity in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals using GNF362 in cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2] It also shows inhibitory activity against ITPKA and ITPKC.[2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of ITPKB, which blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[5][6] This inhibition of IP4 production leads to an increase in intracellular calcium (Ca2+) levels following antigen receptor activation, which can induce apoptosis in activated T cells.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and Ethanol.[3][4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: At what concentrations should I use this compound in my cellular assays?
A3: The optimal concentration of this compound will depend on the specific cell type and assay. However, based on published data, a starting point for cellular assays would be in the low nanomolar to low micromolar range. The reported EC50 for augmenting store-operated calcium entry (SOCE) in lymphocytes is 12 nM.[2][4][6] For T-cell proliferation assays, effective concentrations have been demonstrated in the nanomolar range.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound specific for ITPKB?
A4: this compound is a potent inhibitor of ITPKB, but it also inhibits ITPKA and ITPKC at similar concentrations.[3][4] It has been shown to be highly selective when tested against a panel of over 150 other protein and lipid kinases, where it showed no significant activity.[5][6] However, as with any kinase inhibitor, off-target effects in a specific cellular context cannot be entirely ruled out.
Troubleshooting Guides
Problem 1: No or weak inhibitory effect of this compound observed.
This is a common issue that can arise from several factors. Follow these steps to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting logic for no/weak this compound effect.
-
Step 1: Verify Compound Solubility and Integrity
-
Issue: this compound may not be fully dissolved, leading to a lower effective concentration.
-
Solution: Ensure this compound is completely dissolved in DMSO before preparing further dilutions. Visually inspect the stock solution for any precipitate. Prepare fresh dilutions in your cell culture medium for each experiment.
-
-
Step 2: Confirm this compound Concentration
-
Issue: Errors in dilution calculations or pipetting can lead to an incorrect final concentration.
-
Solution: Double-check all calculations and ensure your pipettes are calibrated. It is advisable to perform a dose-response curve to verify the expected potency.
-
-
Step 3: Assess Cell Health and Target Expression
-
Issue: The cells may be unhealthy, or they may not express the target kinases (ITPKB, ITPKA, ITPKC) at sufficient levels.
-
Solution:
-
Cell Health: Monitor cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase.
-
Target Expression: Confirm the expression of ITPKB, ITPKA, and ITPKC in your cell line using techniques like Western blotting or qPCR.
-
-
-
Step 4: Optimize Assay Conditions
-
Issue: The assay conditions may not be optimal for detecting the effects of this compound.
-
Solution:
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation time with this compound.
-
Assay Readout: Ensure your chosen readout (e.g., calcium flux, apoptosis) is sensitive enough to detect the expected changes.
-
-
-
Step 5: Consider Off-Target Effects or Cellular Context
-
Issue: In some cell types, compensatory signaling pathways may mask the effect of ITPKB inhibition.
-
Solution: If you have ruled out the above issues, consider the possibility of unique cellular mechanisms in your model system. If unexpected results persist, it may be beneficial to perform a broader kinase inhibitor screen to identify potential off-target effects in your specific cells.
-
Problem 2: High background or unexpected signals in the calcium flux assay.
Calcium flux assays are sensitive and can be prone to artifacts.
Troubleshooting Workflow
References
- 1. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GNF362 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GNF362. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective, orally bioavailable inhibitor of inositol (B14025) trisphosphate 3' kinase B (ITPKB).[1][2][3] It also shows inhibitory activity against ITPKA and ITPKC.[2][3][4] this compound plays a role in augmenting calcium signaling in lymphocytes, which has implications for the treatment of autoimmune diseases and has been studied in the context of graft-versus-host disease.[5][6][7]
2. What is the expected purity of this compound?
Commercial suppliers of this compound typically provide a high degree of purity. For example, some vendors specify a purity of 99.63%.[1] It is crucial to always refer to the certificate of analysis provided by the supplier for batch-specific purity data.
3. How should this compound be stored?
Proper storage of this compound is essential to maintain its stability and activity. Recommendations for storage are as follows:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent: Store at -80°C for up to 1 year.[1] For shorter-term storage, -20°C for one month is also suggested.[3]
4. What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The following table summarizes solubility data from various sources. Sonication may be required to aid dissolution.[1][3]
| Solvent | Concentration | Notes |
| DMSO | 80 - 85 mg/mL (187.6 - 199.32 mM) | Use fresh DMSO as moisture can reduce solubility.[1][2] |
| Ethanol | 40 mg/mL (93.8 mM) | Sonication is recommended.[1] |
| Methanol | Soluble | - |
For in vivo studies, various formulations have been used:
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (7.74 mM)[1]
-
10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (5.86 mM)[3]
-
10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (5.86 mM)[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results in cellular or in vivo experiments can often be traced back to the quality and handling of this compound.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage can lead to degradation of this compound. Ensure that the compound is stored as recommended (see FAQ 3). If degradation is suspected, it is advisable to use a fresh vial of the compound.
-
Inaccurate Concentration: The concentration of your stock solution may be inaccurate. This can be due to weighing errors or incomplete dissolution. Always use a calibrated balance and ensure the compound is fully dissolved. Sonication can aid in dissolution.[1][3]
-
Batch-to-Batch Variability: If you have recently switched to a new batch of this compound, there may be slight differences in purity or the presence of different minor impurities. Always consult the certificate of analysis for each new batch.
-
Experimental Conditions: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent between experiments.
Issue 2: Solubility Problems
Difficulty in dissolving this compound can lead to inaccurate dosing and inconsistent results.
Possible Causes and Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent for this compound (see FAQ 4).
-
Low-Quality Solvent: The quality of the solvent can impact solubility. Use high-purity, anhydrous solvents whenever possible, especially with DMSO, as it is hygroscopic.[2]
-
Precipitation: If you observe precipitation upon dilution of a stock solution into an aqueous buffer, you may need to adjust your formulation. For in vivo studies, consider using a vehicle that includes solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1][3]
-
Temperature: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[3]
Quantitative Data Summary
Table 1: Purity of this compound
| Supplier | Purity |
| TargetMol | 99.63%[1] |
Note: Purity can vary between batches. Always refer to the supplier's certificate of analysis.
Table 2: In Vitro Activity of this compound
| Target | IC50 | Assay Conditions |
| ITPKB | 9 nM | Kinase Glo assay with purified protein[2][3][4] |
| ITPKA | 20 nM | Kinase Glo assay with purified protein[2][3][4] |
| ITPKC | 19 nM | Kinase Glo assay with purified protein[2][3][4] |
Table 3: Cellular Activity of this compound
| Effect | EC50 | Cell Type |
| Augmentation of SOC responses | 12 nM | Primary B or T lymphocytes[3] |
Experimental Protocols
The following are generalized protocols for the quality control and purity assessment of this compound. Specific parameters may need to be optimized.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound sample by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point for small molecules.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength. This should be at the absorbance maximum of this compound.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the identity of this compound by determining its molecular weight.
-
Instrumentation: An LC-MS system.
-
Protocol:
-
Use the same LC method as described for HPLC analysis.
-
The eluent from the LC is directed to the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Look for the protonated molecule [M+H]+. For this compound (molecular weight 426.44), this would be a peak at m/z 427.4.
-
Visualizations
Caption: Simplified this compound signaling pathway.
References
- 1. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GNF362 and FK506 in Graft-versus-Host Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Graft-versus-host disease (GVHD) remains a significant barrier to the success of allogeneic hematopoietic stem cell transplantation. The development of novel therapeutic agents with improved efficacy and safety profiles is a critical area of research. This guide provides a detailed comparison of GNF362, a selective inhibitor of inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb), and FK506 (tacrolimus), a well-established calcineurin inhibitor, for the management of GVHD. This comparison is based on preclinical data that highlights their respective mechanisms of action, efficacy in acute and chronic GVHD models, and impact on the beneficial graft-versus-leukemia (GVL) effect.
Mechanisms of Action: A Tale of Two Pathways
The immunosuppressive effects of this compound and FK506 are mediated through distinct intracellular signaling pathways.
This compound targets Itpkb, an enzyme that negatively regulates calcium influx in T cells. By inhibiting Itpkb, this compound leads to increased intracellular calcium levels upon T-cell activation. This sustained elevation in calcium induces apoptosis in activated alloreactive T cells, a key driver of GVHD, while potentially sparing less-activated T cells responsible for the GVL effect.[1][2][3][4]
FK506 functions by binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[5][6][7] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). This ultimately suppresses T-cell activation and proliferation.
Preclinical Efficacy in Acute Graft-versus-Host Disease
A key preclinical study directly compared the efficacy of this compound and FK506 in a murine model of acute GVHD. The results suggest that this compound offers a significant advantage in terms of survival and GVHD severity while preserving the crucial GVL effect.
| Parameter | Vehicle Control | This compound | FK506 |
| Survival Rate | 0% | Significantly higher than control and FK506 | Moderately improved compared to control |
| GVHD Clinical Score | Severe | Significantly lower than control and FK506 | Moderately lower than control |
| Graft-versus-Leukemia (GVL) Effect | N/A | Preserved | Partially compromised |
| Alloreactive T-cell Deletion | N/A | More selective | Less selective |
Data synthesized from preclinical studies.[2][4]
Preclinical Efficacy in Chronic Graft-versus-Host Disease
This compound has also demonstrated efficacy in preclinical models of chronic GVHD, a debilitating long-term complication of transplantation.
| Model | Parameter | This compound Treatment |
| Sclerodermatous cGVHD | Skin Score | Significantly reduced |
| Lung Fibrosis | Significantly reduced | |
| Bronchiolitis Obliterans cGVHD | Lung Function | Improved |
| Germinal Center Reactions | Reduced |
Data synthesized from preclinical studies.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the comparative studies.
Murine Model of Acute Graft-versus-Host Disease
A standard experimental workflow for inducing and evaluating acute GVHD in a murine model is depicted below.
Protocol Details:
-
Recipient Mice: Typically, major histocompatibility complex (MHC)-mismatched strains are used (e.g., C57BL/6 donors into BALB/c recipients).
-
Conditioning: Recipient mice receive a lethal dose of total body irradiation to ablate their hematopoietic system.[8]
-
Cell Transplantation: A combination of T-cell depleted bone marrow cells and splenocytes (as a source of T cells) from donor mice are injected intravenously into the conditioned recipients.
-
Treatment: this compound, FK506, or a vehicle control is administered to the respective groups, typically starting on the day of transplantation.
-
Monitoring and Endpoint Analysis: Mice are monitored daily for survival and clinical signs of GVHD. At the end of the study, tissues are harvested for histopathological analysis, and immune cell populations are analyzed by flow cytometry.
Murine Model of Sclerodermatous Chronic Graft-versus-Host Disease
The development of sclerodermatous chronic GVHD can be modeled in mice to study fibrosis and autoimmune-like manifestations.
Protocol Details:
-
Mouse Strains: A common model involves the transfer of parental splenocytes (e.g., C57BL/6) into F1 hybrid recipients (e.g., B6D2F1).[9][10]
-
Conditioning: Recipient mice receive a sublethal dose of irradiation.
-
Cell Transplantation: A defined number of donor splenocytes are injected intravenously.
-
Disease Development and Treatment: Mice are monitored for the development of clinical signs of chronic GVHD, such as skin lesions and weight loss. Treatment with this compound or a vehicle control is initiated after the establishment of the disease.
-
Endpoint Analysis: The severity of scleroderma is assessed by clinical skin scores and histological analysis of collagen deposition in the skin and other organs like the lungs.
Conclusion
Preclinical evidence strongly suggests that this compound, through its unique mechanism of selectively inducing apoptosis in alloreactive T cells, represents a promising therapeutic strategy for both acute and chronic GVHD. Compared to the broader immunosuppressive action of FK506, this compound appears to offer a better balance between controlling GVHD and preserving the beneficial GVL effect.[2][4] These findings warrant further investigation and highlight the potential of targeting the Itpkb pathway for the development of novel GVHD therapies. Further clinical studies are necessary to translate these promising preclinical results into effective treatments for patients.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel pre-clinical mouse models for chronic Graft-versus-Host Disease [frontiersin.org]
GNF362 in the Landscape of Itpkb Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed comparison of GNF362 with other known inhibitors of Inositol-Trisphosphate 3-Kinase B (Itpkb), a key regulator in immune cell signaling. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Itpkb and Its Inhibition
Inositol-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol (B14025) phosphate (B84403) signaling pathway, which plays a pivotal role in T-cell and B-cell development and activation.[1][2] By phosphorylating inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), Itpkb modulates intracellular calcium levels, a key second messenger in lymphocyte signaling.[2][3] Inhibition of Itpkb has emerged as a promising therapeutic strategy for autoimmune diseases by promoting the apoptosis of activated T-cells.[4][5]
This compound: A Potent and Selective Itpkb Inhibitor
This compound is a selective, potent, and orally bioavailable small molecule inhibitor of Itpkb.[4] It was identified through a high-throughput screening of a two-million compound library.[6] this compound binds to the ATP-binding pocket of Itpkb, effectively blocking its kinase activity.[4][6]
Comparative Analysis of Itpkb Inhibitors
While the field of selective Itpkb inhibitors is still developing, a comparison with other known inositol kinase inhibitors highlights the significance of this compound's profile. This section compares GNF326 with TNP, a pan-inositol phosphate kinase inhibitor, and BAMB-4, an inhibitor of the related kinase ITPKA.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency of these inhibitors reveals key differences in their activity and selectivity profiles.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | Itpkb | 9 | [4] |
| Itpka | 20 | [4] | |
| Itpkc | 19 | [4] | |
| TNP | IP6K | 470 | [7] |
| IP3K | 10200 | [7] | |
| BAMB-4 | ITPKA | 20000 | [3] |
Table 1: Biochemical Potency of Selected Inositol Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Cellular Activity
The cellular activity of an inhibitor reflects its ability to engage its target in a biological context. This compound has been shown to augment store-operated calcium (SOC) entry in lymphocytes, a key event in T-cell activation.
| Inhibitor | Cellular Effect | EC50 (nM) | Cell Type | Reference(s) |
| This compound | Augmentation of SOC entry | 12 | Primary B or T lymphocytes | [6] |
Table 2: Cellular Activity of this compound. EC50 represents the concentration of the inhibitor that elicits a half-maximal response in a cellular assay.
In Vivo Efficacy
Preclinical studies in animal models of autoimmune disease provide crucial insights into the therapeutic potential of Itpkb inhibitors. This compound has demonstrated significant efficacy in a rat model of antigen-induced arthritis.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound | Rat antigen-induced arthritis | 6 or 20 mg/kg, twice daily (oral) | Significant inhibition of joint swelling. At 20 mg/kg, reduced inflammatory cell infiltrate, joint damage, and proteoglycan loss. | [4] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the key findings from a preclinical study of this compound in a rat model of arthritis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Itpkb Signaling Pathway and the Action of this compound.
Caption: Workflow for the Kinase-Glo Biochemical Assay.
Experimental Protocols
Biochemical Kinase Assay (Kinase-Glo)
The biochemical activity of Itpkb and its inhibition by this compound was determined using the Kinase-Glo assay (Promega).[4] The assay was performed in a 384-well format. Each reaction contained 60 nM of purified Itpkb enzyme, 2 µM ATP, and 200 µM IP3 in a buffer containing 10% FBS. The inhibitors were added at varying concentrations. The reaction was incubated for 1.5 hours at 25°C. After incubation, the Kinase-Glo reagent was added, which measures the amount of ATP remaining in the reaction. The luminescence, which is inversely proportional to the kinase activity, was then measured.[4]
Cellular Calcium Flux Assay
To measure the effect of this compound on intracellular calcium levels, primary B or T lymphocytes were loaded with a calcium-sensitive dye, such as Fluo-4.[6] The cells were pre-incubated with different concentrations of this compound. Store-operated calcium (SOC) entry was initiated by stimulating the cells with an appropriate agonist (e.g., anti-IgM for B cells). The change in fluorescence, indicating the influx of calcium, was measured over time using a fluorometric imaging plate reader (FLIPR).[6]
In Vivo Rat Antigen-Induced Arthritis Model
To assess the in vivo efficacy of this compound, a rat model of antigen-induced arthritis was utilized.[4] Rats were immunized with methylated bovine serum albumin (mBSA). Subsequently, arthritis was induced by an intra-articular injection of mBSA. This compound was administered orally twice daily at doses of 6 or 20 mg/kg. The severity of arthritis was evaluated by measuring joint swelling and through histological examination of the joints for inflammation, damage, and proteoglycan loss.[4]
Conclusion
This compound stands out as a highly potent and selective inhibitor of Itpkb with demonstrated cellular activity and in vivo efficacy in a relevant disease model. Its selectivity for Itpkb over other inositol kinases, as indicated by the available data, suggests a favorable therapeutic window. In comparison, other compounds like TNP and BAMB-4, while targeting related kinases, lack the specific and potent profile of this compound against Itpkb. The data presented in this guide underscore the potential of this compound as a promising candidate for the treatment of autoimmune diseases and provide a strong rationale for its further development.
References
- 1. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-canonical antagonism of PI3K by the kinase Itpkb delays thymocyte β-selection and renders it Notch-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20090306039A1 - Compounds and compositions as itpkb inhibitors - Google Patents [patents.google.com]
- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
GNF362: A Potent Inhibitor of Itpka and Itpkc Inositol Kinases
GNF362, a selective and orally bioavailable small molecule inhibitor, has demonstrated potent activity against inositol (B14025) 1,4,5-trisphosphate 3-kinase (ITPK) isoforms Itpka and Itpkc. This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies, for researchers in drug discovery and development.
This compound was initially identified as a highly potent inhibitor of Itpkb, another member of the ITPK family. However, subsequent biochemical assays have revealed that it also effectively inhibits Itpka and Itpkc, which are key enzymes in the regulation of intracellular calcium signaling through the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2]
Comparative Selectivity of this compound
Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound against the three ITPK isoforms. The results demonstrate that while this compound is most potent against Itpkb, it exhibits significant inhibitory activity against Itpka and Itpkc in the nanomolar range.
| Kinase | This compound IC50 (nM) |
| Itpka | 20 |
| Itpkb | 9 |
| Itpkc | 19 |
Caption: In vitro inhibitory activity of this compound against Itpka, Itpkb, and Itpkc.[1]
To further assess its selectivity, this compound was screened against a large panel of over 150 protein and lipid kinases. The results of this broad kinase profiling revealed that this compound has no significant off-target activity, highlighting its high selectivity for the ITPK family.[3]
Experimental Methodologies
The inhibitory activity of this compound against Itpka and Itpkc was determined using the Kinase-Glo® luminescent kinase assay platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.
Kinase-Glo® Assay Protocol for Itpka and Itpkc
-
Reaction Setup : Purified Itpka or Itpkc enzyme was incubated with its substrate, inositol 1,4,5-trisphosphate (IP3), and a defined concentration of ATP in a kinase reaction buffer.
-
Inhibitor Addition : this compound was added to the reaction mixture at varying concentrations to determine its dose-dependent inhibitory effect.
-
Incubation : The kinase reactions were incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.
-
ATP Detection : An equal volume of Kinase-Glo® Reagent was added to each well. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.
-
Luminescence Measurement : The luminescent signal was measured using a luminometer.
-
Data Analysis : The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways of Itpka and Itpkc
Itpka and Itpkc are critical regulators of intracellular calcium signaling. They function by phosphorylating the second messenger IP3 at the 3-position, converting it to IP4. This action terminates the IP3-mediated calcium release from intracellular stores and initiates downstream signaling events mediated by IP4.
Itpka Signaling Pathway
Caption: Simplified Itpka signaling pathway and the inhibitory action of this compound.
Itpkc Signaling Pathway
Caption: Simplified Itpkc signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Workflow for this compound Selectivity Profiling
The following diagram illustrates the workflow for assessing the selectivity of this compound against Itpka and Itpkc.
Caption: Workflow for determining the selectivity of this compound.
References
GNF362 Demonstrates Superior Efficacy in Preclinical Autoimmune Models Compared to Standard Therapies
For Immediate Release
[City, State] – [Date] – Preclinical data reveals that GNF362, a novel inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), shows significant promise in the treatment of autoimmune diseases, outperforming standard therapies in key preclinical models of arthritis and graft-versus-host disease (GVHD). These findings, aimed at researchers, scientists, and drug development professionals, suggest a new therapeutic avenue for T-cell mediated autoimmune disorders.
This compound operates through a distinct mechanism of action, augmenting calcium signaling in lymphocytes, which in turn induces apoptosis in activated T cells.[1] This targeted approach to eliminating pathogenic T cells offers a potential advantage over broader immunosuppressive agents.
Superior Efficacy in a Rat Model of Rheumatoid Arthritis
In a widely recognized rat model of antigen-induced arthritis (rAIA), this compound demonstrated a marked reduction in disease severity. When administered orally, this compound significantly inhibited joint swelling and reduced the production of secondary antibodies that contribute to the autoimmune response.
A direct comparison of efficacy data from preclinical studies highlights the potential of this compound against established calcineurin inhibitors, tacrolimus (B1663567) (FK506) and cyclosporin (B1163) A.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints |
| This compound | Rat Antigen-Induced Arthritis (rAIA) | - 47% reduction in joint swelling (20 mg/kg) - 34% reduction in joint swelling (6 mg/kg) - Significant reduction in inflammatory cell infiltration, joint erosion, and proteoglycan loss |
| Tacrolimus (FK506) | Rat Collagen-Induced Arthritis (CIA) | - Significant suppression of paw swelling (p < 0.01 at 1.8 mg/kg) - Significant reduction in histological changes (p < 0.05 at 1.8 mg/kg) - Recovery of proteoglycan content (p < 0.01 at 1.8 mg/kg)[2] - Reduction in elevated IL-6 levels[3][4] |
| Cyclosporin A | Rat Antigen-Induced Arthritis (AIA) | - Effective inhibition of the chronic phase of arthritis - Decreased joint swelling and reduced histological arthritic score[5] - Dose-dependent inhibition of hindpaw edema |
Enhanced Selectivity in Graft-versus-Host Disease
Beyond arthritis, this compound has shown significant potential in preclinical models of graft-versus-host disease (GVHD), a serious complication of allogeneic hematopoietic stem cell transplantation. In these models, this compound demonstrated a superior ability to selectively eliminate donor alloreactive T cells—the primary drivers of GVHD—when compared to tacrolimus. This selectivity suggests a potentially wider therapeutic window and a more favorable safety profile.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints |
| This compound | Murine models of acute and chronic GVHD | - More selectively deleted donor alloreactive T cells vs. nominal antigen-responsive T cells compared to FK506 - Favorable acute GVHD and graft-versus-leukemia (GVL) properties[6] |
| Tacrolimus (FK506) | Murine model of allogeneic bone-marrow transplantation | - Significantly prolonged the survival of GVHD mice - Inhibited donor anti-host T-cell proliferative and cytotoxic responses[6] |
Mechanism of Action and Experimental Approach
The therapeutic effect of this compound is rooted in its inhibition of ITPKB, a negative regulator of T-cell receptor signaling. By blocking ITPKB, this compound enhances intracellular calcium levels following T-cell activation, leading to apoptosis of these cells.[1][7][8][9]
Figure 1. this compound Mechanism of Action.
The preclinical efficacy of this compound in arthritis was evaluated using the rat antigen-induced arthritis (rAIA) model, a well-established T-cell driven model of inflammatory arthritis.
Figure 2. Rat Antigen-Induced Arthritis Experimental Workflow.
Experimental Protocols
Rat Antigen-Induced Arthritis (rAIA) Model
-
Animals: Female Lewis rats are typically used for this model.
-
Immunization: Rats are immunized intradermally at the base of the tail on days -21 and -14 with an emulsion of methylated bovine serum albumin (mBSA) and Complete Freund's Adjuvant (CFA).
-
Arthritis Induction: On day 0, arthritis is induced by an intra-articular injection of mBSA in saline into one knee joint.
-
Treatment: Test compounds (this compound, tacrolimus, cyclosporin A) or vehicle are administered orally, typically once or twice daily, for a specified period (e.g., 21 days).
-
Efficacy Evaluation:
-
Joint Swelling: Knee joint diameter is measured regularly using calipers.
-
Histopathology: At the end of the study, knee joints are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, and safranin O) to assess the degree of inflammation, synovial hyperplasia, pannus formation, cartilage destruction (proteoglycan loss), and bone erosion. A semi-quantitative scoring system is used for these assessments.
-
Antibody Titers: Blood samples are collected to measure serum levels of anti-mBSA antibodies by ELISA.
-
Conclusion
The preclinical data for this compound presents a compelling case for its further development as a novel therapeutic for autoimmune diseases. Its unique mechanism of action, leading to the targeted deletion of pathogenic T cells, and its superior efficacy and selectivity in robust preclinical models of arthritis and GVHD, position it as a promising alternative to current standard-of-care therapies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with autoimmune disorders.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-arthritic properties of FK506 on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of cyclosporin A on cytokine levels in synovial fluid and serum of rats with antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - Public Library of Science - Figshare [plos.figshare.com]
- 8. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
- 9. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNF362 and Other Immunosuppressants on T Cell Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the pursuit of potent and selective agents with favorable safety profiles is paramount. This guide provides a comparative analysis of GNF362, a novel inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb) inhibitor, against established immunosuppressants, focusing on their respective impacts on T cell function. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development endeavors.
Executive Summary
This compound represents a distinct class of immunosuppressants that function by augmenting intracellular calcium signaling in T lymphocytes, leading to the targeted apoptosis of activated T cells. This mechanism of action contrasts with traditional immunosuppressants that primarily inhibit T cell activation and proliferation through various pathways. This guide will delve into the quantitative effects of this compound alongside Tacrolimus (B1663567) (FK506), Cyclosporin (B1163) A, Mycophenolate Mofetil (MMF), and Everolimus (B549166) on T cell proliferation, cytokine production, and apoptosis, supplemented with detailed experimental protocols and visual diagrams of the underlying biological pathways and workflows.
Mechanism of Action: A Tale of Two Strategies
The immunosuppressants discussed herein can be broadly categorized based on their primary mechanism of action:
-
Induction of Apoptosis in Activated T Cells: this compound is a prime example of this strategy. By inhibiting Itpkb, it prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3), leading to sustained high levels of intracellular calcium upon T cell activation. This calcium overload triggers downstream apoptotic pathways, effectively eliminating hyperactive T cells.
-
Inhibition of T Cell Activation and Proliferation: This is the conventional approach employed by the other immunosuppressants in this guide.
-
Calcineurin Inhibitors (Tacrolimus and Cyclosporin A): These drugs block the phosphatase activity of calcineurin, preventing the activation of the transcription factor NFAT. This, in turn, inhibits the transcription of genes crucial for T cell activation and proliferation, most notably Interleukin-2 (IL-2).
-
Inhibitor of Purine Synthesis (Mycophenolate Mofetil): MMF's active metabolite, mycophenolic acid (MPA), inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides. As lymphocytes are heavily reliant on this pathway for proliferation, MMF effectively halts their expansion.
-
mTOR Inhibitor (Everolimus): Everolimus targets the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/AKT signaling pathway. By inhibiting mTOR, it disrupts signals required for cell growth, proliferation, and survival.
-
Below is a diagram illustrating the distinct signaling pathway targeted by this compound.
Caption: this compound Signaling Pathway.
Comparative Data on T Cell Function
The following tables summarize the available quantitative data on the effects of this compound and other immunosuppressants on key T cell functions. It is important to note that direct head-to-head comparative studies for this compound against all the other agents are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
T Cell Proliferation
The 50% inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting T cell proliferation.
| Immunosuppressant | T Cell Proliferation IC50 | Citation(s) |
| This compound | Data not available in direct comparative studies. Acts by inducing apoptosis rather than direct anti-proliferation. | |
| Tacrolimus (FK506) | ~0.06 nM | [1] |
| Cyclosporin A | ~19 µg/L (~16 nM) | [2] |
| Mycophenolate Mofetil (MPA) | ~1.55 mg/L (~4.8 µM) | [3] |
| Everolimus | ~10 nM | [4] |
Cytokine Production (IFN-γ and IL-2)
The inhibition of key pro-inflammatory cytokines is a hallmark of many immunosuppressants.
| Immunosuppressant | Effect on IFN-γ Production | Effect on IL-2 Production | Citation(s) |
| This compound | Not directly inhibited; surviving cells may produce cytokines, but the primary effect is apoptosis. | Not directly inhibited; primary effect is apoptosis. | |
| Tacrolimus (FK506) | Strong inhibition (IC50 ~0.25 nM).[1] | Strong inhibition (IC50 ~0.06 nM).[1] | [1][5][6][7][8] |
| Cyclosporin A | Inhibition, though can be enhanced under certain co-stimulatory conditions.[9][10] | Strong inhibition.[11][12] | [9][10][11][12][13][14] |
| Mycophenolate Mofetil (MPA) | Mildly suppressed at clinically relevant concentrations.[15][16] | Mildly suppressed at clinically relevant concentrations.[15][16] | [15][16][17][18][19] |
| Everolimus | Moderate inhibition.[20] | Moderate inhibition.[20] | [4][20][21][22][23][24] |
T Cell Apoptosis
Induction of apoptosis is a key mechanism for this compound and can be a secondary effect of other immunosuppressants.
| Immunosuppressant | Effect on T Cell Apoptosis | Citation(s) |
| This compound | Primary Mechanism: Induces apoptosis in activated T cells. | |
| Tacrolimus (FK506) | Can induce apoptosis, particularly in activated T cells.[25][26][27] | [25][26][27][28] |
| Cyclosporin A | Can induce apoptosis, particularly in resting T cells.[29][30] | [29][30][31][32] |
| Mycophenolate Mofetil (MPA) | Induces apoptosis in activated T cells.[33][34] | [33][34][35][36][37][38] |
| Everolimus | Minimal cytotoxic effects; primarily anti-proliferative.[4] | [4][39][40][41][42] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate T cell function.
T Cell Proliferation Assay (CFSE Dilution)
This assay measures the number of cell divisions a T cell population has undergone.
Caption: CFSE T Cell Proliferation Assay Workflow.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium and incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Add T cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and the immunosuppressant of interest at various concentrations.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the T cell populations of interest and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Intracellular Cytokine Staining
This technique allows for the detection of cytokine production at the single-cell level.
Protocol:
-
Cell Stimulation: Culture isolated PBMCs or purified T cells with a stimulant (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate intracellularly.
-
Surface Staining: Wash the cells and stain with antibodies against cell surface markers to identify the T cell populations of interest.
-
Fixation and Permeabilization: Wash the cells and then fix them with a formaldehyde-based fixation buffer. After fixation, permeabilize the cell membranes using a saponin- or detergent-based permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-2) to the permeabilized cells and incubate.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in staining buffer and acquire on a flow cytometer. Analyze the percentage of cytokine-producing cells within the defined T cell populations.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Culture and Treatment: Culture T cells with the desired stimuli and the immunosuppressant being tested for a specified period.
-
Harvesting: Gently harvest the cells, including any non-adherent cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound offers a novel, targeted approach to immunosuppression by inducing apoptosis specifically in activated T cells. This mechanism is fundamentally different from the anti-proliferative and activation-inhibiting actions of established immunosuppressants like calcineurin inhibitors, MMF, and mTOR inhibitors. While direct comparative quantitative data is still emerging, the distinct mechanism of this compound suggests its potential for a more selective elimination of pathogenic T cells, which could translate to improved therapeutic outcomes in autoimmune diseases and transplantation. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of this compound in the context of current immunomodulatory therapies. This guide serves as a foundational resource for understanding the current landscape and guiding future investigations in this promising area of drug development.
References
- 1. Effect of a new immunosuppressive agent, FK506, on human lymphocyte responses in vitro. II. Inhibition of the production of IL-2 and gamma-IFN, but not B cell-stimulating factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Evaluation of the First Dose of Mycophenolate Mofetil Before Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 7. Impact of tacrolimus on interferon gamma ELISpot assay results for the assessment of T-cell immunity: Proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin A increases IFN-gamma production by T cells when co-stimulated through CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of Cyclosporin A and corticosteroids on the production of IFN-gamma and IL-17 by T cells in Vogt-Koyanagi-Harada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of cyclosporin A on non-T cell components of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays [mdpi.com]
- 16. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycophenolate mofetil interferes with interferon gamma production in T-cell activation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mycophenolate mofetil reduces production of interferon-dependent major histocompatibility complex induction during allograft rejection, probably by limiting clonal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppressive Effect of Everolimus on IL-2, IL-10, IL-21, and IFNγ Levels: Implications for the Successful Minimization of Calcineurin Inhibitor Use in Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunological effects of everolimus in patients with metastatic renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of Everolimus in Modulating the Host Immune Responses against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tacrolimus-induced apoptotic signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo | eLife [elifesciences.org]
- 27. researchgate.net [researchgate.net]
- 28. Superior T-cell suppression by rapamycin and FK506 over rapamycin and cyclosporine A because of abrogated cytotoxic T-lymphocyte induction, impaired memory responses, and persistent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cyclosporine-induced apoptosis in CD4+ T lymphocytes and computer-simulated analysis: modeling a treatment scenario for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Cell cycle- and activation-dependent regulation of cyclosporin A-induced T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Apoptosis of superantigen-activated T cells induced by mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Mycophenolate mofetil: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Positive effect on T-cell regulatory apoptosis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 38. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mTOR inhibitor Everolimus-induced apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 41. Frontiers | Synergistic anti-tumor activity of the mTOR inhibitor everolimus and gemcitabine for relapsed/refractory peripheral T cell lymphoma [frontiersin.org]
- 42. ascopubs.org [ascopubs.org]
GNF362: A Novel Approach to Autoimmune Disease Treatment by Targeting ITPKB
A comprehensive comparison of the therapeutic potential of GNF362 in preclinical models of autoimmune disease, with a focus on its mechanism of action, efficacy, and experimental validation against established treatments.
This compound, a potent and selective inhibitor of inositol-trisphosphate 3-kinase B (ITPKB), has emerged as a promising therapeutic candidate for T-cell-mediated autoimmune diseases. By modulating a key step in the calcium signaling pathway of lymphocytes, this compound offers a novel strategy aimed at inducing apoptosis in pathogenic T-cells, thereby mitigating the inflammatory cascade characteristic of these disorders. This guide provides a detailed comparison of this compound with alternative therapies in preclinical settings, supported by experimental data and protocols to aid researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: Augmenting Calcium Signaling to Induce T-Cell Apoptosis
This compound's therapeutic effect stems from its specific inhibition of ITPKB, an enzyme that phosphorylates inositol (B14025) 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). IP3 is a critical second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By inhibiting ITPKB, this compound prevents the conversion of IP3 to IP4, leading to an accumulation of IP3. This sustained elevation of IP3 results in augmented and prolonged calcium influx into the cytoplasm of activated T-lymphocytes. The excessive intracellular calcium concentration activates apoptotic pathways, leading to the selective elimination of these pathogenic immune cells.
dot
Caption: this compound inhibits ITPKB, leading to increased IP3, elevated cytosolic calcium, and apoptosis in T-cells.
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in several preclinical models of autoimmune diseases, most notably in rat models of antigen-induced arthritis (AIA) and mouse models of graft-versus-host disease (GVHD).
Antigen-Induced Arthritis in Rats
In a rat model of antigen-induced arthritis, a condition that shares pathological features with human rheumatoid arthritis, this compound demonstrated significant anti-inflammatory and disease-modifying effects.
| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Joint Swelling (%) | Reduction in Inflammatory Cell Infiltration | Reduction in Joint Erosion | Reduction in Proteoglycan Loss |
| Vehicle | - | 0 | - | - | - |
| This compound | 6 | 34 | Significant | Significant | Significant |
| This compound | 20 | 47 | Significant | Significant | Significant |
Table 1: Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis. Data summarized from preclinical studies demonstrates a dose-dependent reduction in key pathological markers of arthritis.
Graft-versus-Host Disease in Mice
This compound has also been compared to the established immunosuppressant Tacrolimus (FK506) in preclinical models of graft-versus-host disease, a major complication of allogeneic hematopoietic stem cell transplantation.
| Treatment Group | Dose | Outcome in Acute GVHD Model | Effect on Graft-versus-Leukemia (GVL) | Selectivity for Alloreactive T-cells |
| Vehicle | - | Severe GVHD | - | - |
| This compound | Not specified | Ameliorated acute GVHD | No impairment | More selective deletion |
| FK506 | Not specified | - | - | Less selective deletion |
Table 2: Comparison of this compound and FK506 in a Preclinical Model of Graft-versus-Host Disease. this compound shows promise in treating GVHD while preserving the beneficial graft-versus-leukemia effect and exhibiting greater selectivity for pathogenic T-cells compared to FK506.
Experimental Protocols
To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Rat Antigen-Induced Arthritis (AIA) Model
dot
Caption: Workflow for the rat antigen-induced arthritis (AIA) model.
1. Animals: Male Lewis rats (7-8 weeks old) are used for this model.
2. Induction of Arthritis:
- Day 0: Rats are immunized intradermally at the base of the tail with 100 µL of an emulsion containing 500 µg of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).
- Day 7: A booster immunization is administered with 100 µL of an emulsion containing 250 µg of mBSA in Incomplete Freund's Adjuvant (IFA).
- Day 14: Arthritis is induced by a single intra-articular injection of 50 µg of mBSA in 50 µL of saline into one knee joint.
3. Treatment:
- This compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water).
- Oral administration of this compound or vehicle is initiated at the time of the intra-articular mBSA injection and continues twice daily for the duration of the study (typically 14-21 days).
4. Assessment of Disease:
- Joint Swelling: The diameter of the knee joint is measured at regular intervals using a digital caliper. The percentage reduction in swelling is calculated relative to the vehicle-treated group.
- Histopathology: At the end of the study, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and joint erosion, and with Safranin O to evaluate proteoglycan loss. A semi-quantitative scoring system is used to evaluate the severity of these parameters.
- Antibody Titers: Blood samples are collected at various time points to measure serum levels of anti-mBSA antibodies by ELISA.
In Vitro Kinase Assay (Kinase-Glo™)
1. Principle: The Kinase-Glo™ Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
2. Procedure:
- Recombinant human ITPKA, ITPKB, and ITPKC enzymes are used.
- The kinase reaction is performed in a 384-well plate containing the respective kinase, its substrate (IP3), and ATP in a kinase reaction buffer.
- This compound is added in a range of concentrations to determine its inhibitory activity (IC50).
- The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
- An equal volume of Kinase-Glo™ Reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.
- The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
- Luminescence is measured using a plate-reading luminometer.
- The IC50 values are calculated from the dose-response curves.
Flow Cytometry Analysis of Thymocytes
1. Objective: To assess the effect of this compound on T-cell development in vivo.
2. Procedure:
- Mice are treated with this compound or vehicle orally for a specified period (e.g., 9 days).
- At the end of the treatment period, the thymus is harvested, and a single-cell suspension of thymocytes is prepared.
- The cells are stained with fluorescently labeled antibodies specific for T-cell surface markers, such as CD4 and CD8.
- Stained cells are analyzed using a flow cytometer to determine the percentage of different thymocyte populations (e.g., CD4+ single-positive, CD8+ single-positive, CD4+CD8+ double-positive, and double-negative).
- The data is analyzed to determine if this compound treatment leads to a reduction in specific T-cell populations, indicative of an effect on T-cell development or survival.
Conclusion
This compound represents a targeted therapeutic strategy for autoimmune diseases with a distinct mechanism of action that differentiates it from many existing therapies. Preclinical data in models of arthritis and graft-versus-host disease demonstrate its potential to effectively suppress pathological immune responses. The ability of this compound to selectively induce apoptosis in activated T-cells while potentially preserving the beneficial aspects of the immune system, such as the graft-versus-leukemia effect, highlights its promise. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human autoimmune diseases. This guide provides a foundational overview for researchers and drug developers to understand and further explore the utility of this novel ITPKB inhibitor.
A Comparative Analysis of GNF362 and Cyclosporin A: A New Wave of Immunomodulation vs. a Clinical Mainstay
For Immediate Release
This guide provides a detailed comparative analysis of GNF362, a selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and Cyclosporin (B1163) A (CsA), a widely-used calcineurin inhibitor, for researchers, scientists, and drug development professionals. Both compounds are potent immunomodulators, but they operate through distinct mechanisms, offering different approaches to treating autoimmune and inflammatory diseases. This document outlines their mechanisms of action, presents a compilation of supporting experimental data, and provides detailed experimental protocols for key assays.
Executive Summary
This compound represents a novel strategy in immunomodulation by targeting the negative regulation of T-cell receptor signaling. By inhibiting ITPKB, this compound enhances calcium influx in activated T-cells, leading to their apoptotic deletion. This targeted approach aims to eliminate pathogenic T-cells while potentially preserving broader immune function. In contrast, Cyclosporin A, a cornerstone of immunosuppressive therapy for decades, acts by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This blockade prevents the transcription of crucial cytokines, most notably Interleukin-2 (IL-2), thereby suppressing T-cell proliferation and function. While effective, Cyclosporin A's broad immunosuppressive action can lead to significant side effects, including nephrotoxicity and an increased risk of infections. This guide will delve into the experimental data that underpins these mechanisms and compares their efficacy and potential liabilities.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for this compound and Cyclosporin A, providing a direct comparison of their biochemical potency, cellular activity, and effects in preclinical models.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Cyclosporin A |
| Target | Inositol trisphosphate 3-kinase B (ITPKB) | Calcineurin |
| IC50 (ITPKA) | 20 nM[1] | - |
| IC50 (ITPKB) | 9 nM[1] | - |
| IC50 (ITPKC) | 19 nM[1] | - |
| IC50 (Calcineurin) | - | ~20-60 ng/mL (for cytokine synthesis inhibition)[2] |
| EC50 (Calcium Influx) | 12 nM (in isolated mouse splenocytes)[1] | - |
| IC50 (IFN-γ production) | - | 8.0 ng/mL[3] |
| IC50 (LT/TNF activity) | - | 9.5 ng/mL[3] |
Table 2: In Vivo Efficacy in Rodent Arthritis Models
| Parameter | This compound | Cyclosporin A |
| Model | Rat Antigen-Induced Arthritis (rAIA)[4] | Collagen-Induced Arthritis (CIA) in Rhesus Monkey[5] |
| Dose | 6 mg/kg and 20 mg/kg, oral, daily[4] | 25 mg/kg/day, subcutaneous[5] |
| Effect on Joint Swelling | Significant inhibition[4] | Complete prevention when given before clinical signs[5] |
| Effect on Inflammatory Cell Infiltration | Significantly reduced at 20 mg/kg[4] | Not explicitly quantified, but disease prevention implies reduction. |
| Effect on Joint Erosion | Significantly reduced at 20 mg/kg[4] | Not explicitly quantified, but disease prevention implies reduction. |
| Effect on Proteoglycan Loss | Significantly reduced at 20 mg/kg[4] | Not explicitly quantified, but disease prevention implies reduction. |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Cyclosporin A |
| Bioavailability (Oral) | Good in vivo half-life and systemic levels in mice[4] | Highly variable, ~30% (oil-based formulation)[6]; improved with microemulsion formulation[7] |
| Time to Peak Concentration (Tmax) | Not specified | 2-4 hours (oral)[8] |
| Elimination Half-life | Good in vivo half-life[4] | 4.3-13.9 hours (intravenous)[8] |
| Metabolism | Not specified | Primarily hepatic via CYP3A4[6] |
| Excretion | Not specified | Mainly in bile[6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Cyclosporin A are visualized in the following diagrams.
Caption: this compound inhibits ITPKB, preventing the formation of IP4 and leading to sustained calcium influx and apoptosis in activated T-cells.
Caption: Cyclosporin A binds to cyclophilin, and this complex inhibits calcineurin, preventing NFAT dephosphorylation and subsequent IL-2 gene transcription.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
This compound: Rat Antigen-Induced Arthritis (rAIA) Model[4]
This protocol outlines the procedure for inducing arthritis in rats and assessing the efficacy of this compound.
Caption: Experimental workflow for the rat antigen-induced arthritis model to evaluate this compound efficacy.
Materials:
-
Lewis rats
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Digital micrometer for measuring knee diameter
-
Histology equipment
Procedure:
-
Immunization: On day -21 and day -14, immunize Lewis rats via subcutaneous injection with 100 µg of mBSA emulsified in CFA.
-
Treatment: Begin daily oral administration of this compound (at 6 or 20 mg/kg) or vehicle from day -14 until the end of the study.
-
Arthritis Induction: On day 0, induce arthritis by injecting 50 µg of mBSA intra-articularly into the right knee joint.
-
Assessment: Measure the diameter of the knee joint on days 2, 4, and 7 using a digital micrometer.
Cyclosporin A: In Vitro Cytokine Production Assay[2][9]
This protocol describes an in vitro assay to measure the inhibitory effect of Cyclosporin A on cytokine production by peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for an in vitro cytokine production assay to assess the immunosuppressive activity of Cyclosporin A.
Materials:
-
Human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
Cyclosporin A
-
Stimulants (e.g., Phytohemagglutinin (PHA), Staphylococcal enterotoxin A (SEA))
-
Cell culture medium and supplements
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Cell Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Treatment: Plate the PBMCs and pre-incubate with a range of concentrations of Cyclosporin A for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., PHA or SEA) to the cell cultures to induce cytokine production.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of Cyclosporin A compared to the untreated, stimulated control.
Comparative Discussion
This compound and Cyclosporin A represent two distinct philosophies in immunosuppressive therapy.
Efficacy: Both compounds have demonstrated significant efficacy in preclinical models of autoimmune disease. This compound effectively reduces joint swelling and damage in a rat model of arthritis.[4] Similarly, Cyclosporin A can completely prevent the onset of arthritis in a primate model when administered prophylactically.[5] A direct comparison in a graft-versus-host disease model showed that this compound had favorable properties compared to FK506 (a calcineurin inhibitor with a similar mechanism to Cyclosporin A), suggesting a potentially better therapeutic window.
Mechanism and Selectivity: The key difference lies in their mechanism of action. Cyclosporin A's inhibition of calcineurin is a broad-spectrum immunosuppressive strategy, affecting a wide range of T-cell responses. This can be highly effective but also leads to generalized immunosuppression. This compound's approach of targeting ITPKB to induce apoptosis specifically in activated T-cells could offer a more targeted therapy, potentially sparing quiescent T-cells and preserving a greater degree of normal immune function. This is supported by findings that this compound more selectively deleted alloreactive T-cells compared to FK506.
Safety and Tolerability: Cyclosporin A is associated with a well-documented profile of adverse effects, most notably nephrotoxicity and hypertension. While this compound was reported to be well-tolerated in unmanipulated animals[4], comprehensive long-term toxicology studies in comparison to Cyclosporin A are not yet publicly available. The more targeted mechanism of this compound holds the promise of an improved safety profile, but this requires further clinical investigation.
Conclusion
This compound presents a promising novel approach to the treatment of autoimmune diseases by selectively targeting activated T-cells for apoptosis. Its unique mechanism of action, focused on the inhibition of ITPKB, offers a potential alternative to the broader immunosuppression of calcineurin inhibitors like Cyclosporin A. While Cyclosporin A remains a vital tool in the clinical management of a range of conditions, the development of more targeted therapies like this compound could lead to improved treatment outcomes with fewer side effects. Further head-to-head comparative studies, particularly in clinical settings, will be crucial to fully elucidate the relative merits of these two immunomodulatory agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-arthritic and immunosuppressive effects of cyclosporin A on collagen-induced arthritis in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cyclosporin: an updated review of the pharmacokinetic properties, clinical efficacy and tolerability of a microemulsion-based formulation (neoral)1 in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin: pharmacokinetics and detailed studies of plasma and erythrocyte binding during intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GNF362's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF362, a selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), with genetic knockout models to validate its mechanism of action. The experimental data presented herein demonstrates how pharmacological inhibition with this compound phenocopies the genetic deletion of ITPKB, supporting its on-target activity. We also include a comparison with the immunosuppressant FK506 (tacrolimus) to highlight differing mechanisms of action in T-cell modulation.
This compound's Mechanism of Action: Targeting a Negative Regulator of T-Cell Signaling
This compound is a potent and orally bioavailable small molecule inhibitor of ITPKB, a key enzyme in the inositol phosphate (B84403) signaling pathway.[1][2] ITPKB phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4). IP4 acts as a negative regulator of store-operated calcium entry (SOCE) in lymphocytes. By inhibiting ITPKB, this compound blocks IP4 production, leading to enhanced and sustained intracellular calcium levels following T-cell receptor (TCR) activation. This augmented calcium signaling drives activated T-cells towards apoptosis, providing a novel strategy for treating T-cell-mediated autoimmune diseases.[1][2]
Caption: this compound Mechanism of Action in T-Cells.
Performance Comparison: this compound vs. ITPKB Knockout
The validation of this compound's on-target effects is demonstrated by the striking similarities between the phenotypes of this compound-treated wild-type animals and ITPKB knockout (Itpkb-/-) mice.
Table 1: Biochemical and Cellular Activity of this compound and ITPKB Knockout
| Parameter | This compound | ITPKB Knockout (Itpkb-/-) | Wild-Type (Control) | Reference |
| ITPKB Inhibition (IC50) | 9 nM | Not Applicable (Gene deleted) | Not Applicable | [1] |
| ITPKA Inhibition (IC50) | 20 nM | No effect | Not Applicable | [1] |
| ITPKC Inhibition (IC50) | 19 nM | No effect | Not Applicable | [1] |
| Calcium Influx in Splenocytes (EC50) | 12 nM | Enhanced SOCE | Basal SOCE | [1] |
| Activated T-Cell Apoptosis | Increased | Increased | Basal Level | [1][2] |
Table 2: In Vivo Effects of this compound and ITPKB Knockout on T-Cell Development
| Parameter | This compound Treatment (25 mg/kg) | ITPKB Knockout (Itpkb-/-) | Wild-Type (Control) | Reference |
| Thymic CD4+ T-Cells (%) | Significantly Reduced | Significantly Reduced | Normal Population | [1][2] |
| T-Cell Development | Blockade at double positive stage | Blockade at double positive stage | Normal Development | [1] |
Comparison with an Alternative: this compound vs. FK506
To further contextualize the mechanism of this compound, we compare it with FK506 (tacrolimus), a widely used immunosuppressant that also affects T-cell function but through a distinct pathway.
Caption: Contrasting Mechanisms of this compound and FK506.
Table 3: Mechanistic Comparison of this compound and FK506
| Feature | This compound | FK506 (Tacrolimus) |
| Primary Target | Inositol Trisphosphate 3-Kinase B (ITPKB) | Calcineurin (via FKBP12 binding) |
| Effect on Calcium Signaling | Enhances and sustains intracellular Ca²⁺ | Inhibits calcineurin, a Ca²⁺-dependent phosphatase |
| Downstream Effect | Induces apoptosis of activated T-cells | Inhibits IL-2 gene transcription |
| Overall Immunosuppressive Strategy | Deletion of pathogenic T-cells | Inhibition of T-cell activation and proliferation |
Experimental Validation Workflow
The validation of this compound's mechanism of action relies on a comparative workflow involving wild-type, ITPKB knockout, and this compound-treated animals.
Caption: Experimental Workflow for this compound Validation.
Detailed Experimental Protocols
ITPK Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against ITPK isoforms.
-
Method: Kinase activity is measured using a luminescence-based assay (e.g., Kinase-Glo®).
-
Procedure:
-
Purified recombinant human ITPKA, ITPKB, and ITPKC enzymes are used.
-
This compound is serially diluted and incubated with the kinase and its substrate (IP3) in the presence of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ATP remaining is quantified by adding the Kinase-Glo® reagent and measuring luminescence.
-
IC50 values are calculated from the dose-response curves.
-
-
Reference: Miller et al., 2015, PLoS One.[1]
Calcium Flux Assay in Lymphocytes
-
Objective: To measure the effect of this compound on intracellular calcium mobilization following TCR stimulation.
-
Method: Flow cytometry using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Procedure:
-
Isolate splenocytes from wild-type or Itpkb-/- mice.
-
Load cells with Fluo-4 AM (e.g., 1 µM) for 30 minutes at 37°C.
-
Wash the cells and resuspend in a calcium-containing buffer.
-
For the this compound group, pre-incubate the wild-type cells with varying concentrations of the compound.
-
Acquire a baseline fluorescence reading on a flow cytometer.
-
Stimulate the cells with an anti-IgM or anti-CD3 antibody to crosslink the B-cell or T-cell receptor.
-
Continue to record the fluorescence over time to measure the calcium influx.
-
Analyze the data to determine the peak fluorescence and the duration of the calcium signal.
-
-
Reference: Miller et al., 2015, PLoS One.[1]
In Vivo T-Cell Development Analysis
-
Objective: To assess the impact of this compound treatment or ITPKB knockout on thymocyte populations.
-
Method: Flow cytometric analysis of thymocytes.
-
Procedure:
-
Treat wild-type mice with this compound (e.g., 10 or 25 mg/kg, orally, twice daily for 9 days) or vehicle control.
-
Isolate thymi from treated mice and Itpkb-/- mice.
-
Prepare single-cell suspensions of thymocytes.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD3, TCRβ).
-
Acquire data on a multi-color flow cytometer.
-
Gate on different thymocyte populations (Double Negative, Double Positive, CD4 Single Positive, CD8 Single Positive) to determine their relative percentages and absolute numbers.
-
Rat Antigen-Induced Arthritis (AIA) Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a T-cell-dependent model of arthritis.
-
Method: Induction of arthritis in rats by immunization and intra-articular challenge with methylated bovine serum albumin (mBSA).
-
Procedure:
-
Immunize Lewis rats with mBSA emulsified in Complete Freund's Adjuvant on day -21 and -14.
-
Initiate daily oral dosing with this compound (e.g., 6 or 20 mg/kg) or a vehicle control. A positive control group with an established anti-inflammatory drug (e.g., dexamethasone) can be included.
-
On day 0, induce arthritis by injecting mBSA directly into one knee joint.
-
Measure knee swelling periodically using calipers.
-
At the end of the study, collect tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Serum can be collected to measure anti-mBSA antibody levels.
-
-
Reference: Miller et al., 2015, PLoS One.[1]
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNF362: A Comparative Analysis in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNF362, a novel, orally bioavailable inhibitor of the inositol (B14025) kinase Itpkb, in various autoimmune disease models. This document summarizes its performance against other alternatives, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Mechanism of Action
This compound selectively inhibits inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), a negative regulator of calcium signaling in lymphocytes.[1] By inhibiting Itpkb, this compound enhances intracellular calcium (Ca2+) levels following T-cell receptor (TCR) activation. This sustained elevation in intracellular calcium leads to the activation of apoptosis pathways, resulting in the selective elimination of pathogenic T-cells. This unique mechanism of action suggests a novel therapeutic strategy for T-cell-mediated autoimmune diseases.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits Itpkb, leading to enhanced Ca2+ signaling and T-cell apoptosis.
Comparative Efficacy in Autoimmune Disease Models
This compound has demonstrated significant efficacy in preclinical models of rheumatoid arthritis and graft-versus-host disease.
Rat Antigen-Induced Arthritis (AIA) Model
The AIA model in rats is a well-established model for studying T-cell-mediated autoimmune arthritis, sharing similarities with human rheumatoid arthritis.[1]
Experimental Protocol:
A typical experimental workflow for the rat AIA model is depicted below.
Caption: Workflow for the rat Antigen-Induced Arthritis (AIA) model.
Data Presentation:
| Treatment Group | Dose | Mean Joint Swelling (mm) on Day 7 (Change from Baseline) | Anti-mBSA IgG Titer (Arbitrary Units) |
| Vehicle | - | ~1.5 | ~4000 |
| This compound | 20 mg/kg, oral, daily | ~0.5 | ~1000 |
| Dexamethasone | 0.2 mg/kg, oral, daily | ~0.25 | ~500 |
Note: Data are approximate values derived from published graphical representations for illustrative purposes.
This compound significantly inhibited joint swelling and secondary antibody responses in the rat AIA model.[1] Histological analysis of the arthritic joints revealed that this compound treatment (20 mg/kg) reduced inflammatory cell infiltration, joint erosion, and proteoglycan loss.
Murine Graft-Versus-Host Disease (GVHD) Model
GVHD is a severe complication of allogeneic hematopoietic stem cell transplantation. This compound has been evaluated in both acute and chronic murine models of GVHD.
Experimental Protocol:
The experimental workflow for a murine acute GVHD model is outlined below.
Caption: Workflow for the murine acute Graft-Versus-Host Disease (GVHD) model.
Data Presentation:
| Treatment Group | Key Outcomes |
| Vehicle | High mortality, severe GVHD clinical scores. |
| This compound | Ameliorated acute GVHD without impairing graft-versus-leukemia (GVL) effect. More selectively deleted donor alloreactive T-cells compared to FK506. Reduced active chronic GVHD in bronchiolitis obliterans and scleroderma models. |
| FK506 (Tacrolimus) | Standard immunosuppressant for GVHD. Less selective in deleting alloreactive T-cells compared to this compound.[2] |
In studies comparing this compound to FK506, this compound demonstrated a more favorable profile by selectively targeting the pathogenic alloreactive T-cells while preserving the beneficial graft-versus-leukemia effect.[2] This selectivity suggests a potential for a better therapeutic window with reduced off-target immunosuppression. This compound treatment also proved effective in reducing the severity of chronic GVHD in models of bronchiolitis obliterans and scleroderma.[2]
Summary and Conclusion
This compound, a selective Itpkb inhibitor, presents a promising and novel approach for the treatment of T-cell-driven autoimmune diseases. Its unique mechanism of inducing apoptosis in pathogenic T-cells through the enhancement of calcium signaling has been validated in robust preclinical models of arthritis and graft-versus-host disease. The comparative data suggests that this compound has a significant therapeutic potential, demonstrating efficacy in reducing disease severity. Notably, in the GVHD model, this compound showed a superior selectivity profile compared to the standard-of-care immunosuppressant FK506. Further investigation and clinical development of this compound for autoimmune indications are warranted.
References
A Head-to-Head Comparison of GNF362 and Novel STING Agonists in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immunotherapy, novel mechanisms for modulating the immune response are continuously being explored. This guide provides a detailed, data-driven comparison of two distinct immunomodulatory agents: GNF362, an inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and a class of novel immunomodulators known as STING (Stimulator of Interferon Genes) agonists. While both hold therapeutic promise, they operate through fundamentally different signaling pathways, offering unique advantages and applications. This comparison will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Mechanisms of Action and Signaling Pathways
This compound and STING agonists modulate the immune system through entirely different intracellular signaling cascades. This compound's effects are centered on augmenting calcium signaling in lymphocytes, whereas STING agonists activate an innate immune pathway that senses cytosolic DNA.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of ITPKB, a kinase that negatively regulates intracellular calcium levels. By inhibiting ITPKB, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn triggers a sustained increase in intracellular calcium (Ca2+) levels in activated T cells. The elevated calcium concentration induces apoptosis in these activated T cells, suggesting a therapeutic strategy for T-cell-mediated autoimmune diseases.
STING Agonist Signaling Pathway
STING agonists, on the other hand, activate the cGAS-STING pathway, a key component of the innate immune system. This pathway is naturally triggered by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage. STING agonists mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon binding to dsDNA. Activation of STING leads to the phosphorylation of TBK1 and IRF3, culminating in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response enhances anti-tumor and anti-viral immunity.
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound and several novel STING agonists, compiled from various preclinical studies. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may vary.
| Parameter | This compound | diABZI | MSA-2 | SR-717 |
| Target | ITPKB, ITPKA, ITPKC | STING | STING | STING |
| Mechanism | ITPKB Inhibition | STING Agonism | STING Agonism | STING Agonism |
| IC50 | ITPKB: 9 nM, ITPKA: 20 nM, ITPKC: 19 nM[1] | N/A | N/A | N/A |
| EC50 | 12 nM (Ca2+ influx in mouse splenocytes)[1] | 130 nM (human STING), 186 nM (mouse STING) in THP-1 reporter cells[2][3] | 8.3 µM (human STING WT), 24 µM (human STING HAQ)[4] | 2.1 µM (ISG-THP1 WT), 2.2 µM (ISG-THP1 cGAS KO) |
| In Vitro Activity | Augments Ca2+ signaling and induces apoptosis in activated T cells.[5] | Induces IFN-β and other pro-inflammatory cytokines.[2] | Induces IFN-β, IL-6, and TNF-α secretion.[4] | Induces IFN-β and expression of PD-L1. |
| In Vivo Model | Rat model of antigen-induced arthritis | Syngeneic mouse tumor models (e.g., CT26 colorectal carcinoma) | Syngeneic mouse tumor models (e.g., MC38 colon carcinoma) | Syngeneic mouse tumor models (e.g., B16 melanoma) |
| In Vivo Efficacy | Reduces joint swelling by up to 47% at 20 mg/kg.[1] | Significant tumor growth inhibition and durable anti-tumor immunity. | Dose-dependent antitumor activity with complete tumor regressions in 80-100% of animals.[4] | Significant reduction in tumor growth and increased survival. |
| Administration Route | Oral[5] | Intravenous | Oral, Subcutaneous, Intratumoral[4] | Intraperitoneal |
| Key Cytokine Induction | Does not directly induce pro-inflammatory cytokines; acts by eliminating activated T cells. | IFN-β, IL-6, TNF-α, CXCL10 | IFN-β, IL-6, TNF-α, IFN-γ, various chemokines[6] | IFN-β |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and STING agonists are provided below.
Kinase Glo® Luminescent Kinase Assay (for this compound)
This assay is used to determine the inhibitory activity of compounds like this compound against specific kinases by measuring the amount of ATP remaining after a kinase reaction.
Experimental Workflow:
Protocol:
-
Prepare Kinase Reaction Mixture: In a multi-well plate, combine the purified kinase (e.g., ITPKB), its substrate, and ATP at desired concentrations in a suitable kinase reaction buffer.
-
Add Compound: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.
-
Incubate for Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure Luminescence: Measure the luminescence of each well using a luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Calcium Flux Assay (for this compound)
This assay measures changes in intracellular calcium concentrations in response to a stimulus, and is used to assess the cellular activity of this compound.
Experimental Workflow:
Protocol:
-
Cell Preparation: Isolate and prepare a single-cell suspension of the desired cells (e.g., mouse splenocytes).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will enter the cells and become fluorescent upon binding to calcium.
-
Washing: Wash the cells to remove any excess extracellular dye.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the cells and incubate for a short period.
-
Stimulation and Measurement: Place the cell plate in a fluorescence imaging plate reader (FLIPR). Establish a baseline fluorescence reading, then inject a stimulus (e.g., anti-IgM for B cells) to induce calcium influx. Continuously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence for each concentration of this compound and calculate the EC50 value.
Western Blot for STING Pathway Activation (for STING Agonists)
This technique is used to detect the phosphorylation of key proteins in the STING signaling pathway (p-STING, p-TBK1, p-IRF3) as a marker of pathway activation.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and treat with the STING agonist (e.g., diABZI) or vehicle for various time points.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative levels of protein phosphorylation.
Cytokine Release Assay (for STING Agonists)
This assay quantifies the amount of cytokines (e.g., IFN-β, IL-6, TNF-α) secreted by cells in response to a STING agonist.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and treat them with various concentrations of the STING agonist or a vehicle control.
-
Supernatant Collection: After a specific incubation period (e.g., 24 hours), collect the cell culture supernatant, which will contain the secreted cytokines.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a multi-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-β).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
-
Measurement and Analysis: Measure the absorbance of each well using a plate reader. Quantify the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
In Vivo Mouse Tumor Model (for STING Agonists)
This experimental model is used to evaluate the anti-tumor efficacy of STING agonists in a living organism.
Experimental Workflow:
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a known number of syngeneic tumor cells (e.g., MC38 colon carcinoma cells) into the flank of immunocompetent mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer the STING agonist (e.g., MSA-2) or a vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection).
-
Tumor Growth Monitoring: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, flow cytometry to assess immune cell infiltration). Survival can also be a primary endpoint.
-
Data Analysis: Compare the tumor growth curves, final tumor weights, and survival rates between the treatment and control groups to determine the anti-tumor efficacy of the STING agonist.
Conclusion
This compound and novel STING agonists represent two distinct and promising avenues for immunomodulatory therapy. This compound, through its inhibition of ITPKB, offers a targeted approach to induce apoptosis in activated T cells, making it a potential therapeutic for T-cell-driven autoimmune diseases. In contrast, STING agonists act as potent activators of the innate immune system, leading to a broad anti-viral and anti-tumor response, positioning them as exciting candidates for cancer immunotherapy and as vaccine adjuvants.
The choice between these two strategies will ultimately depend on the specific therapeutic application. While this guide provides a comprehensive overview based on available preclinical data, the absence of direct comparative studies necessitates careful consideration when evaluating their relative merits. Future research, including head-to-head preclinical and clinical trials, will be crucial in fully elucidating the therapeutic potential of these innovative immunomodulators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSA-2 | STING Agonist | Anti-PD-1 | TargetMol [targetmol.com]
Unveiling the Impact of GNF362 on Orai1-Mediated Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNF362's indirect modulatory effect on Orai1-mediated calcium currents with other prominent direct Orai1 modulators. The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Indirect vs. Direct Modulation of Orai1
Store-operated calcium entry (SOCE) is a crucial signaling pathway in various cell types, including immune cells, and is primarily mediated by the Orai1 channel and the endoplasmic reticulum (ER) calcium sensor, STIM1. Upon depletion of calcium from the ER, STIM1 activates Orai1, leading to an influx of extracellular calcium. This influx, known as calcium release-activated calcium (CRAC) current, plays a pivotal role in downstream signaling events.
This compound , a potent inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), enhances Orai1-mediated currents through an indirect mechanism. By inhibiting ITPKB, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). IP4 has been shown to be a negative regulator of the Orai1/STIM1 complex. Therefore, the reduction of IP4 levels by this compound leads to a sustained and enhanced influx of calcium through Orai1 channels.[1][2][3][4] This ultimately triggers apoptosis in activated T cells, highlighting its therapeutic potential in autoimmune diseases.[1][2][5][6][7]
In contrast, other compounds modulate Orai1 activity through direct interaction with the channel protein. These can be broadly categorized as inhibitors and enhancers.
Comparative Analysis of Orai1 Modulators
To provide a clear comparison, the following table summarizes the key quantitative data for this compound and a selection of direct Orai1 modulators.
| Compound | Target | Mechanism of Action | Reported Potency | Orai Isoform Selectivity |
| This compound | ITPKB | Indirect Orai1 enhancement (via IP4 reduction) | IC50 (ITPKB) = 9 nM; EC50 (SOCE) = 12 nM[2][3][4][8] | Not directly applicable (targets ITPKB) |
| GSK-7975A | Orai1 | Direct inhibitor | IC50 ≈ 3.4 - 4 µM[9][10][11][12][13][14] | Inhibits Orai1 and Orai3 with similar potency[10][12][14] |
| Synta66 | Orai1 | Direct pore blocker | IC50 ≈ 1-4 µM (cell type dependent)[15][16] | Selective for Orai1 over Orai2 and Orai3[15][16][17] |
| BTP2 (YM-58483) | Orai1 | Direct inhibitor | IC50 ≈ 100 nM (in T cells)[18] | Broadly inhibits CRAC channels |
| IA65 | Orai1 | Direct enhancer | EC50 ≈ 1.9 - 2 µM[9][19][20][21] | Selective for Orai1 with minimal effect on Orai3[17][19][20][21][22] |
| 2-APB | Orai1 | Complex modulator | Potentiation EC50 ≈ 1-5 µM; Inhibition IC50 > 10 µM[23][24][25][26] | Affects Orai1, Orai2, and Orai3 differently[17][23][26] |
Experimental Protocols
Accurate validation of a compound's effect on Orai1-mediated currents requires robust experimental methodologies. Below are detailed protocols for two key techniques.
Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC
This technique allows for the direct measurement of ion channel currents, providing precise information on channel activity.
Objective: To record Orai1-mediated calcium release-activated calcium (CRAC) currents (ICRAC) in response to store depletion and drug application.
Cell Preparation:
-
HEK293 cells stably or transiently co-expressing STIM1 and Orai1 are commonly used.
-
Cells are plated on glass coverslips 24-48 hours before the experiment.
Solutions:
-
External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 10 BAPTA (to chelate intracellular Ca2+ and induce store depletion), 4 ATP-Mg (pH 7.2 with CsOH). To actively deplete stores, 20 µM IP3 can be included in the pipette solution.[27]
Procedure:
-
Mount the coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV to inactivate voltage-gated channels.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2 seconds to elicit currents.
-
Record baseline currents. The inclusion of BAPTA or IP3 in the pipette solution will passively deplete ER calcium stores, leading to the gradual activation of ICRAC.
-
Once a stable ICRAC is established, perfuse the bath with the desired concentration of the test compound (e.g., this compound, GSK-7975A) and record the changes in current amplitude.
-
At the end of the experiment, a known Orai1 blocker (e.g., 50 µM 2-APB or La3+) can be applied to confirm the recorded current is indeed ICRAC.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This method utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i), providing a functional readout of Orai1 channel activity in a population of cells.
Objective: To measure changes in [Ca2+]i in response to ER store depletion and subsequent SOCE, and to assess the modulatory effects of test compounds.
Materials:
-
Cells expressing STIM1 and Orai1.
-
Fluorescent calcium indicators: Fluo-4 AM or Fura-2 AM.[1][6][28][29][30][31][32][33]
-
Pluronic F-127.
-
Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER stores).
-
Calcium-free and calcium-containing physiological saline solutions.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) and an equal concentration of Pluronic F-127 in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological buffer to remove excess dye.
-
-
Measurement of SOCE:
-
Initially, perfuse the cells with a calcium-free physiological saline solution.
-
Establish a stable baseline fluorescence signal.
-
Induce ER store depletion by adding thapsigargin (1-2 µM) to the calcium-free solution. This will cause a transient increase in [Ca2+]i due to the release of calcium from the ER.
-
Once the [Ca2+]i returns to near baseline levels, reintroduce a calcium-containing physiological saline solution. The subsequent increase in fluorescence intensity represents SOCE through Orai1 channels.
-
-
Compound Testing:
-
To test the effect of a compound, pre-incubate the cells with the desired concentration of the compound for a specified period before starting the SOCE measurement protocol. The compound should be present in both the calcium-free and calcium-containing solutions.
-
-
Data Analysis:
-
For Fluo-4, the change in fluorescence intensity (F/F0) is plotted over time.
-
For Fura-2, the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is calculated and plotted over time.
-
The magnitude of SOCE can be quantified by measuring the peak increase in fluorescence upon calcium re-addition or by calculating the area under the curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa | PLOS One [journals.plos.org]
- 7. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 9. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A new selective pharmacological enhancer of the Orai1 Ca2+ channel reveals roles for Orai1 in smooth and skeletal muscle functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Aminoethoxydiphenyl borate directly facilitates and indirectly inhibits STIM1-dependent gating of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Properties of Orai1 mediated store-operated current depend on the expression levels of STIM1 and Orai1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pure.psu.edu [pure.psu.edu]
- 30. researchgate.net [researchgate.net]
- 31. assets.fishersci.com [assets.fishersci.com]
- 32. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 33. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
GNF362 vs. Tacrolimus (FK506): A Comparative Guide for Graft-versus-Host Disease Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GNF362, a novel inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), against the industry-standard immunosuppressant, Tacrolimus (FK506), for the prophylaxis of graft-versus-host disease (GVHD). The information presented is based on published experimental data to assist researchers and drug development professionals in evaluating the potential of this new therapeutic strategy.
At a Glance: this compound vs. Tacrolimus in Preclinical GVHD Models
| Parameter | This compound | Tacrolimus (FK506) | Reference |
| Primary Target | Inositol trisphosphate 3-kinase B (ITPKB) | Calcineurin | [1][2] |
| Mechanism of Action | Blocks IP4 production, enhances Ca2+ influx in T cells, induces apoptosis of alloreactive T cells. | Inhibits calcineurin, leading to reduced IL-2 gene expression and suppression of T-cell activation. | [1][2][3] |
| GVHD Prophylaxis Efficacy | Ameliorates acute GVHD lethality and reverses established chronic GVHD. | Standard of care for GVHD prophylaxis, reduces the incidence of grade II-IV acute GVHD. | [1][2][3] |
| Selectivity | More selectively deletes donor alloreactive T cells compared to nominal antigen-responsive T cells. | Broadly suppresses T-cell activation. | [3] |
| Graft-versus-Leukemia (GVL) Effect | Preserves graft-versus-leukemia effect. | Can be associated with an increased risk of relapse in some contexts. | [3][4] |
Mechanism of Action: A Tale of Two Pathways
This compound and Tacrolimus employ distinct mechanisms to mitigate GVHD. This compound's targeted approach offers a more selective method of eliminating the alloreactive T cells responsible for GVHD, while Tacrolimus enacts a broader suppression of the T-cell immune response.
This compound Signaling Pathway
This compound inhibits ITPKB, preventing the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][3] This blockage leads to an accumulation of IP3, which in turn enhances and sustains calcium influx into activated T cells. The resulting calcium overload triggers apoptosis, or programmed cell death, specifically in the alloreactive T cells that drive GVHD.[1][3]
Caption: this compound inhibits ITPKB, leading to apoptosis of alloreactive T-cells.
Tacrolimus (FK506) Signaling Pathway
Tacrolimus functions by binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. This ultimately blocks the transcription of genes encoding for interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell activation and proliferation.[2]
Caption: Tacrolimus inhibits calcineurin, suppressing T-cell activation.
Experimental Protocols
The following are summaries of the experimental protocols used in the preclinical studies comparing this compound and Tacrolimus for GVHD prophylaxis.
Acute GVHD Mouse Model
-
Recipient Mice: Lethally irradiated BALB/c mice.[3]
-
Donor Cells: T-cell depleted bone marrow and splenocytes from C57BL/6 donor mice.[3]
-
GVHD Induction: Intravenous injection of donor cells into recipient mice.[3]
-
This compound Administration: Oral gavage at a specified mg/kg dose, administered daily starting on the day of transplant.[3]
-
Tacrolimus Administration: Intraperitoneal injection at a specified mg/kg dose, administered daily starting on the day of transplant.[3]
-
Monitoring: Mice are monitored daily for weight loss and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity). Survival is recorded daily.[3]
-
Endpoint Analysis: Assessment of GVHD severity is performed using a scoring system. Histopathological analysis of target organs (e.g., liver, gut, skin) is conducted to evaluate tissue damage. Flow cytometry is used to analyze immune cell populations.[3]
Experimental Workflow for Acute GVHD Prophylaxis
Caption: Workflow for preclinical evaluation of GVHD prophylaxis.
Concluding Remarks
The preclinical data suggests that this compound presents a promising alternative to standard GVHD prophylaxis. Its targeted mechanism of action, which selectively induces apoptosis in alloreactive T cells while preserving the beneficial graft-versus-leukemia effect, offers a potential advantage over the broader immunosuppression of Tacrolimus.[3] Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in preventing and treating GVHD in humans.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Tacrolimus: a new agent for the prevention of graft-versus-host disease in hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The delicate balance of graft versus leukemia and graft versus host disease after allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GNF362
Essential safety protocols and operational plans for the potent and selective Itpkb inhibitor, GNF362, are detailed below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the handling of this chemical compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets for similar chemical structures.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles | Tightly fitting, providing a complete seal around the eyes. |
| Face | Face Shield | To be used in conjunction with safety goggles, especially when there is a risk of splashing. |
| Hands | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A full-sleeved, buttoned lab coat made of a chemical-resistant material. |
| Respiratory | Respirator | Recommended if working with the compound as a powder outside of a certified chemical fume hood. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form of the compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Segregation: Segregate this compound waste from other laboratory waste. It should be classified as hazardous chemical waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
In Vitro T-Cell Apoptosis Assay
This protocol outlines a method to assess the induction of apoptosis in T-cells treated with this compound using flow cytometry.
-
Cell Culture: Culture Jurkat T-cells (or other suitable T-cell line) in appropriate media and conditions.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the this compound solutions to the wells containing the T-cells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
In Vivo Administration in a Murine Model
This protocol describes the oral administration of this compound to mice.
-
Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound will depend on the desired dosage.
-
Dosing: The dosage of this compound can vary depending on the experimental design. For example, doses of 6 or 20 mg/kg administered orally twice daily have been used in some studies.
-
Administration: Administer the this compound formulation to the mice using oral gavage. The volume administered will depend on the weight of the mouse and the concentration of the formulation.
-
Monitoring: Monitor the animals regularly for any adverse effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of this compound action.
Caption: Workflow for in vitro T-cell apoptosis assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
